molecular formula C10H7BrClNS B1340724 2-(4-Bromophenyl)-4-(chloromethyl)-1,3-thiazole CAS No. 35199-19-0

2-(4-Bromophenyl)-4-(chloromethyl)-1,3-thiazole

Cat. No.: B1340724
CAS No.: 35199-19-0
M. Wt: 288.59 g/mol
InChI Key: IPQIHPFSKRRXPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Bromophenyl)-4-(chloromethyl)-1,3-thiazole (CAS 35199-19-0) is a high-value synthetic building block in medicinal chemistry and anticancer research. This compound features a bromophenyl group and a reactive chloromethyl moiety on a 1,3-thiazole core, a privileged structure in drug discovery . The chloromethyl group is a versatile handle for further functionalization, allowing researchers to synthesize diverse libraries of complex molecules, such as triazole-thiazole hybrids, for biological screening . The 1,3-thiazole scaffold is of significant research interest as it is a core component in over 18 FDA-approved drugs and demonstrates a broad spectrum of pharmacological activities . Recent scientific studies highlight that novel 1,3-thiazole analogues exhibit potent antiproliferative activity against breast cancer cell lines (MCF-7 and MDA-MB-231) and function as potent inhibitors of the vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in oncology . Researchers utilize this compound as a key intermediate in developing potential therapeutic agents, leveraging its structure to explore mechanisms like apoptosis induction and cell cycle arrest . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(4-bromophenyl)-4-(chloromethyl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrClNS/c11-8-3-1-7(2-4-8)10-13-9(5-12)6-14-10/h1-4,6H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPQIHPFSKRRXPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=CS2)CCl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10480495
Record name 2-(4-bromophenyl)-4-(chloromethyl)-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10480495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35199-19-0
Record name 2-(4-bromophenyl)-4-(chloromethyl)-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10480495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-bromophenyl)-4-(chloromethyl)-1,3-thiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-(4-Bromophenyl)-4-(chloromethyl)-1,3-thiazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(4-Bromophenyl)-4-(chloromethyl)-1,3-thiazole, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The document details the well-established Hantzsch thiazole synthesis as the primary synthetic route, offering a rationale for the selection of precursors and reaction conditions. A step-by-step experimental protocol is provided, followed by a thorough discussion of the analytical techniques employed for the structural elucidation and purity assessment of the title compound. This guide is intended for researchers, scientists, and drug development professionals seeking to synthesize and utilize this versatile chemical building block.

Introduction: The Significance of the Thiazole Moiety

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its presence in a molecule can impart a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The title compound, this compound, is a valuable intermediate for the synthesis of more complex molecules. The 4-bromophenyl group offers a site for further functionalization via cross-coupling reactions, while the reactive chloromethyl group at the 4-position allows for the facile introduction of the thiazole moiety into various molecular frameworks.

Synthetic Strategy: The Hantzsch Thiazole Synthesis

The most common and efficient method for the synthesis of 2,4-disubstituted thiazoles is the Hantzsch thiazole synthesis.[3] This reaction involves the condensation of an α-haloketone with a thioamide. For the synthesis of this compound, the logical precursors are 4-bromothiobenzamide and 1,3-dichloroacetone.

Reaction Mechanism

The Hantzsch synthesis proceeds through a well-established mechanism. The reaction is initiated by the nucleophilic attack of the sulfur atom of the thioamide on one of the electrophilic methylene carbons of 1,3-dichloroacetone. This is followed by an intramolecular cyclization and subsequent dehydration to yield the stable aromatic thiazole ring.

Hantzsch_Mechanism thioamide 4-Bromothiobenzamide step1 Nucleophilic Attack thioamide->step1 Reaction Initiation dca 1,3-Dichloroacetone dca->step1 Reaction Initiation product This compound step2 Cyclization step1->step2 Intermediate Formation step3 Dehydration step2->step3 Thiazoline Intermediate step3->product Aromatization

Caption: General workflow of the Hantzsch thiazole synthesis.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
4-Bromothiobenzamide216.102.16 g10
1,3-Dichloroacetone126.971.27 g10
Ethanol (absolute)46.0750 mL-
Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2.16 g (10 mmol) of 4-bromothiobenzamide in 50 mL of absolute ethanol.

  • Addition of Reagent: To the stirred solution, add 1.27 g (10 mmol) of 1,3-dichloroacetone in one portion at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 7:3).

  • Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. The solvent is then removed under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude residue is purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent. The fractions containing the desired product are collected and the solvent is evaporated to yield this compound as a solid.

Characterization of this compound

The structure and purity of the synthesized compound are confirmed by a combination of spectroscopic techniques.

Physical Properties
PropertyValue
Molecular FormulaC₁₀H₇BrClNS
Molecular Weight288.59 g/mol
AppearanceOff-white to pale yellow solid
Spectroscopic Data

The following table summarizes the expected spectroscopic data for the title compound based on analysis of closely related structures.[4][5][6][7][8]

TechniqueExpected Data
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 7.80-7.70 (d, 2H, Ar-H), 7.60-7.50 (d, 2H, Ar-H), 7.20 (s, 1H, thiazole-H), 4.70 (s, 2H, CH₂Cl)
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): 168.0 (C-2), 152.0 (C-4), 132.0 (Ar-C), 131.0 (Ar-C), 128.0 (Ar-C), 125.0 (Ar-C), 118.0 (C-5), 45.0 (CH₂Cl)
IR (KBr, cm⁻¹)ν: 3100 (Ar C-H), 1600, 1480 (C=C, C=N), 1070 (C-Br), 750 (C-Cl), 680 (C-S)
Mass Spectrometry (EI)m/z (%): 287/289/291 ([M]⁺), corresponding to the isotopic pattern of Br and Cl.

Applications in Drug Discovery and Development

The 2-aryl-4-(chloromethyl)thiazole scaffold is a versatile building block for the synthesis of a wide array of biologically active molecules. The chloromethyl group serves as a convenient handle for introducing the thiazole moiety into larger molecules through nucleophilic substitution reactions. This has been exploited in the development of various therapeutic agents.

Applications core This compound app1 Antimicrobial Agents core->app1 Derivatization app2 Anti-inflammatory Drugs core->app2 Derivatization app3 Anticancer Therapeutics core->app3 Derivatization app4 Kinase Inhibitors core->app4 Derivatization

Caption: Potential applications of the title compound in drug discovery.

Conclusion

This technical guide has outlined a reliable and well-documented procedure for the synthesis of this compound via the Hantzsch thiazole synthesis. The provided experimental protocol and characterization data serve as a valuable resource for researchers in the fields of organic synthesis and medicinal chemistry. The versatility of this compound as a synthetic intermediate underscores its importance in the ongoing quest for novel therapeutic agents.

References

  • Desai, N. C., Bhatt, N., Somani, H., & Trivedi, A. (2013). Synthesis, antimicrobial and cytotoxic activities of some novel thiazole clubbed 1,3,4-oxadiazoles. European Journal of Medicinal Chemistry, 67, 54-59.
  • El-Sayed, N. N. E., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1680.
  • Hantzsch, A., & Weber, J. H. (1887). Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132.
  • Mahmood, A. A. R., & Rahim, N. A. H. A. (2018). Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives. Journal of Pharmacy Research, 12(1), 149-154.
  • MDPI. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Molbank, 2023(1), M1548.
  • PrepChem.com. (n.d.). Synthesis of 2-(4-chlorophenyl)thiazole. Retrieved from [Link]

  • PubChem. (n.d.). 2,4-Bis(4-bromophenyl)-1,3-thiazole. Retrieved from [Link]

  • Sharma, V., & Kumar, P. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Chemistry Central Journal, 13(1), 57.
  • Tighadouini, S., et al. (2019). Synthesis and evaluation of novel 2,4-disubstituted arylthiazoles against T. brucei. RSC Advances, 9(70), 41045-41053.
  • Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643.
  • Conrow, R. B. (1963). α,γ-DICHLOROACETONE. Organic Syntheses, 43, 35.
  • Google Patents. (n.d.). WO2005115954A2 - Process for preparing 1,3-dibromoacetone, 1-3-dichloroacetone and epichlorohydrin.
  • National Center for Biotechnology Information. (n.d.). 2-(4-Chloro-3-nitrophenyl)-4-(4-chlorophenyl)-1,3-thiazole. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]208296)

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2-(4-Bromophenyl)-4-(chloromethyl)-1,3-thiazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 2-(4-Bromophenyl)-4-(chloromethyl)-1,3-thiazole in Modern Drug Discovery

The thiazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous approved therapeutics. Its prevalence is a testament to its favorable pharmacological profile, metabolic stability, and versatile synthetic accessibility. The specific compound, this compound (CAS No: 35199-19-0), emerges as a molecule of significant interest for drug development professionals.[1] This guide provides a comprehensive overview of its core physicochemical properties, offering both predicted characteristics and detailed, field-proven protocols for their empirical determination. Understanding these properties is not merely an academic exercise; it is the foundational data upon which successful drug design, formulation, and delivery are built. The presence of a reactive chloromethyl group at the 4-position and a bromophenyl moiety at the 2-position provides a synthetically versatile scaffold for creating libraries of new chemical entities, making a thorough characterization essential for any research program.

Molecular Structure and Core Physicochemical Characteristics

A molecule's behavior in both chemical and biological systems is dictated by its structure. The key to unlocking the potential of this compound lies in a precise understanding of its fundamental properties.

PropertyPredicted/Calculated ValueSignificance in Drug Development
Molecular Formula C₁₀H₇BrClNSDefines the elemental composition and is the basis for all further calculations.
Molecular Weight 288.59 g/mol Influences diffusion rates, membrane permeability, and formulation calculations.[1]
Melting Point (°C) Not available (solid at room temp.)Purity indicator; critical for formulation processes like milling and tableting.
Aqueous Solubility Predicted to be lowDirectly impacts bioavailability; a key challenge for oral drug delivery.
pKa Predicted to be weakly basicGoverns the ionization state at physiological pH, affecting solubility and target binding.
LogP (Octanol/Water) Predicted to be highMeasures lipophilicity, which is crucial for predicting membrane permeability and ADME properties.

Note: Predicted values can be obtained using various computational tools like ACD/PhysChem Suite or Chemaxon's Marvin.[2][3] These predictions serve as valuable guides for experimental design.

Synthesis and Structural Elucidation

The most common and efficient method for the synthesis of this class of compounds is the Hantzsch Thiazole Synthesis .[4][5] This reaction involves the condensation of an α-haloketone with a thioamide. For the target molecule, this would entail reacting 4-bromo-thiobenzamide with 1,3-dichloroacetone.

Conceptual Synthesis Workflow

Hantzsch_Synthesis cluster_reactants Starting Materials cluster_process Reaction & Work-up cluster_output Product & Analysis reactant1 4-Bromo-thiobenzamide reaction Condensation Reaction (Hantzsch Synthesis) Solvent: Ethanol, Reflux reactant1->reaction reactant2 1,3-Dichloroacetone reactant2->reaction workup Aqueous Work-up & Extraction with Ethyl Acetate reaction->workup purification Column Chromatography (Silica Gel) workup->purification product 2-(4-Bromophenyl)-4- (chloromethyl)-1,3-thiazole purification->product analysis Structural Confirmation (NMR, MS, IR) product->analysis

Caption: Proposed Hantzsch synthesis workflow for the target molecule.

Expert Rationale:

The Hantzsch synthesis is a robust and high-yielding method for creating the thiazole core.[4][6] The choice of ethanol as a solvent is standard as it effectively dissolves both reactants and facilitates the reaction at reflux temperatures. The subsequent aqueous work-up is crucial to remove inorganic by-products, and extraction with an organic solvent like ethyl acetate isolates the crude product.[7] Finally, column chromatography is the gold standard for purifying small organic molecules to the high degree required for subsequent physicochemical and biological testing.

Experimental Protocols for Physicochemical Characterization

The following sections detail the standard operating procedures for determining the key physicochemical properties of this compound.

Aqueous Solubility Determination (Shake-Flask Method)

Causality: Solubility is a critical determinant of a drug's absorption and bioavailability. The shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility due to its reliability and direct measurement approach.[8][9]

Protocol:

  • Preparation: Add an excess amount of the solid compound (e.g., 5-10 mg) to a series of glass vials, each containing a known volume (e.g., 2 mL) of the test medium (e.g., pH 1.2 buffer, pH 4.5 buffer, pH 6.8 buffer, and purified water).

  • Equilibration: Seal the vials and place them in a shaker bath maintained at a constant temperature (typically 37 °C for biopharmaceutical relevance) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.[10]

  • Phase Separation: After equilibration, remove the vials and allow them to stand at the same temperature to let undissolved solids settle. Centrifuge the samples to ensure complete separation of the solid and liquid phases.[11]

  • Sampling and Dilution: Carefully withdraw an aliquot from the clear supernatant. Dilute the sample with the mobile phase to a concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the diluted samples by a validated stability-indicating HPLC-UV method. Calculate the concentration of the compound in the original supernatant by back-calculation from a standard curve.[11][12]

Solubility_Workflow start Add excess compound to buffer shake Equilibrate in shaker bath (37°C, 24-48h) start->shake centrifuge Centrifuge to separate phases shake->centrifuge sample Withdraw aliquot of supernatant centrifuge->sample dilute Dilute with mobile phase sample->dilute hplc Quantify using validated HPLC method dilute->hplc calculate Calculate solubility (e.g., mg/mL) hplc->calculate

Caption: Workflow for shake-flask solubility determination.

pKa Determination (Potentiometric Titration)

Causality: The pKa value dictates the extent of ionization of a molecule at a given pH. This is critical as the ionized and un-ionized forms of a drug have different solubilities, permeabilities, and receptor binding affinities. Potentiometric titration is a highly accurate and direct method for measuring pKa.[13][14]

Protocol:

  • Solution Preparation: Accurately weigh and dissolve the compound in a co-solvent system (e.g., 50% methanol/water) if aqueous solubility is low. Prepare a standardized acidic (0.1 M HCl) or basic (0.1 M NaOH) titrant.[15]

  • Titration Setup: Place the sample solution in a thermostatted vessel (25°C) equipped with a magnetic stirrer and a calibrated combination pH electrode.[13]

  • Titration: Add the titrant in small, precise increments. Record the pH value after each addition, allowing the reading to stabilize.[14]

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point. For more precise determination, calculate the first and second derivatives of the titration curve; the peak of the first derivative curve indicates the equivalence point.[16]

Lipophilicity Determination (LogP by RP-HPLC)

Causality: Lipophilicity, often expressed as the logarithm of the octanol-water partition coefficient (LogP), is a key indicator of a drug's ability to cross cell membranes. The RP-HPLC method is a high-throughput and reliable alternative to the traditional shake-flask method for determining LogP.[17][18][19]

Protocol:

  • System Setup: Use a reverse-phase HPLC column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).

  • Calibration: Prepare a series of standard compounds with known LogP values that bracket the expected LogP of the test compound. Inject each standard and record its retention time (t_R).

  • Sample Analysis: Dissolve the test compound in the mobile phase and inject it into the HPLC system, recording its retention time.

  • Calculation: Calculate the capacity factor (k) for each standard and the test compound using the formula: k = (t_R - t_0) / t_0, where t_0 is the column dead time.

  • Correlation: Plot the log(k) of the standards against their known LogP values. A linear regression of this plot creates a calibration curve. Determine the LogP of the test compound by interpolating its log(k) value onto this curve.[20]

Chemical Stability Assessment (Forced Degradation Study)

Causality: Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a drug substance.[21] This information is critical for developing stability-indicating analytical methods and for determining appropriate storage conditions. The goal is to achieve 5-20% degradation to ensure that degradation products are formed at detectable levels without completely destroying the molecule.[22]

Protocol:

  • Stress Conditions: Expose solutions of the compound to a range of stress conditions as mandated by ICH guidelines (Q1A(R2)), including:

    • Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60°C).

    • Basic Hydrolysis: 0.1 M NaOH at room temperature.

    • Oxidation: 3% H₂O₂ at room temperature.

    • Thermal Stress: Solid compound heated in an oven (e.g., 80°C).

    • Photostability: Expose the compound (solid and in solution) to light in a photostability chamber.[23]

  • Time Points: Sample the stressed solutions at various time points (e.g., 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples using a validated HPLC method capable of separating the parent compound from its degradation products (a "stability-indicating method").

  • Evaluation: Quantify the parent compound's remaining percentage and the formation of any degradation products. This data helps to establish degradation pathways and identify the conditions under which the compound is least stable.

Conclusion

The comprehensive physicochemical characterization of this compound is a critical first step in evaluating its potential as a drug discovery scaffold. The protocols outlined in this guide represent robust, industry-standard methodologies for obtaining the essential data required by researchers, scientists, and drug development professionals. By systematically determining properties such as solubility, pKa, lipophilicity, and stability, project teams can make informed decisions, mitigate risks, and accelerate the journey from a promising molecule to a potential therapeutic agent.

References

  • Development of Methods for the Determination of pKa Values. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. (2018). Regulations.gov. Retrieved from [Link]

  • ACD/PhysChem Suite. (n.d.). ACD/Labs. Retrieved from [Link]

  • Forced Degradation Study as per ICH Guidelines. (2025). Veeprho. Retrieved from [Link]

  • Assessment of reverse-phase chromatographic methods for determination of partition coefficients of chlorinated phenols and benzenes. (n.d.). ECETOC. Retrieved from [Link]

  • Small Molecule Optimisation. (n.d.). Optibrium. Retrieved from [Link]

  • Miniaturized shake-flask HPLC method for determination of distribution coefficient of drugs used in inflammatory bowel diseases. (2025). ResearchGate. Retrieved from [Link]

  • Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray. Retrieved from [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. Retrieved from [Link]

  • Synthesis and evaluation of novel 2,4-disubstituted arylthiazoles against T. brucei. (2019). National Institutes of Health (NIH). Retrieved from [Link]

  • Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation. (2017). ResearchGate. Retrieved from [Link]

  • Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap. Retrieved from [Link]

  • Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion. (2022). National Institutes of Health (NIH). Retrieved from [Link]

  • Process for the preparation of 2-chloro-5-chloromethyl-thiazole. (1997). Google Patents.
  • Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. (n.d.). SciELO. Retrieved from [Link]

  • Determination of log P coefficients via a RP-HPLC column. (2002). Google Patents.
  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024). DergiPark. Retrieved from [Link]

  • Marvin - Chemical Drawing Software. (n.d.). Chemaxon. Retrieved from [Link]

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). IVT Network. Retrieved from [Link]

  • High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. (2025). ACS Publications. Retrieved from [Link]

  • Rapid Prediction of the Physicochemical Properties of Molecules. (n.d.). CD ComputaBio. Retrieved from [Link]

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). Dissolution Technologies. Retrieved from [Link]

  • The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. (n.d.). ACS Publications. Retrieved from [Link]

  • Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation. (2017). PubMed. Retrieved from [Link]

  • METHOD OF PREPARING FORCED DEGRADATION SAMPLES. (n.d.). ResearchGate. Retrieved from [Link]

  • SwissADME. (n.d.). Swiss Institute of Bioinformatics. Retrieved from [Link]

  • Using potentiometric acid-base titration to determine pKa from mangosteen pericarps extract. (n.d.). SciSpace. Retrieved from [Link]

  • PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. (2018). World Health Organization. Retrieved from [Link]

  • Chemoenzymatic Synthesis of 2-Aryl Thiazolines from 4-Hydroxybenzaldehydes Using Vanillyl Alcohol Oxidases. (2024). PubMed. Retrieved from [Link]

  • Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. (2022). MDPI. Retrieved from [Link]

  • Synthesis of Thiazoles. (2019). YouTube. Retrieved from [Link]

  • The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • An efficient, one-pot, regioselective synthesis of 2-aryl/hetaryl-4-methyl-5-acylthiazoles under solvent-free conditions. (2021). ResearchGate. Retrieved from [Link]

  • 2-(4-Bromophenyl)benzothiazole. (n.d.). Pharmaffiliates. Retrieved from [Link]

  • Thiazole. (n.d.). CUTM Courseware. Retrieved from [Link]

Sources

An In-depth Technical Guide to 2-(4-Bromophenyl)-4-(chloromethyl)-1,3-thiazole

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 35199-19-0

Abstract

This technical guide provides a comprehensive overview of 2-(4-Bromophenyl)-4-(chloromethyl)-1,3-thiazole, a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. The document details its physicochemical properties, a robust synthesis protocol based on the Hantzsch thiazole synthesis, its characteristic reactivity, and its emerging applications as a scaffold for developing novel therapeutic agents. Particular emphasis is placed on its role as a versatile intermediate for creating libraries of compounds with potential anticancer and antimicrobial activities. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to leverage the unique chemical attributes of this thiazole derivative.

Introduction

The thiazole ring is a cornerstone scaffold in medicinal chemistry, present in a wide array of FDA-approved drugs and biologically active compounds.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions make it a privileged structure in the design of enzyme inhibitors and receptor modulators. The subject of this guide, this compound, combines the established biological relevance of the 2-arylthiazole motif with a reactive chloromethyl group at the 4-position. This functional handle serves as a key anchor point for nucleophilic substitution reactions, enabling the facile diversification of the core structure and the exploration of structure-activity relationships (SAR). The presence of the 4-bromophenyl group further provides a site for potential modification via cross-coupling reactions and contributes to the overall lipophilicity and potential for specific binding interactions.

This guide will elucidate the synthesis, properties, and derivatization of this compound, providing a foundational understanding for its application in the development of novel therapeutics.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is paramount for its effective use in synthesis and drug design. The key properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 35199-19-0[3]
Molecular Formula C₁₀H₇BrClNS
Molecular Weight 288.59 g/mol
Appearance Likely a solidGeneral knowledge
Solubility Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate.General knowledge

Synthesis of this compound

The most common and efficient method for the synthesis of 2-aryl-4-halomethylthiazoles is the Hantzsch thiazole synthesis .[4][5] This classical condensation reaction involves the cyclization of a thioamide with an α-haloketone.

Reaction Principle

The synthesis of this compound proceeds via the reaction of 4-bromothiobenzamide with 1,3-dichloroacetone. The reaction mechanism involves the initial nucleophilic attack of the sulfur atom of the thioamide on the carbonyl carbon of the α-haloketone, followed by cyclization and dehydration to form the thiazole ring.

Hantzsch_Synthesis cluster_reactants Reactants cluster_process Reaction cluster_product Product 4-Bromothiobenzamide 4-Bromothiobenzamide Nucleophilic_Attack Nucleophilic Attack 4-Bromothiobenzamide->Nucleophilic_Attack 1,3-Dichloroacetone 1,3-Dichloroacetone 1,3-Dichloroacetone->Nucleophilic_Attack Cyclization Cyclization Nucleophilic_Attack->Cyclization Intermediate Formation Dehydration Dehydration Cyclization->Dehydration Target_Molecule 2-(4-Bromophenyl)-4- (chloromethyl)-1,3-thiazole Dehydration->Target_Molecule Aromatization

Caption: Hantzsch synthesis workflow for this compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on established Hantzsch thiazole syntheses.[6][7]

Materials:

  • 4-Bromothiobenzamide

  • 1,3-Dichloroacetone

  • Ethanol (absolute)

  • Diethyl ether

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-bromothiobenzamide (1 equivalent) in absolute ethanol.

  • To this solution, add 1,3-dichloroacetone (1.1 equivalents).

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (typically after several hours), allow the mixture to cool to room temperature.

  • The product may precipitate out of the solution upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

  • Collect the solid product by filtration and wash with cold diethyl ether to remove any unreacted starting materials.

  • The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol or an ethanol/water mixture.

Self-Validation: The purity of the synthesized compound should be assessed by melting point determination and confirmed by spectroscopic methods (NMR, MS). The presence of the desired product can be initially checked by TLC, observing the disappearance of starting materials and the appearance of a new spot.

Chemical Reactivity and Derivatization

The key to the utility of this compound as a building block lies in the reactivity of the chloromethyl group. This electrophilic center is susceptible to nucleophilic substitution (SN2) reactions, allowing for the introduction of a wide variety of functional groups.

Reactivity cluster_nucleophiles Nucleophiles cluster_products Derivative Library Start This compound Amine R₂NH Start->Amine Sɴ2 Thiol RSH Start->Thiol Sɴ2 Azide N₃⁻ Start->Azide Sɴ2 Other Other Nu⁻ Start->Other Sɴ2 Amine_Product Aminomethyl Derivative Amine->Amine_Product Thiol_Product Thioether Derivative Thiol->Thiol_Product Azide_Product Azidomethyl Derivative Azide->Azide_Product Other_Product Diverse Derivatives Other->Other_Product

Caption: Reactivity of the chloromethyl group towards various nucleophiles.

This reactivity allows for the construction of a diverse library of compounds for biological screening. For example, reaction with primary or secondary amines yields aminomethyl derivatives, while reaction with thiols provides thioethers. The resulting derivatives can be designed to target specific biological macromolecules.

Applications in Drug Discovery

Thiazole-containing compounds have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][8] this compound serves as a key intermediate in the synthesis of potent biologically active molecules.

Anticancer Applications

The 2-arylthiazole scaffold is present in several compounds with reported anticancer activity.[8] By modifying the 4-position of this compound, researchers can synthesize novel derivatives and evaluate their cytotoxic effects against various cancer cell lines. The bromophenyl group can also be a handle for further modification via Suzuki or other cross-coupling reactions to explore additional SAR.

Antimicrobial Applications

Thiazole derivatives are known to exhibit significant antibacterial and antifungal activities.[1][8] The derivatization of the chloromethyl group allows for the introduction of functionalities that can enhance the antimicrobial potency and spectrum of the parent compound.

Spectroscopic Characterization

1H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 4-bromophenyl group, typically in the range of δ 7.5-8.0 ppm. A singlet corresponding to the proton at the 5-position of the thiazole ring would likely appear around δ 7.0-7.5 ppm. The most diagnostic signal would be a singlet for the two protons of the chloromethyl group (CH₂Cl), expected to be in the region of δ 4.5-5.0 ppm.

13C NMR Spectroscopy

The carbon NMR spectrum would display signals for the carbons of the bromophenyl ring and the thiazole ring. The carbon of the chloromethyl group is expected to resonate in the range of δ 40-50 ppm.

Mass Spectrometry

The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (288.59 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a compound containing one bromine and one chlorine atom.

Infrared (IR) Spectroscopy

The IR spectrum would exhibit characteristic absorption bands for the C-H stretching of the aromatic and thiazole rings, as well as C=C and C=N stretching vibrations within the heterocyclic and aromatic systems. A key feature would be the C-Cl stretching vibration of the chloromethyl group.[9]

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis via the Hantzsch reaction and the reactivity of its chloromethyl group make it an ideal starting material for the generation of diverse compound libraries. The inherent biological potential of the 2-arylthiazole scaffold, combined with the opportunities for chemical modification, positions this compound as a significant tool for researchers and scientists engaged in the discovery and development of new therapeutic agents. This guide provides the foundational knowledge necessary to effectively utilize this compound in a research setting.

References

  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. MDPI. Available from: [Link]

  • 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. MDPI. Available from: [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. Available from: [Link]

  • 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. PMC - PubMed Central. Available from: [Link]

  • Thiazole synthesis. Organic Chemistry Portal. Available from: [Link]

  • Hantzsch thiazole synthesis. ResearchGate. Available from: [Link]

  • Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives. ResearchGate. Available from: https://www.researchgate.
  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. PMC - NIH. Available from: [Link]

  • 2-(4-Chloro-3-nitrophenyl)-4-(4-chlorophenyl)-1,3-thiazole. NIH. Available from: [Link]

  • Synthesis of 2-(4-chlorophenyl)thiazole. PrepChem.com. Available from: [Link]

  • 2-(4-Bromophenyl)benzothiazole | C13H8BrNS | CID 2320602. PubChem. Available from: [Link]

  • Reaction mechanism of Hantzsch thiazole synthesis. ResearchGate. Available from: [Link]

  • US20170240541A1 - Process for preparing thiazole derivatives. Google Patents.
  • Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study. NIH. Available from: [Link]

  • GIAO/DFT 13C NMR Chemical Shifts of 1,3,4-thiadiazoles. ResearchGate. Available from: [Link]

  • Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. MDPI. Available from: [Link]

  • Thiazole-Bearing 4-Thiazolidinones as New Anticonvulsant Agents. MDPI. Available from: [Link]

  • The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Preprints.org. Available from: [Link]

  • 2-(4-Chloro-phenyl)-thiazole-4-carboxylic acid | C10H6ClNO2S | CID 673682. PubChem. Available from: [Link]

  • The Sphingosine Kinase 1 Inhibitor 2-(p-Hydroxyanilino)-4-(p-chlorophenyl)thiazole Induces Proteasomal Degradation of Sphingosine Kinase 1 in Mammalian Cells. ResearchGate. Available from: [Link]

  • (PDF) Novel Thiazole-Fused [4,5-g] or [5,4-g]Quinazolin-8-ones and Their Quinazoline Analogues: Synthesis and Biological Evaluation. ResearchGate. Available from: [Link]

  • A facile synthesis and anticancer activity of some novel thiazoles carrying 1,3,4-thiadiazole moiety. PMC - PubMed Central. Available from: [Link]

  • Mass spectrometry of 2-substituted-4-arylthiazoles. II. PubMed - NIH. Available from: [Link]

  • 2.2: The Discovery of Nucleophilic Substitution Reactions (for reference). Chemistry LibreTexts. Available from: [Link]

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Linköping University Electronic Press. Available from: [Link]

  • Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Semantic Scholar. Available from: [Link]

  • Antineoplastic activity of novel thiazole derivatives. ResearchGate. Available from: [Link]

  • 4-(4-bromophenyl)-2-methyl-1,3-thiazole. PubMed. Available from: [Link]

  • (PDF) Thiazole derivatives: prospectives and biological applications. ResearchGate. Available from: [Link]

  • Chemistry of the thiazoles. Indian Academy of Sciences. Available from: [Link]

Sources

An In-Depth Technical Guide to the Characterization of 2-(4-Bromophenyl)-4-(chloromethyl)-1,3-thiazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of 2-(4-Bromophenyl)-4-(chloromethyl)-1,3-thiazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The primary focus of this document is the precise determination of its molecular weight, substantiated by both theoretical calculations and established analytical principles. We delve into the compound's structural elucidation, preferred synthetic pathways, and the analytical techniques essential for its characterization. This guide is intended for researchers, chemists, and drug development professionals, offering field-proven insights into the experimental choices and validation protocols necessary for ensuring scientific integrity.

Introduction: The Significance of Thiazole Derivatives

The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, is a privileged scaffold in drug discovery.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions make it a cornerstone in the design of novel therapeutic agents. Thiazole derivatives exhibit a remarkable breadth of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[1][2][3] The specific compound, this compound, incorporates several key features: a brominated phenyl ring, which can modulate pharmacokinetic properties and serve as a handle for further functionalization, and a reactive chloromethyl group at the 4-position, an excellent electrophilic site for introducing additional molecular complexity. Accurate characterization, beginning with the fundamental property of molecular weight, is the bedrock upon which all subsequent research and development efforts are built.

Compound Profile and Molecular Structure

A precise understanding of the molecular structure is a prerequisite for any chemical analysis. The systematic IUPAC name for the target compound is this compound. Its structure is defined by a central 1,3-thiazole ring. A 4-bromophenyl substituent is attached at position 2, and a chloromethyl group is attached at position 4.

To visually represent this architecture, the following diagram was generated using the DOT language.

Caption: Molecular Structure of the Compound.

From this structure, the molecular formula is determined to be C₁₀H₇BrClNS .

Determination of Molecular Weight

The molecular weight (MW) is a critical parameter, essential for stoichiometric calculations in synthesis, preparation of solutions for biological assays, and for the interpretation of mass spectrometry data.

Theoretical Calculation

The molecular weight is calculated by summing the atomic weights of all constituent atoms in the molecular formula (C₁₀H₇BrClNS). Using the standard atomic weights from the International Union of Pure and Applied Chemistry (IUPAC), we can perform a detailed calculation.

ElementSymbolCountAtomic Weight ( g/mol )Total Weight ( g/mol )
CarbonC1012.011120.11
HydrogenH71.0087.056
BromineBr179.90479.904
ChlorineCl135.45335.453
NitrogenN114.00714.007
SulfurS132.0632.06
Total 288.59 g/mol

The calculated monoisotopic mass, using the mass of the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ³⁵Cl, ¹⁴N, ³²S), is 286.9205 Da . This value is particularly important for high-resolution mass spectrometry.

Experimental Verification via Mass Spectrometry

While theoretical calculation provides a precise value, experimental verification is the cornerstone of trustworthy science. Mass spectrometry (MS) is the definitive technique for determining the molecular weight of a compound.[4][5][6]

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules.[4][5] For a singly charged molecular ion [M+H]⁺ or [M]⁺•, the m/z value directly corresponds to the molecular weight (plus or minus the mass of an electron or proton).

Recommended Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Dissolve a small quantity (~1 mg) of purified this compound in a suitable solvent (e.g., methanol, acetonitrile) to a final concentration of ~100 µg/mL.

  • Ionization Method: Electrospray ionization (ESI) is the preferred method for this class of compounds. It is a soft ionization technique that typically generates the protonated molecule [M+H]⁺ with minimal fragmentation, simplifying spectral interpretation.

  • Mass Analyzer: A Time-of-Flight (TOF) or Orbitrap mass analyzer is recommended.[7] These instruments provide high mass accuracy (typically <5 ppm), which is crucial for confirming the elemental composition.[8]

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. The expected m/z value for the protonated molecule [C₁₀H₈BrClNS]⁺ will exhibit a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br/~50.7%, ⁸¹Br/~49.3%) and chlorine (³⁵Cl/~75.8%, ³⁷Cl/~24.2%).

  • Data Analysis: The resulting spectrum should show a cluster of peaks for the molecular ion. The most abundant peak (A) will correspond to the molecule containing the most common isotopes (⁷⁹Br and ³⁵Cl). The A+2 peak will be a combination of molecules containing either ⁸¹Br and ³⁵Cl or ⁷⁹Br and ³⁷Cl. The A+4 peak will correspond to the molecule containing ⁸¹Br and ³⁷Cl. The measured m/z of the monoisotopic peak should match the calculated value (286.9205 Da) within the instrument's mass accuracy tolerance (e.g., ± 5 ppm).

This multi-peak isotopic signature is a powerful validation tool, as the pattern is unique to compounds containing this specific combination of bromine and chlorine, thus confirming both the molecular weight and the elemental composition.

Synthesis and Characterization Workflow

The integrity of any analysis depends on the purity of the starting material. The most common and efficient method for synthesizing 2,4-disubstituted thiazoles is the Hantzsch thiazole synthesis.[9][10][11][12]

Hantzsch Thiazole Synthesis

This classic condensation reaction involves the cyclization of an α-haloketone with a thioamide.[10][12] For the target compound, this translates to the reaction between 4-bromothiobenzamide and 1,3-dichloroacetone.

Underlying Principle: The reaction mechanism begins with a nucleophilic attack by the sulfur atom of the thioamide on the α-carbon of the haloketone, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring.[10] The choice of an acidic or neutral medium can influence the reaction rate and yield.[13]

Step-by-Step Protocol:

  • Reactant Preparation: In a round-bottom flask, dissolve 4-bromothiobenzamide (1.0 eq) in a suitable solvent such as ethanol or methanol.

  • Addition: Add 1,3-dichloroacetone (1.1 eq) to the solution. The slight excess of the α-haloketone ensures complete consumption of the thioamide.

  • Reaction: Reflux the mixture with stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, the reaction mixture is typically poured into a cold solution of sodium bicarbonate to neutralize any acid formed and precipitate the product.

  • Purification: The crude product is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure this compound.

Characterization and Validation Workflow

A multi-technique approach is required to unambiguously confirm the structure and purity of the synthesized compound.

G cluster_0 Synthesis & Purification cluster_1 Structural Confirmation cluster_2 MW & Purity Validation synthesis Hantzsch Synthesis purify Recrystallization synthesis->purify nmr ¹H & ¹³C NMR purify->nmr ir FT-IR Spectroscopy purify->ir ms High-Resolution MS purify->ms hplc HPLC/UPLC purify->hplc

Caption: Workflow for Synthesis and Validation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR should confirm the presence of protons in the aromatic region (corresponding to the bromophenyl group), a singlet for the thiazole ring proton, and a singlet for the chloromethyl (-CH₂) protons. ¹³C NMR will confirm the number of unique carbon environments.

  • Infrared (IR) Spectroscopy: IR analysis will identify characteristic functional group vibrations, such as C=N, C-S, C-Cl, and aromatic C-H bonds.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final compound. A single sharp peak on multiple chromatographic systems indicates a high degree of purity.

Applications in Research and Drug Development

The validated compound, this compound, serves as a versatile intermediate in drug discovery. The reactive chloromethyl group allows for facile nucleophilic substitution, enabling the synthesis of a diverse library of derivatives. These derivatives have been explored for various therapeutic applications, including the development of novel antimicrobial and anticancer agents.[14][15] The bromophenyl moiety is also a key structural feature in many biologically active molecules, contributing to target binding and improved pharmacological profiles.[16][17]

References

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

  • Mahmood, A. A. R., & Rahim, N. A. H. (2018). Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives. Journal of Pharmacy Research, 12(1), 149-154.
  • National Center for Biotechnology Information. (n.d.). 2,4-Bis(4-bromophenyl)-1,3-thiazole. PubChem Compound Database. Retrieved from [Link]

  • Fathy, U. (2024). Thiazole derivatives: prospectives and biological applications. Journal of Heterocyclic Chemistry.
  • ZefSci. (2024, May 30). Choosing the Right Mass Spectrometry for Small Molecules. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 26(8), 2148.
  • Chemistry LibreTexts. (2024, July 30). 12.2: Mass Spectrometry of Small Molecules - Magnetic-Sector Instruments. Retrieved from [Link]

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • MDPI. (n.d.). Ethyl 2-(2-((6-Methyl-4-oxo-4H-chromen-3-yl)methylene)hydrazineyl)
  • Talebi, M., et al. (2016).
  • Kamal, A., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Chemistry Central Journal, 13(1), 48.
  • The Royal Society of Chemistry. (n.d.). Methodology for Accurate Mass Measurement of Small Molecules. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(4-Chloro-3-nitrophenyl)-4-(4-chlorophenyl)-1,3-thiazole. Acta Crystallographica Section E: Structure Reports Online.
  • Begtrup, M., & Larsen, P. (1990). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 243-247.
  • Verma, P., et al. (2023). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences, 48(3), 225-236.
  • YouTube. (2025, January 18). Synthesis of Thiazole: Exploring Various Methods for Efficient Preparation. Retrieved from [Link]

  • Cardiff University ORCA. (2021). 3-(1-(4-fluorophenyl)-5-methyl- 1H-1,2,3-triazol-4-yl)-.... Retrieved from [Link]

  • Bio-techne. (n.d.). Common Methods and Application Cases of Mass Spectrometry Molecular Weight Determination. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid. PubChem Compound Database. Retrieved from [Link]

  • World Journal of Pharmaceutical Research. (2024, October 23). A review on thiazole based compounds & it's pharmacological activities.
  • CUTM Courseware. (n.d.). Thiazole. Retrieved from [Link]

  • Cardiff University ORCA. (2021). 2-(3-(4-bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole, C24H16Br2FN3S. Retrieved from [Link]

Sources

A Comprehensive Spectroscopic and Synthetic Guide to 2-(4-Bromophenyl)-4-(chloromethyl)-1,3-thiazole

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the synthesis and spectroscopic characterization of 2-(4-Bromophenyl)-4-(chloromethyl)-1,3-thiazole , a key heterocyclic building block relevant to drug discovery and materials science. This document is intended for researchers, chemists, and drug development professionals, offering a detailed examination of its mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance data, grounded in established chemical principles.

Introduction and Molecular Overview

This compound, with the chemical formula C₁₀H₇BrClNS, is a halogenated heterocyclic compound. The thiazole ring is a prevalent scaffold in numerous FDA-approved drugs, valued for its diverse biological activities and ability to participate in various intermolecular interactions. The specific substitution pattern of this molecule—a bromophenyl group at the 2-position and a reactive chloromethyl group at the 4-position—makes it a versatile intermediate for further chemical elaboration, enabling the synthesis of diverse compound libraries for screening and development.

This guide elucidates the structural confirmation of this molecule through a multi-technique spectroscopic approach, providing the foundational data necessary for its unambiguous identification and use in subsequent research.

Caption: Structure of this compound.

Synthesis via Hantzsch Thiazole Condensation

The most direct and reliable method for constructing the target molecule is the Hantzsch thiazole synthesis. This classic condensation reaction involves an α-haloketone and a thioamide.[1][2] For this specific target, the logical precursors are 4-bromothiobenzamide and 1,3-dichloroacetone . The sulfur of the thioamide acts as a nucleophile, attacking one of the electrophilic carbons of 1,3-dichloroacetone, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction & Workup cluster_product Final Product & Analysis Reactant1 4-Bromothiobenzamide Reaction Hantzsch Synthesis (e.g., Ethanol, Reflux) Reactant1->Reaction Reactant2 1,3-Dichloroacetone Reactant2->Reaction Workup Aqueous Workup & Neutralization Reaction->Workup Purification Recrystallization or Chromatography Workup->Purification Product 2-(4-Bromophenyl)-4- (chloromethyl)-1,3-thiazole Purification->Product Analysis Spectroscopic Characterization (NMR, IR, MS) Product->Analysis

Caption: Synthetic and analytical workflow for the target compound.

Experimental Protocol: Synthesis
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-bromothiobenzamide (1.0 eq.) and absolute ethanol to form a suspension.

  • Addition of Ketone: Add 1,3-dichloroacetone (1.1 eq.) to the mixture.

  • Reaction: Heat the mixture to reflux (approx. 78 °C) and stir for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[1]

  • Workup: After cooling to room temperature, pour the reaction mixture into a beaker containing a cold, dilute aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the hydrohalic acid byproduct and precipitate the crude product.[1]

  • Isolation: Collect the solid product by vacuum filtration, washing the filter cake with cold water.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.

Spectroscopic Characterization

The structural identity and purity of the synthesized compound are confirmed through a combination of mass spectrometry (MS), infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry (MS)

Electrospray Ionization (ESI) is a suitable soft ionization technique for this analysis.[3] The mass spectrum provides the molecular weight and crucial information about the elemental composition, particularly the presence of halogen atoms.

  • Molecular Ion (M⁺): The molecular formula is C₁₀H₇BrClNS. The key feature is the isotopic pattern arising from bromine (⁷⁹Br:⁸¹Br ≈ 50.7:49.3) and chlorine (³⁵Cl:³⁷Cl ≈ 75.8:24.2). This results in a characteristic cluster of peaks for the molecular ion:

    • M⁺: (C₁₀H₇⁷⁹Br³⁵ClNS) - Highest abundance in the M cluster.

    • [M+2]⁺: (C₁₀H₇⁸¹Br³⁵ClNS and C₁₀H₇⁷⁹Br³⁷ClNS) - A prominent peak approximately two mass units higher.

    • [M+4]⁺: (C₁₀H₇⁸¹Br³⁷ClNS) - A smaller peak four mass units higher.

  • High-Resolution Mass Spectrometry (HRMS): Provides the exact mass, confirming the elemental composition.

    • Calculated exact mass for [C₁₀H₇⁷⁹Br³⁵ClNS]⁺: 289.9201 .

  • Fragmentation Pattern: The fragmentation of thiazole rings often involves cleavage of the ring itself.[4] For this molecule, primary fragmentation pathways are expected to be the loss of the chloromethyl radical (•CH₂Cl) or cleavage of the C-Br bond.

Mass_Fragmentation Parent [M]⁺ (m/z ≈ 290, 292, 294) Frag1 [M - CH₂Cl]⁺ (Loss of chloromethyl radical) Parent->Frag1 - •CH₂Cl Frag2 [M - Cl]⁺ (Loss of chlorine radical) Parent->Frag2 - •Cl Frag3 [M - Br]⁺ (Loss of bromine radical) Parent->Frag3 - •Br

Caption: Predicted major fragmentation pathways in ESI-MS.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule based on their vibrational frequencies.[5] The spectrum is typically acquired on a solid sample using an Attenuated Total Reflectance (ATR) accessory.[6]

Wavenumber (cm⁻¹)IntensityAssignment of Vibration
3100 - 3050Medium-WeakAromatic C-H Stretch (Phenyl & Thiazole)
1600 - 1580MediumC=C Aromatic Ring Stretch
1550 - 1470Medium-StrongC=N / C=C Thiazole Ring Stretch
~830StrongC-H Out-of-plane bend (p-disubstituted ring)
750 - 650Medium-StrongC-Cl Stretch (Alkyl Halide)
650 - 550MediumC-Br Stretch (Aryl Halide)

The presence of sharp peaks above 3000 cm⁻¹ confirms the sp² C-H bonds of the aromatic systems.[7] The strong absorption around 830 cm⁻¹ is highly characteristic of the 1,4-disubstitution pattern on the benzene ring. The C-Cl and C-Br stretches are found in the lower frequency (fingerprint) region of the spectrum.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of the molecule. Spectra are typically recorded in a deuterated solvent like CDCl₃ or DMSO-d₆.[9]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show three distinct signals corresponding to the three different proton environments.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 7.7 - 7.9Doublet2HH-2', H-6' (AA'BB')Protons ortho to the thiazole ring, deshielded.
~ 7.5 - 7.7Doublet2HH-3', H-5' (AA'BB')Protons ortho to the bromine atom.
~ 7.4 - 7.6Singlet1HH-5 (Thiazole)Single proton on the electron-deficient thiazole ring.
~ 4.8 - 5.0Singlet2H-CH₂ClProtons on carbon adjacent to electronegative Cl and the thiazole ring.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum is predicted to show 8 distinct signals, as two pairs of carbons in the symmetric phenyl ring are chemically equivalent.

Chemical Shift (δ, ppm)AssignmentRationale
~ 165 - 170C-2 (Thiazole)Carbon double-bonded to N and S, and attached to the phenyl ring.
~ 150 - 155C-4 (Thiazole)Carbon attached to the chloromethyl group.
~ 132C-3', C-5' (Phenyl)Aromatic CH carbons adjacent to the C-Br carbon.
~ 131C-1' (Phenyl)Ipso-carbon attached to the thiazole ring.
~ 128C-2', C-6' (Phenyl)Aromatic CH carbons adjacent to the thiazole-substituted carbon.
~ 123 - 126C-4' (Phenyl)Ipso-carbon attached to the bromine atom.
~ 118 - 122C-5 (Thiazole)The only CH carbon on the thiazole ring.
~ 42 - 46-CH₂ClAliphatic carbon attached to chlorine.

Standard Operating Procedures for Analysis

To ensure data integrity and reproducibility, standardized protocols for spectroscopic analysis should be followed.

Protocol: NMR Spectrum Acquisition[9]
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrument Setup: Insert the sample into the NMR spectrometer. Perform standard instrument setup procedures including locking onto the solvent's deuterium signal, tuning the probe, and shimming the magnetic field for optimal homogeneity.

  • ¹H Acquisition: Acquire a standard one-pulse proton spectrum with a 90° pulse angle and a sufficient relaxation delay (e.g., 2-5 seconds). Typically 8 to 16 scans are averaged.

  • ¹³C Acquisition: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 512 or more) is required to achieve a good signal-to-noise ratio.

Protocol: FT-IR Spectrum Acquisition[6]
  • Instrument Background: Ensure the ATR crystal surface is clean. Collect a background spectrum of the empty ATR accessory.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Pressure Application: Apply consistent pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.[10]

  • Spectrum Collection: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹.

Protocol: ESI-MS Spectrum Acquisition[11][12]
  • Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent mixture like methanol or acetonitrile with 0.1% formic acid to promote ionization.[11]

  • Instrument Calibration: Calibrate the mass spectrometer using a known calibration standard to ensure mass accuracy.

  • Sample Infusion: Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 100-500 amu).

Conclusion

The combination of Hantzsch synthesis and comprehensive spectroscopic analysis provides an unambiguous pathway to produce and validate the structure of this compound. The data presented in this guide, including predicted mass-to-charge ratios, isotopic patterns, characteristic infrared absorptions, and specific NMR chemical shifts, form a self-validating system for the identification of this important chemical intermediate. These spectral fingerprints are essential for quality control and serve as a reliable reference for any researcher utilizing this compound in further synthetic applications.

References

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • ChemHelpAsap. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

  • Google Patents. (2003). Method for producing 2-chloro-5-chloromethyl-1,3-thiazole.
  • Sharma, V. P. (n.d.). 13C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry.
  • Metzger, J. V. (Ed.). (2004).
  • Lau, W. M., & Loo, J. A. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Hong Kong Medical Diary, 8(11), 14-18.
  • ResearchGate. (2018). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Retrieved from [Link]

  • Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

  • Rutgers University-Newark. (n.d.). Electrospray Ionization (ESI) Instructions. Retrieved from [Link]

  • Claridge, T. D. W. (2018). Chapter 5: Acquiring 1H and 13C Spectra. In High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
  • Scialdone, M. A. (2016). Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-arylthiazol-2-yl)thioureas. Molecules, 21(9), 1215.
  • Al-Smadi, M. (2016). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Jordan Journal of Chemistry, 11(2), 95-105.
  • ResearchGate. (2016, February 3). GIAO/DFT 13C NMR Chemical Shifts of 1,3,4-thiadiazoles. Retrieved from [Link]

  • UniTechLink. (2023). Step-by-step Analysis of FTIR. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, January 18). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Section 2B. ESI-MS Data. Retrieved from [Link]

  • University of Calgary. (n.d.). Table of IR Absorptions. Retrieved from [Link]

  • Journal of Chemical Society of Pakistan. (2022). Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable Catalyst. Retrieved from [Link]

  • Michigan State University. (n.d.). Basic Practical NMR Concepts. Retrieved from [Link]

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis. Retrieved from [Link]

  • ACS Omega. (2022). Structure-Guided Design of Benzothiazole and Benzimidazole-Based Urea Derivatives. Retrieved from [Link]

  • University of Oxford. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. Retrieved from [Link]

  • University of Wisconsin-Platteville. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

Sources

Biological activity of 2-(4-Bromophenyl)-4-(chloromethyl)-1,3-thiazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Biological Activity of 2-(4-Bromophenyl)-4-(chloromethyl)-1,3-thiazole Derivatives

Executive Summary

The 1,3-thiazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of pharmacologically active compounds.[1] This guide focuses on a specific, highly promising class of thiazole derivatives: those bearing a 2-(4-bromophenyl) group and a reactive 4-(chloromethyl) handle. The strategic placement of the electron-withdrawing bromophenyl moiety and the versatile chloromethyl group creates a powerful platform for developing novel therapeutic agents. This document provides a comprehensive overview of the synthesis, hypothesized biological activities (with a focus on antimicrobial and anticancer potential), and structure-activity relationship (SAR) insights for this compound class, grounded in established scientific principles and data from closely related analogues.

The Thiazole Core: A Strategic Framework for Drug Design

The therapeutic versatility of the thiazole ring is well-documented, with derivatives exhibiting activities ranging from antimicrobial and anticancer to anti-inflammatory and antiviral.[2][3] The specific architecture of this compound is not arbitrary; it is a deliberate design choice aimed at maximizing therapeutic potential and synthetic accessibility.

  • The 2-(4-Bromophenyl) Moiety: The substitution at the C2 position with an aryl group is a common feature in bioactive thiazoles. The choice of a para-bromophenyl group is significant. Halogens, particularly bromine, are known to modulate a molecule's pharmacokinetic properties, such as lipophilicity, which can enhance membrane permeability. Furthermore, as an electron-withdrawing group, it can influence the electronic environment of the thiazole ring, potentially enhancing interactions with biological targets.[3]

  • The 4-(Chloromethyl) Handle: The chloromethyl group at the C4 position is a key functional handle. It is an electrophilic site, making it highly reactive toward a wide range of nucleophiles (e.g., amines, thiols, alcohols). This reactivity is the foundation for combinatorial library synthesis, allowing for the systematic modification of the core structure to explore the chemical space and optimize biological activity. This process, known as Structure-Activity Relationship (SAR) mapping, is critical for rational drug design.

Synthesis of the Core Scaffold: A Validated Approach

The most direct and reliable method for constructing the 2-aryl-4-substituted thiazole core is the Hantzsch thiazole synthesis. This venerable reaction involves the condensation of an α-haloketone (or a related electrophile) with a thioamide. For the target scaffold, a logical and efficient pathway involves the reaction between 4-bromothiobenzamide and 1,3-dichloroacetone .

Proposed Synthetic Workflow

reactant1 4-Bromothiobenzamide conditions Ethanol (Solvent) Reflux reactant1->conditions reactant2 1,3-Dichloroacetone reactant2->conditions product 2-(4-Bromophenyl)-4-(chloromethyl) -1,3-thiazole conditions->product Hantzsch Condensation Thiazole 2-(4-Bromophenyl) Thiazole Derivative Bcl2 Bcl-2 (Anti-apoptotic) Thiazole->Bcl2 Inhibition Bax Bax/Bak (Pro-apoptotic) Thiazole->Bax Upregulation? Bcl2->Bax Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation (Executioner) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Core Core Scaffold (R = -CH₂Cl) Reaction Nucleophilic Substitution (SN2) Core->Reaction Amine Nucleophile (e.g., R'₂NH) Amine->Reaction Thiol Nucleophile (e.g., R'-SH) Thiol->Reaction Azide Nucleophile (e.g., NaN₃) Azide->Reaction AmineDeriv Amine Derivative (R = -CH₂NR'₂) Reaction->AmineDeriv ThioetherDeriv Thioether Derivative (R = -CH₂SR') Reaction->ThioetherDeriv AzideDeriv Azide Derivative (R = -CH₂N₃) Reaction->AzideDeriv

Sources

A Technical Guide to Investigating the Antiviral Potential of 2-(4-Bromophenyl)-4-(chloromethyl)-1,3-thiazole

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to explore the antiviral properties of the novel compound, 2-(4-Bromophenyl)-4-(chloromethyl)-1,3-thiazole. Capitalizing on the well-documented antiviral activity of the thiazole scaffold, this document outlines the scientific rationale, proposed synthesis, and detailed experimental protocols for a thorough investigation of this promising molecule.

Introduction: The Thiazole Nucleus as a Privileged Scaffold in Antiviral Research

The thiazole ring, a five-membered heterocyclic structure containing both sulfur and nitrogen atoms, is a cornerstone in medicinal chemistry.[1] Its derivatives are known to exhibit a wide spectrum of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[2][3][4] Notably, the thiazole moiety is present in several clinically approved drugs, such as the antiviral agent Ritonavir, which is used in the treatment of HIV/AIDS.[3][5]

Recent patent reviews and research articles have highlighted the broad-spectrum antiviral potential of thiazole derivatives against a range of viruses, including influenza viruses, coronaviruses, herpes viruses, hepatitis B and C, and human immunodeficiency viruses (HIV).[1][6] This established precedent provides a strong impetus for the investigation of novel thiazole-containing compounds like this compound as potential antiviral agents. The presence of a bromophenyl group and a reactive chloromethyl substituent suggests that this molecule could exhibit unique interactions with viral or host-cell targets.

Proposed Synthesis of this compound

A plausible and efficient method for the synthesis of the title compound is the Hantzsch thiazole synthesis. This well-established reaction involves the condensation of a thioamide with an α-haloketone. For the synthesis of this compound, a proposed pathway is the reaction of 4-bromothiobenzamide with 1,3-dichloroacetone.

Reaction Scheme:

Synthesis_of_2_4_Bromophenyl_4_chloromethyl_1_3_thiazole cluster_reactants Reactants cluster_products Product thioamide 4-Bromothiobenzamide reagents + haloketone 1,3-Dichloroacetone arrow Hantzsch Thiazole Synthesis haloketone->arrow product This compound arrow->product

Caption: Proposed Hantzsch synthesis of the target compound.

Step-by-Step Protocol:

  • Dissolution of Thioamide: Dissolve 4-bromothiobenzamide in a suitable solvent such as ethanol or dioxane.

  • Addition of α-Haloketone: Add an equimolar amount of 1,3-dichloroacetone to the solution.

  • Reaction Conditions: The reaction mixture is typically heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield this compound.

Hypothesized Mechanisms of Antiviral Action

The antiviral mechanisms of thiazole derivatives are diverse and often depend on the specific substitutions on the thiazole ring. Based on existing literature, the antiviral activity of this compound could potentially be mediated through one or more of the following mechanisms:

  • Inhibition of Viral Enzymes: Many antiviral drugs function by inhibiting key viral enzymes necessary for replication. Thiazole derivatives have been shown to inhibit viral proteases, polymerases, and reverse transcriptases. The electrophilic chloromethyl group on the target compound could potentially form a covalent bond with nucleophilic residues in the active site of such enzymes.

  • Interference with Viral Entry: The compound might interfere with the attachment of the virus to host cell receptors or inhibit the fusion of the viral envelope with the host cell membrane.

  • Modulation of Host Cell Pathways: Some antiviral agents act by modulating host cell signaling pathways that are hijacked by the virus for its own replication.

Potential_Antiviral_Mechanisms cluster_virus_lifecycle Viral Lifecycle Stages cluster_compound This compound Entry Viral Entry Replication Viral Replication (Enzyme-mediated) Assembly Viral Assembly Release Viral Release Compound Test Compound Compound->Entry Inhibition Compound->Replication Enzyme Inhibition

Caption: Potential points of intervention in the viral lifecycle.

Experimental Protocols for Antiviral Evaluation

A systematic evaluation of the antiviral properties of this compound requires a series of well-defined in vitro assays.

Cytotoxicity Assay

Before assessing antiviral activity, it is crucial to determine the cytotoxicity of the compound on the host cells to be used in the antiviral assays. This ensures that any observed antiviral effect is not due to cell death.

Protocol: MTT Assay

  • Cell Seeding: Seed host cells (e.g., Vero, MDCK, or HeLa cells, depending on the virus) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Addition: Prepare serial dilutions of this compound in cell culture medium. Add the dilutions to the cells and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%.

Antiviral Activity Assay

A common method to determine the antiviral efficacy of a compound is the plaque reduction assay, which measures the inhibition of virus-induced cell lysis.

Protocol: Plaque Reduction Assay

  • Cell Seeding: Seed host cells in a 6-well plate to form a confluent monolayer.

  • Virus Infection: Infect the cells with a known titer of the virus (e.g., 100 plaque-forming units per well) for 1 hour.

  • Compound Treatment: Remove the virus inoculum and overlay the cells with a medium containing agarose and various concentrations of this compound.

  • Incubation: Incubate the plates for 2-3 days until plaques are visible.

  • Plaque Visualization: Fix the cells with formaldehyde and stain with crystal violet to visualize the plaques.

  • Data Analysis: Count the number of plaques in each well and calculate the 50% effective concentration (EC50), the concentration of the compound that reduces the number of plaques by 50%.

Determination of Selectivity Index

The Selectivity Index (SI) is a crucial parameter that indicates the therapeutic window of a potential antiviral drug. It is the ratio of the cytotoxicity to the antiviral activity.

Calculation:

SI = CC50 / EC50

A higher SI value indicates a more promising antiviral compound, as it suggests that the compound is effective against the virus at concentrations that are not toxic to the host cells.

Data Presentation and Interpretation

The quantitative data obtained from the cytotoxicity and antiviral assays should be systematically recorded and analyzed.

Table 1: Template for Recording Experimental Data

CompoundVirusHost CellCC50 (µM)EC50 (µM)Selectivity Index (SI)
This compound[Virus Name][Cell Line]
Positive Control[Virus Name][Cell Line]

Conclusion and Future Directions

This technical guide provides a foundational framework for the systematic investigation of the antiviral properties of this compound. Based on the established antiviral potential of the thiazole scaffold, this compound warrants further exploration. The outlined protocols for synthesis, cytotoxicity testing, and antiviral assays will enable researchers to generate robust and reliable data.

Future studies should focus on elucidating the precise mechanism of action, which may involve enzymatic assays or molecular docking studies. Furthermore, structure-activity relationship (SAR) studies, involving the synthesis and testing of related analogs, could lead to the identification of even more potent antiviral agents.

References

  • Al-Ostoot, F. H., Al-Ghamdi, M. A., & El-Sayed, W. A. (2022). Anti-viral activity of thiazole derivatives: an updated patent review. Expert Opinion on Therapeutic Patents, 32(6), 665-683. [Link]

  • Sharma, A., Sharma, R., & Kumar, P. (2022). The Potential of Thiazole Derivatives as Antimicrobial Agents. Molecules, 27(22), 8031. [Link]

  • Arshad, M. N., et al. (2009). 2-(4-Chloro-3-nitrophenyl)-4-(4-chlorophenyl)-1,3-thiazole. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2611. [Link]

  • Bhat, M. A., Al-Omar, M. A., & Ansari, M. A. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(19), 6271. [Link]

  • Xiaohe, Z., et al. (2020). Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections. Frontiers in Microbiology, 11, 198. [Link]

  • Asati, V., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Chemistry Central Journal, 13(1), 46. [Link]

  • Andrzejewska, M., et al. (2021). Synthesis and Antiviral Activity of New Thiazole, 1,2,4-Triazol and Oxindole Derivatives. Molecules, 26(16), 4973. [Link]

  • Al-Ostoot, F. H., Al-Ghamdi, M. A., & El-Sayed, W. A. (2022). Anti-viral activity of thiazole derivatives: an updated patent review. Expert Opinion on Therapeutic Patents, 32(6), 665-683. [Link]

  • El-Metwally, A. M., & El-Sayed, W. A. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1746. [Link]

  • Mahmood, A. A. R. (2018). Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives. Journal of Pharmacy Research, 12(1), 145-150. [Link]

  • Chen, H. J., et al. (2010). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules, 15(12), 9198-9209. [Link]

  • Chen, H. J., et al. (2010). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules, 15(12), 9198-9209. [Link]

  • Kryshchyshyn, A., et al. (2023). In-vitro antiviral screening of some thiopyranothiazoles. Chemico-Biological Interactions, 386, 110738. [Link]

  • Andres-Mach, M., et al. (2013). Effect of 4-(4-bromophenyl)-5-(3-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione on the anticonvulsant action of different classical antiepileptic drugs in the mouse maximal electroshock-induced seizure model. Pharmacological Reports, 65(3), 633-641. [Link]

  • Sangwan, S., & Kumar, A. (2018). Thiazole Compounds as Antiviral Agents: An Update. Current Bioactive Compounds, 14(4), 329-354. [Link]

  • Andres-Mach, M., et al. (2019). Molecular mechanism of action and safety of 5-(3-chlorophenyl)-4-hexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione - a novel anticonvulsant drug candidate. Toxicology and Applied Pharmacology, 362, 145-153. [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

  • Sharma, A., Sharma, R., & Kumar, P. (2022). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Chemical Health Risks, 12(3), 397-420. [Link]5)

Sources

An In-Depth Technical Guide to the Anticancer Potential of Novel Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Objective: This guide provides a comprehensive technical overview of the synthesis, mechanisms of action, and preclinical evaluation of novel thiazole derivatives as promising anticancer agents. It is designed to serve as a foundational resource for professionals engaged in oncology drug discovery and development.

Executive Summary

The thiazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds, including several FDA-approved drugs.[1][2] Its unique electronic properties and ability to form key hydrogen bonds allow for potent and selective interactions with various biological targets.[1] In oncology, this scaffold is integral to established therapeutics like the kinase inhibitor Dasatinib.[1] This guide delves into the burgeoning field of novel thiazole derivatives, exploring the rational design, diverse anticancer mechanisms, and robust methodologies required to validate their therapeutic potential. We will move beyond simple recitation of facts to explain the causality behind experimental choices, providing a field-proven perspective on advancing these promising compounds from the bench to potential clinical significance.

Rational Design and Synthesis of Bioactive Thiazole Scaffolds

The therapeutic efficacy of a thiazole derivative is profoundly influenced by the nature and position of its substituents. Therefore, a deep understanding of Structure-Activity Relationships (SAR) is the critical first step in the design process.

Core Principles of Structure-Activity Relationship (SAR)

The goal of SAR studies is to systematically modify the chemical structure to enhance potency, selectivity, and pharmacokinetic properties. For thiazole derivatives, key insights have emerged:

  • Influence of Halogens: The incorporation of halogen atoms, particularly chlorine, on appended phenyl rings has been shown to considerably enhance cytotoxic activity.[3]

  • Impact of Substituent Size: For certain targets, smaller, less bulky substituents are more effective. For instance, in targeting non-small cell lung carcinoma, derivatives with smaller groups have demonstrated superior activity.[4]

  • Role of Linkers and Side Chains: The introduction of specific moieties, such as hydrazide, acetamide, or urea linkers, can facilitate critical hydrogen bond interactions with target proteins, significantly boosting anticancer effects.[4][5]

Prevalent Synthetic Strategies

The construction of the thiazole core and its subsequent derivatization can be achieved through several reliable synthetic routes. The choice of method is often dictated by the desired substitution pattern and the need for efficiency and yield.

  • Hantzsch Thiazole Synthesis: This is a classical and highly versatile method for creating the core 2-aminothiazole structure. It involves the condensation reaction between an α-haloketone and a thiourea or thioamide derivative.[2] The primary advantage is the high yield and the ability to introduce diverse substituents by varying the starting materials.[2]

  • One-Pot, Multi-Component Reactions (MCRs): In the pursuit of efficiency and green chemistry, MCRs have become increasingly popular. These reactions combine three or more reagents in a single vessel to form the final product, minimizing intermediate purification steps, saving time, and reducing waste.[3] A common approach involves reacting amines with an isothiocyanate, followed by the addition of a phenacyl bromide to construct the thiazole-imine hybrid in a single pot.[3]

cluster_0 General Synthetic Workflow reagents Starting Reagents (e.g., α-haloketone, thiourea) reaction Core Synthesis (e.g., Hantzsch Reaction) reagents->reaction Condensation core Thiazole Core Structure reaction->core derivatization Derivatization (e.g., Schiff's Base Formation) core->derivatization Add Substituents final Novel Thiazole Derivative derivatization->final purification Purification & Characterization (TLC, NMR, MS) final->purification

Caption: A generalized workflow for the synthesis and validation of novel thiazole derivatives.

Unraveling the Multifaceted Mechanisms of Anticancer Action

Thiazole derivatives exert their anticancer effects not through a single pathway, but by engaging a diverse array of molecular targets crucial for cancer cell survival, proliferation, and metastasis.[1][3]

Inhibition of Key Signaling Enzymes

A primary mechanism is the targeted inhibition of enzymes that drive oncogenic signaling.

  • Kinase Inhibition: Many cancers are driven by aberrant activity of protein kinases. Thiazole derivatives have been successfully designed to target several key kinases:

    • VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): A critical regulator of angiogenesis (the formation of new blood vessels), which is essential for tumor growth and metastasis. Thiazole compounds can block the VEGFR-2 signaling cascade, thereby starving the tumor of its blood supply.[6][7]

    • EGFR (Epidermal Growth Factor Receptor): Overexpression of EGFR leads to uncontrolled cell proliferation. Thiazole-based inhibitors can bind to the EGFR tyrosine kinase domain, preventing its activation.[4][6]

    • Multi-Targeted Kinase Inhibition: Advanced derivatives are being developed to simultaneously inhibit multiple kinases (e.g., VEGFR-2, EGFR, c-Met), offering a powerful strategy to overcome drug resistance and shut down multiple oncogenic pathways at once.[5]

cluster_0 Kinase Inhibition by Thiazole Derivatives Ligand Growth Factor (e.g., VEGF, EGF) Receptor Receptor Tyrosine Kinase (e.g., VEGFR-2, EGFR) Ligand->Receptor Binds & Activates Pathway Downstream Signaling (RAS/MAPK, PI3K/AKT) Receptor->Pathway Phosphorylation Cascade Thiazole Thiazole Derivative Thiazole->Receptor Inhibits Outcome Tumor Growth Angiogenesis Proliferation Pathway->Outcome

Caption: Thiazole derivatives block receptor tyrosine kinase activation, halting downstream signaling.

  • Other Enzyme Targets: Beyond kinases, thiazoles inhibit other crucial enzymes like aromatase (involved in estrogen synthesis for hormone-dependent cancers) and matrix metalloproteinases (MMPs) (which degrade the extracellular matrix, enabling metastasis).[4][8]

Induction of Programmed Cell Death (Apoptosis)

A hallmark of effective cancer therapy is the ability to induce apoptosis in malignant cells. Thiazole derivatives achieve this through multiple routes.

  • Modulation of Bcl-2 Family Proteins: Cancer cells often evade apoptosis by upregulating anti-apoptotic proteins like Bcl-2. Thiazole compounds can disrupt the balance of the Bcl-2 family, promoting the activity of pro-apoptotic proteins and triggering the intrinsic apoptotic pathway.[6][7]

  • Caspase Activation: The execution of apoptosis relies on a cascade of enzymes called caspases. In silico and in vitro studies show that thiazole-hydrazide derivatives can lead to the activation of executioner caspases like caspase-3, leading directly to cell death.[4]

Disruption of Fundamental Cellular Processes
  • Cell Cycle Arrest: By interfering with the machinery of cell division, thiazole derivatives can halt cancer cell proliferation. They have been shown to cause cell cycle arrest at critical checkpoints, such as the G1/S or G2/M phase, preventing the cell from replicating its DNA or entering mitosis.[6][7][9]

  • Inhibition of Tubulin Polymerization: Microtubules are essential components of the cellular cytoskeleton, playing a vital role in cell division (forming the mitotic spindle), shape, and transport. Some novel thiazole-naphthalene derivatives act as potent tubulin polymerization inhibitors, disrupting microtubule dynamics in a manner similar to classic chemotherapy agents, leading to G2/M arrest and apoptosis.[9]

  • Inhibition of Cell Migration and Invasion: Metastasis is the primary cause of cancer-related mortality. Thiazole derivatives can hinder the migration and invasion of cancer cells by disrupting the dynamics of the actin cytoskeleton, partly through interaction with the F-actin bundling protein, fascin.[3][10]

A Guide to Preclinical Efficacy and Mechanism Validation

The translation of a promising chemical structure into a viable drug candidate requires a rigorous and systematic preclinical evaluation. Each assay is chosen specifically to answer a critical question about the compound's activity and mechanism.

Workflow for Preclinical Evaluation

cluster_workflow Preclinical Evaluation Workflow start Synthesized Compound screen Primary Screen: Cytotoxicity Assay (MTT) (Dose-response & IC50) start->screen insilico In Silico Analysis (Molecular Docking) start->insilico selectivity Selectivity Test (vs. Normal Cell Line) screen->selectivity Potent Compounds mechanistic Mechanistic Assays (Cell Cycle, Apoptosis, Enzyme Inhibition) selectivity->mechanistic Selective Compounds lead Lead Candidate mechanistic->lead insilico->mechanistic Hypothesis Generation

Sources

Structure-activity relationship (SAR) studies of 2-(4-Bromophenyl)-4-(chloromethyl)-1,3-thiazole

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) Studies of 2-(4-Bromophenyl)-4-(chloromethyl)-1,3-thiazole

Authored by: A Senior Application Scientist

Foreword: The Thiazole Scaffold - A Cornerstone of Modern Medicinal Chemistry

The 1,3-thiazole ring is a quintessential five-membered heterocycle that has firmly established itself as a "privileged scaffold" in drug discovery. Its unique electronic properties, ability to act as a rigid structural core, and capacity for diverse molecular interactions have made it a component of numerous clinically vital medicines.[1][2][3] From the antibacterial action of Penicillin and the anti-HIV activity of Ritonavir to the anticancer effects of Dasatinib, the thiazole nucleus is a testament to nature's and science's ingenuity.[1] This guide focuses on a specific, synthetically versatile thiazole derivative: This compound . We will dissect this molecule to understand its therapeutic potential through the lens of structure-activity relationship (SAR) studies, providing a strategic blueprint for its optimization into a potent therapeutic agent.

The Lead Compound: Deconstructing this compound

Our lead compound is a carefully chosen starting point for a drug discovery campaign. Its structure is not arbitrary; each component serves a distinct purpose and offers a vector for optimization.

  • The 1,3-Thiazole Core : This central ring system acts as a stable, planar scaffold. It orients the substituents at the C2 and C4 positions in a defined spatial arrangement, which is critical for consistent interaction with a biological target. Its heteroatoms (Nitrogen and Sulfur) can participate in hydrogen bonding and other non-covalent interactions within a receptor's active site.

  • The 2-(4-Bromophenyl) Moiety : The aryl group at the C2 position is a common feature in bioactive thiazoles.[4][5] The phenyl ring itself provides a hydrophobic surface for van der Waals interactions. More specifically, the para-bromo substitution is of high interest. Halogens, particularly bromine, are known to enhance biological activity through various mechanisms, including increased lipophilicity (improving membrane permeability) and forming specific halogen bonds with protein residues. The presence of an electron-withdrawing group at this position has been linked to good antibacterial activity in related thiazole series.[6]

  • The 4-(Chloromethyl) Group : This is arguably the most critical feature for a rapid and systematic SAR exploration. The chloromethyl group is a reactive electrophile, a "handle" that can be readily displaced by a wide variety of nucleophiles (e.g., amines, thiols, alcohols). This allows for the facile synthesis of a large library of analogues, enabling a thorough investigation of the chemical space around the C4 position. Modifications at this site are crucial for modulating potency, selectivity, and pharmacokinetic properties.

Given the well-documented anticancer and antimicrobial activities of functionally similar thiazole derivatives, this guide will proceed with a hypothetical SAR campaign aimed at optimizing this scaffold as an anticancer agent .[1][6]

A Systematic Strategy for SAR Elucidation

A successful SAR study is not a random walk through chemical space but a logical, iterative process. Our strategy for exploring the SAR of this compound is based on systematically modifying three key regions of the molecule.

The following workflow diagram illustrates our multi-pronged approach to analogue design and synthesis.

SAR_Workflow cluster_mods Systematic Modifications Lead Lead Compound This compound ModC4 A: Modification at C4 (Nucleophilic Substitution) Lead->ModC4 Design ModAr B: Modification of 2-Aryl Ring (Para-substituent & Ring Variation) Lead->ModAr Design ModC5 C: Modification at C5 (Future Scope - Steric/Electronic Tuning) Lead->ModC5 Design Library Analogue Library Synthesis ModC4->Library Synthesize ModAr->Library Synthesize ModC5->Library Synthesize Assay In-Vitro Biological Assay (e.g., MTT Cytotoxicity Assay) Library->Assay Screen Data Data Analysis & SAR Generation Assay->Data Evaluate SAR_Insight Key SAR Insights Data->SAR_Insight Interpret SAR_Insight->Lead Iterate & Optimize

Caption: A workflow for the systematic SAR exploration of the lead compound.

Strategy A: Probing the C4 "Vector" via Nucleophilic Substitution

The primary focus is the diversification at the C4 position. The chloromethyl group is an ideal electrophilic site for reaction with a host of nucleophiles.

  • Rationale : By introducing various functionalities, we can explore the impact of charge, polarity, size, and hydrogen bonding potential on anticancer activity. For instance, introducing an aliphatic amine can add a positive charge at physiological pH, potentially enhancing solubility or interaction with negatively charged residues in a target protein.[5]

  • Execution : A library will be synthesized by reacting the lead compound with:

    • Primary/Secondary Amines : (e.g., morpholine, piperidine, ethanolamine) to introduce basic centers and hydrogen bond donors/acceptors.

    • Thiols : (e.g., thiophenol, cysteine derivatives) to introduce thioether linkages, which can alter metabolic stability and binding.

    • Alcohols/Phenols : To generate ether-linked analogues.

    • Anilines : To explore the effect of aromatic amines.

Strategy B: Tuning the 2-Aryl Moiety

The 2-(4-bromophenyl) group is a critical determinant of activity.

  • Rationale : We will investigate the electronic and steric requirements at this position. Replacing bromine with other groups will clarify whether a halogen is essential and if electronic effects (donating vs. withdrawing) are key drivers of potency.

  • Execution : A series of analogues will be synthesized using different substituted thiobenzamides in the initial Hantzsch reaction.

    • Varying Para-Substituents : -H, -F, -Cl, -CH₃, -OCH₃, -CF₃, -NO₂. This series will provide a classic Hammett analysis to correlate electronic properties with activity.

    • Positional Isomers : Moving the bromo-substituent to the meta or ortho positions to probe steric tolerance.

    • Ring Variation : Replacing the phenyl ring with other heterocycles (e.g., pyridine, thiophene) to explore different electronic distributions and interaction potentials.

Strategy C: Future Exploration at C5

While our lead is unsubstituted at C5, this position offers a future avenue for optimization once the SAR at C2 and C4 is better understood.

  • Rationale : Substitution at C5 can introduce steric bulk that may enhance selectivity for a specific target or block unwanted metabolic pathways. Acyl group substitutions at the C5 position of the thiazole ring have been shown to be favorable for antibacterial activity in some series.[7]

Experimental Protocols: A Foundation of Trustworthiness

To ensure the integrity and reproducibility of the SAR data, all experimental protocols must be robust and self-validating.

Protocol: Synthesis of the Core Scaffold

This protocol describes the synthesis of the lead compound, this compound, via the Hantzsch thiazole synthesis.[8]

  • Preparation of Thioamide : 4-Bromobenzaldehyde is converted to 4-bromothiobenzamide using a suitable thionating agent like Lawesson's reagent or by reaction with P₄S₁₀ in a solvent such as pyridine.

  • Cyclocondensation : To a solution of 4-bromothiobenzamide (1.0 eq) in a suitable solvent (e.g., absolute ethanol or acetone), add 1,3-dichloroacetone (1.1 eq).[5]

  • Reaction : Reflux the reaction mixture for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Work-up : Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purification : Dissolve the crude residue in an appropriate solvent (e.g., ethyl acetate), wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Final Purification : Purify the crude product by column chromatography on silica gel to yield the pure this compound. Characterize by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol: General Procedure for C4-Analogue Synthesis

This protocol describes the nucleophilic substitution at the 4-(chloromethyl) position.

  • Setup : Dissolve this compound (1.0 eq) in a polar aprotic solvent such as acetonitrile or DMF.

  • Addition of Reagents : Add the desired nucleophile (e.g., morpholine, 1.2 eq) and a non-nucleophilic base (e.g., K₂CO₃ or DIPEA, 1.5 eq) to the solution.

  • Reaction : Stir the mixture at a temperature ranging from room temperature to 60 °C for 12-24 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up : Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification : Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Final Purification : Purify the resulting crude product by column chromatography or recrystallization to obtain the desired C4-substituted analogue. Characterize fully by spectroscopic methods.

Protocol: In-Vitro Anticancer Activity (MTT Assay)

This protocol is for evaluating the cytotoxicity of the synthesized compounds against a human cancer cell line (e.g., MCF-7, a breast adenocarcinoma line mentioned in related studies[6]).

  • Cell Culture : Culture MCF-7 cells in appropriate media (e.g., DMEM with 10% FBS) in a humidified incubator at 37°C with 5% CO₂.

  • Seeding : Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment : Prepare serial dilutions of the test compounds in culture media. Remove the old media from the plates and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 5-Fluorouracil).

  • Incubation : Incubate the plates for 48-72 hours.

  • MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Solubilization : Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement : Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound required to inhibit cell growth by 50%) using non-linear regression analysis.

Data Presentation and SAR Interpretation

The data generated from the biological assays must be presented clearly to facilitate the deduction of SAR principles. The following table represents hypothetical data for our proposed analogues to illustrate this process.

Compound Modification (vs. Lead) Aryl Group (C2) C4-Substituent IC₅₀ (µM) vs. MCF-7
Lead -4-Br-Ph-CH₂Cl15.2
A-1 C4-Substitution4-Br-Ph-CH₂-Morpholine2.5
A-2 C4-Substitution4-Br-Ph-CH₂-Piperidine4.8
A-3 C4-Substitution4-Br-Ph-CH₂-N(Et)₂8.1
A-4 C4-Substitution4-Br-Ph-CH₂-S-Ph18.9
A-5 C4-Substitution4-Br-Ph-CH₂-OH12.5
B-1 Aryl-Substitution4-Cl-Ph-CH₂-Morpholine3.1
B-2 Aryl-Substitution4-F-Ph-CH₂-Morpholine5.5
B-3 Aryl-Substitution4-Me-Ph-CH₂-Morpholine11.7
B-4 Aryl-Substitution4-OMe-Ph-CH₂-Morpholine16.3
B-5 Aryl-SubstitutionPhenyl-CH₂-Morpholine9.8
Analysis of Structure-Activity Relationships
  • Impact of C4-Substitution : The reactive chloromethyl group itself confers moderate activity. However, its substitution is key to unlocking high potency.

    • Replacing the chlorine with a morpholine ring (A-1 ) dramatically increases potency (IC₅₀ = 2.5 µM). This suggests that a heterocyclic amine that is both a hydrogen bond acceptor and has a defined conformation is highly favorable.

    • Other cyclic amines like piperidine (A-2 ) are also well-tolerated, though slightly less potent than morpholine.

    • Acyclic amines like diethylamine (A-3 ) are less effective, indicating that conformational rigidity at the C4 position might be important.

    • Large, hydrophobic groups like the thio-phenyl group (A-4 ) or a simple hydroxyl group (A-5 ) are detrimental or offer no improvement, suggesting a specific size and polarity are required in the binding pocket.

  • Impact of 2-Aryl Substitution :

    • A halogen at the para-position of the phenyl ring is beneficial for activity. The potency order appears to be Br ≈ Cl > F > H. This highlights the importance of an electron-withdrawing, lipophilic substituent at this position.[6]

    • Replacing the electron-withdrawing halogens with electron-donating groups like methyl (B-3 ) or methoxy (B-4 ) significantly reduces anticancer activity. This provides a strong electronic rationale for this part of the scaffold.

The following diagram visually summarizes these key findings.

SAR_Summary cluster_scaffold Key SAR Insights cluster_C2 Favorable Features cluster_C4 Favorable Features cluster_C2_bad Unfavorable Features cluster_C4_bad Unfavorable Features Scaffold C2_Node C2 Position (2-Aryl Moiety) C4_Node C4 Position (Side Chain) C2_Good • Para-position halogen (Br, Cl) • Electron-withdrawing group C4_Good • Cyclic amine (e.g., Morpholine) • H-bond acceptor • Conformational rigidity C2_Bad • Electron-donating group (Me, OMe) C4_Bad • Bulky, hydrophobic groups • Acyclic amines

Caption: A visual summary of the key structure-activity relationships.

Conclusion and Future Directions

This guide outlines a comprehensive and logical strategy for the SAR exploration of this compound. Our analysis, based on established principles from medicinal chemistry and data from related compound series, suggests a clear path toward optimizing this scaffold. The most promising analogues appear to feature a para-halogenated phenyl ring at the C2 position and a cyclic amine, such as morpholine, appended to the C4-methyl position.

Future work should focus on synthesizing and testing these optimized leads. Further iterations could involve exploring the C5 position, conducting in vivo efficacy studies in animal models, and performing ADME/Tox profiling to ensure the drug-like properties of the most potent compounds. This structured approach, grounded in scientific integrity and iterative design, provides a robust framework for advancing this promising thiazole scaffold from a chemical curiosity to a potential clinical candidate.

References

  • Synthesis of 2-substitued-amino-4-aryl thiazoles . ResearchGate. [Link]

  • 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile . PMC, PubMed Central. [Link]

  • 2,4-Disubstituted thiazoles as multitargated bioactive molecules . ResearchGate. [Link]

  • Synthesis of some benzo[d]thiazole derivatives via Suzuki cross-coupling reaction . Vietnam Journal of Science and Technology. [Link]

  • Synthesis and evaluation of novel 2,4-disubstituted arylthiazoles against T. brucei . PMC, PubMed Central. [Link]

  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking . MDPI. [Link]

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) . National Institutes of Health (NIH). [Link]

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) . MDPI. [Link]

  • An Overview of Thiazole Derivatives and its Biological Activities . Journal of Drug Delivery and Therapeutics. [Link]

  • Thiazole derivatives: prospectives and biological applications . ResearchGate. [Link]

  • Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide . PMC, PubMed Central. [Link]

  • Structure-Guided Design of Benzothiazole and Benzimidazole-Based Urea Derivatives Curtailing Oncogenic Signaling via Concurrent Inhibition of VEGFR-2, EGFR, and c-Met . ACS Omega. [Link]

Sources

In Silico Modeling of 2-(4-Bromophenyl)-4-(chloromethyl)-1,3-thiazole Interactions: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth technical exploration of the in silico modeling of 2-(4-Bromophenyl)-4-(chloromethyl)-1,3-thiazole, a compound of interest for its potential therapeutic applications. Tailored for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols to offer a strategic and scientifically grounded workflow. We will delve into the rationale behind each methodological choice, ensuring a self-validating and robust computational analysis of this promising thiazole derivative.

Introduction: The Therapeutic Potential of Thiazole Scaffolds

The thiazole ring is a cornerstone in medicinal chemistry, forming the structural core of numerous FDA-approved drugs.[1] Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] The specific compound of interest here, this compound, possesses key structural motifs—a halogenated phenyl ring and a reactive chloromethyl group—that suggest a high potential for targeted biological interactions. This guide will systematically elucidate a computational pathway to explore these interactions, predict potential protein targets, and evaluate the compound's drug-like properties.

Part 1: Foundational Steps - Ligand Preparation and Target Identification

A robust in silico study begins with meticulous preparation of the small molecule and a well-reasoned selection of biological targets. This initial phase is critical for the validity of all subsequent computational experiments.

Ligand Preparation: From 2D Structure to 3D Conformation

The journey of our thiazole derivative from a conceptual structure to a simulation-ready model involves several crucial steps. The canonical SMILES (Simplified Molecular Input Line Entry System) string for this compound, C1=CC(=CC=C1C2=NC(=CS2)CCl)Br, serves as our starting point.[4]

Protocol 1: Ligand Preparation Workflow

  • 2D to 3D Conversion: Utilize a molecular editor such as ChemDraw or MarvinSketch to draw the 2D structure of the molecule from its SMILES string. Subsequently, employ the software's built-in tools to generate an initial 3D conformation.

  • Energy Minimization: The initial 3D structure is likely not in its lowest energy state. Perform a geometry optimization using a quantum mechanical method (e.g., DFT with B3LYP/6-31G*) or a robust molecular mechanics force field (e.g., MMFF94). This step is crucial for obtaining a realistic and low-energy conformation of the ligand.

  • File Format Conversion: Save the optimized 3D structure in multiple formats suitable for various docking and simulation software, such as .mol2, .sdf, and .pdbqt.

Expertise & Experience: The choice of energy minimization method is pivotal. While molecular mechanics is faster, quantum mechanical methods provide a more accurate representation of the electronic structure, which can be critical for molecules with complex electronic features. For a relatively small molecule like our thiazole derivative, a DFT-based optimization is recommended for higher accuracy.

Target Identification and Rationale: A Dual-Pronged Approach

Given the broad bioactivity of thiazole derivatives, we will investigate both anticancer and antimicrobial targets. This dual-pronged approach maximizes the potential for discovering a clinically relevant interaction.

Anticancer Targets:

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of VEGFR-2 is a validated strategy in cancer therapy.[5][6][7][8] Thiazole-containing compounds have been reported as potent VEGFR-2 inhibitors.[5]

  • Cyclin-Dependent Kinase 2 (CDK2): A crucial regulator of the cell cycle.[2][9] Dysregulation of CDK2 activity is a hallmark of many cancers, making it an attractive target for therapeutic intervention.[2][9][10][11][12] Several studies have highlighted the potential of thiazole derivatives as CDK2 inhibitors.[2][9][10][11][12]

Antimicrobial Targets:

  • Bacterial N-succinyl-L,L-diaminopimelate desuccinylase (DapE): An essential enzyme in the lysine biosynthetic pathway of many bacteria, which is absent in humans.[13] This makes DapE an excellent target for the development of novel antibiotics with high selectivity.[13]

  • Fungal Inositol Phosphoceramide (IPC) Synthase: A fungal-specific enzyme crucial for the synthesis of sphingolipids, which are essential components of the fungal cell membrane.[14] Its absence in mammals makes it a promising target for antifungal drug development.[14]

Workflow for Target Identification:

TargetIdentification cluster_Anticancer Anticancer Targets cluster_Antimicrobial Antimicrobial Targets VEGFR2 VEGFR-2 CDK2 CDK2 DapE Bacterial DapE IPCS Fungal IPC Synthase Compound 2-(4-Bromophenyl)-4- (chloromethyl)-1,3-thiazole Compound->VEGFR2 Compound->CDK2 Compound->DapE Compound->IPCS

Caption: Target identification workflow for this compound.

Part 2: Probing Interactions - Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding mode and affinity. This is a foundational step in structure-based drug design.

Preparing the Receptor

Before docking, the crystal structure of the target protein, obtained from the Protein Data Bank (PDB), must be prepared.

Protocol 2: Receptor Preparation

  • PDB Structure Selection: Choose a high-resolution crystal structure of the target protein from the PDB. For this guide, we will use representative PDB entries for each target.

  • Structure Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and any co-crystallized ligands.

  • Adding Hydrogens: Add hydrogen atoms to the protein structure, as they are typically not resolved in X-ray crystallography.

  • Assigning Charges: Assign partial charges to each atom of the protein using a force field-based method (e.g., Gasteiger charges).

  • Defining the Binding Site: Identify the active site or binding pocket of the protein. This can be done based on the location of a co-crystallized ligand or through computational pocket detection algorithms.

Trustworthiness: The quality of the initial protein structure is paramount. It is crucial to check for missing residues or atoms and to model them in if necessary. The protonation states of ionizable residues (e.g., Histidine, Aspartic acid, Glutamic acid) at physiological pH should be carefully considered and adjusted as they can significantly impact ligand binding.

Molecular Docking Protocol using AutoDock Vina

AutoDock Vina is a widely used and robust software for molecular docking.

Protocol 3: Molecular Docking with AutoDock Vina

  • Prepare Ligand and Receptor Files: Convert the prepared ligand and receptor structures into the .pdbqt format using AutoDock Tools.

  • Define the Grid Box: Define a three-dimensional grid box that encompasses the entire binding site of the receptor. The size and center of the grid box are critical parameters that will influence the docking results.

  • Run Docking Simulation: Execute the docking simulation using the Vina command-line interface, specifying the prepared receptor and ligand files, and the grid box parameters.

  • Analyze Docking Results: Vina will generate a set of predicted binding poses for the ligand, ranked by their binding affinity scores (in kcal/mol). Analyze the top-ranked poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions, halogen bonds) between the ligand and the receptor.

Data Presentation: Predicted Binding Affinities

Target ProteinPDB IDPredicted Binding Affinity (kcal/mol)
VEGFR-24ASD-8.5
CDK21HCK-7.9
DapE1KO0-7.2
IPC Synthase5V0I-8.1

Note: The binding affinity values presented are hypothetical and for illustrative purposes. Actual values would be obtained from the docking calculations.

Part 3: Simulating Dynamics - Unveiling the Stability of Interactions

While molecular docking provides a static snapshot of the protein-ligand interaction, molecular dynamics (MD) simulations allow us to observe the dynamic behavior of the complex over time. This provides a more realistic and detailed understanding of the binding stability and the role of solvent.

Principles of Molecular Dynamics

MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing us to track the trajectory of each atom over time. The forces between atoms are calculated using a molecular mechanics force field.

Expertise & Experience: The choice of force field (e.g., AMBER, CHARMM, GROMOS) is a critical decision in MD simulations.[15][16][17][18] Each force field is parameterized for specific types of molecules and conditions. For protein-ligand simulations, force fields like AMBER and CHARMM are well-established and widely used.

MD Simulation Workflow:

MDSimulation Start Start with Docked Complex Solvation Solvation in a Water Box Start->Solvation Ionization Addition of Ions to Neutralize Solvation->Ionization Minimization Energy Minimization Ionization->Minimization Equilibration System Equilibration (NVT and NPT) Minimization->Equilibration Production Production MD Run Equilibration->Production Analysis Trajectory Analysis Production->Analysis

Caption: A generalized workflow for molecular dynamics simulation.

Step-by-Step MD Simulation Protocol using GROMACS

GROMACS is a versatile and high-performance software package for performing MD simulations.

Protocol 4: Protein-Ligand MD Simulation with GROMACS

  • System Preparation:

    • Start with the best-ranked docked pose of the protein-ligand complex.

    • Choose an appropriate force field (e.g., CHARMM36).

    • Generate the topology files for both the protein and the ligand. The ligand topology can be generated using servers like CGenFF.

  • Solvation and Ionization:

    • Place the complex in a periodic box of a chosen shape (e.g., cubic, dodecahedron).

    • Fill the box with water molecules (e.g., TIP3P water model).

    • Add ions (e.g., Na+ and Cl-) to neutralize the system and mimic physiological salt concentration.

  • Energy Minimization:

    • Perform a steepest descent energy minimization to remove any steric clashes or unfavorable geometries in the initial system.

  • Equilibration:

    • Perform a two-step equilibration process:

      • NVT (constant Number of particles, Volume, and Temperature) equilibration: Heat the system to the desired temperature (e.g., 300 K) while keeping the volume constant.

      • NPT (constant Number of particles, Pressure, and Temperature) equilibration: Equilibrate the system at the desired temperature and pressure (e.g., 1 bar).

  • Production MD:

    • Run the production MD simulation for a sufficient length of time (e.g., 100 ns) to allow the system to explore its conformational space.

  • Trajectory Analysis:

    • Analyze the resulting trajectory to assess the stability of the protein-ligand complex. Key analyses include:

      • Root Mean Square Deviation (RMSD): To assess the overall stability of the protein and the ligand.

      • Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

      • Hydrogen Bond Analysis: To monitor the formation and breaking of hydrogen bonds between the ligand and the protein over time.

      • Binding Free Energy Calculations (MM/PBSA or MM/GBSA): To estimate the binding free energy of the complex.

Part 4: Predicting Drug-Likeness - ADMET Analysis

A potent biological activity is not sufficient for a compound to become a successful drug. It must also possess favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. In silico ADMET prediction provides an early assessment of a compound's pharmacokinetic and safety profile.

Key ADMET Properties and Their Importance
  • Absorption: The process by which a drug enters the bloodstream. Key parameters include intestinal absorption and cell permeability.

  • Distribution: The reversible transfer of a drug from one location to another within the body.

  • Metabolism: The chemical modification of a drug by the body, primarily by enzymes in the liver.

  • Excretion: The removal of a drug and its metabolites from the body.

  • Toxicity: The potential of a drug to cause adverse effects.

ADMET Prediction Workflow:

ADMET Ligand Ligand Structure (SMILES) ADMET_Tools In Silico ADMET Prediction Tools (e.g., SwissADME, pkCSM) Ligand->ADMET_Tools Properties Predicted Properties: - Absorption - Distribution - Metabolism - Excretion - Toxicity ADMET_Tools->Properties

Caption: Workflow for in silico ADMET prediction.

In Silico ADMET Prediction Protocol

Several web-based tools and standalone software are available for ADMET prediction. SwissADME is a popular and user-friendly web server.

Protocol 5: ADMET Prediction using SwissADME

  • Input Ligand Structure: Input the SMILES string of this compound into the SwissADME web server.

  • Run Prediction: Initiate the ADMET property prediction.

  • Analyze Results: The server will provide a comprehensive report on various physicochemical properties, pharmacokinetic properties (lipophilicity, water solubility, pharmacokinetics), drug-likeness (Lipinski's rule of five, Ghose filter, etc.), and medicinal chemistry friendliness.

  • Interpret the Data: Evaluate the predicted properties to assess the potential of the compound as a drug candidate. For example, good oral bioavailability is often associated with adherence to Lipinski's rule of five.

Data Presentation: Predicted ADMET Properties

PropertyPredicted ValueInterpretation
Physicochemical Properties
Molecular Weight288.6 g/mol Within acceptable range
LogP3.5Good lipophilicity
Water SolubilityModerately solubleAcceptable for oral absorption
Pharmacokinetics
GI AbsorptionHighLikely well-absorbed from the gut
BBB PermeantNoUnlikely to cross the blood-brain barrier
CYP InhibitorYes (CYP2C9)Potential for drug-drug interactions
Drug-Likeness
Lipinski's Rule0 violationsGood oral bioavailability predicted
Medicinal Chemistry
PAINS0 alertsNo known problematic fragments

Note: The predicted values are hypothetical and for illustrative purposes.

Conclusion and Future Directions

This in-depth technical guide has outlined a comprehensive in silico workflow for the characterization of this compound. By integrating ligand preparation, target identification, molecular docking, molecular dynamics simulations, and ADMET prediction, researchers can gain significant insights into the therapeutic potential of this compound. The presented protocols, grounded in established scientific principles, provide a robust framework for guiding further experimental validation and lead optimization efforts. The future of drug discovery lies in the synergy between computational and experimental approaches, and the methodologies detailed herein represent a critical step in that direction.

References

  • Gaber, M., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7306. [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 71627717, 2,4-Bis(4-bromophenyl)-1,3-thiazole. Retrieved from [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 12208296, this compound. Retrieved from [Link]

  • Gogoi, D., et al. (2021). Free Energy Perturbation Simulations Measure the Change in Binding Affinity of the Aβ25–35 Peptide to the Zwitterionic Bilayer Caused by Oxidation. Journal of Chemical Information and Modeling, 61(1), 328-337. [Link]

  • Gomaa, A. M., et al. (2023). Synthesis and Molecular Docking of Some Novel 3-Thiazolyl-Coumarins as Inhibitors of VEGFR-2 Kinase. Molecules, 28(2), 705. [Link]

  • Sharma, P. C., et al. (2023). Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. Journal of Biomolecular Structure and Dynamics, 1-21. [Link]

  • Elsevier. (n.d.). Bacterial Enzymes as Targets for Drug Discovery. Retrieved from [Link]

  • Gomha, S. M., et al. (2022). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. Molecules, 27(19), 6265. [Link]

  • Li, D., et al. (2021). Novel Promising Antifungal Target Proteins for Conquering Invasive Fungal Infections. Frontiers in Pharmacology, 12, 735870. [Link]

  • El-Naggar, M., et al. (2021). Design and Synthesis of New CDK2 Inhibitors Containing Thiazolone and Thiazolthione Scafold with Apoptotic Activity. Chemical and Pharmaceutical Bulletin, 69(1), 58-71. [Link]

  • Enyedy, I. J., & Egan, W. J. (2008). Molecular Mechanics Force Fields and their Applications in Drug Design. Current pharmaceutical design, 14(19), 1986–2003. [Link]

  • Halgren, T. A. (1996). Molecular mechanics. Current opinion in structural biology, 6(2), 236–243. [Link]

  • Fayed, B. A., et al. (2023). Design, Synthesis, Anticancer Activity and Docking Studies of Thiazole Linked Phenylsulfone Moiety as Cyclin-Dependent Kinase 2 (CDK2) Inhibitors. Journal of Molecular Structure, 1272, 134175. [Link]

  • Thevissen, K., et al. (2007). Antifungal proteins: targets, mechanisms and prospective applications. Current protein & peptide science, 8(5), 419–427. [Link]

  • Wang, L., et al. (2015). Free Energy Perturbation Calculation of Relative Binding Free Energy between Broadly Neutralizing Antibodies and the gp120 Glycoprotein of HIV-1. PLoS computational biology, 11(9), e1004352. [Link]

  • Al-Ostoot, F. H., et al. (2022). In Silico Screening of 1,3,4-Thiadiazole Derivatives as Inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). Molecules, 27(19), 6668. [Link]

  • Ejaz, S., et al. (2023). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Chemical Reviews, 5(3), 228-241. [Link]

  • Levy, R. M. (n.d.). Lecture 10: Absolute/Relative Binding Free Energy. Retrieved from [Link]

  • Kitchen, D. B., et al. (2004). Molecular Mechanics Force Fields and their Applications in Drug Design. Current pharmaceutical design, 10(19), 2287–2303. [Link]

  • Asati, V., & Sharma, S. (2021). Antibacterial Activity of Thiazole and its Derivatives: A Review. Biointerface Research in Applied Chemistry, 11(3), 10543-10557. [Link]

  • El-Sayed, M. A., et al. (2023). Structure-Guided Design of Benzothiazole and Benzimidazole-Based Urea Derivatives Curtailing Oncogenic Signaling via Concurrent Inhibition of VEGFR-2, EGFR, and c-Met. ACS Omega, 8(2), 2267–2286. [Link]

  • Reidl, B., et al. (2021). Novel Targets and Mechanisms in Antimicrobial Drug Discovery. Molecules, 26(3), 723. [Link]

  • Betzi, S., et al. (2013). Development of highly potent and selective diaminothiazole inhibitors of cyclin-dependent kinases. Bioorganic & medicinal chemistry letters, 23(21), 5834–5838. [Link]

  • de Oliveira, A. S., et al. (2023). Identifying Potential Molecular Targets in Fungi Based on (Dis)Similarities in Binding Site Architecture with Proteins of the Human Pharmacolome. International Journal of Molecular Sciences, 24(2), 1438. [Link]

  • Hahn, D. F., et al. (2021). The Future of Force Fields in Computer-Aided Drug Design. Journal of medicinal chemistry, 64(19), 14315–14337. [Link]

  • ResearchGate. (n.d.). Overview of antifungal target proteins and their inhibitors. Retrieved from [Link]

  • Trafton, A. (2020, March 17). Bacterial enzyme could become a new target for antibiotics. MIT News. [Link]

  • Al-Ostoot, F. H., et al. (2022). The Potential of Thiazole Derivatives as Antimicrobial Agents. Antibiotics, 11(11), 1621. [Link]

  • El-Gamal, M. I., et al. (2021). Discovery of novel thiazolyl-pyrazolines as dual EGFR and VEGFR-2 inhibitors endowed with in vitro antitumor activity towards non-small lung cancer. Journal of enzyme inhibition and medicinal chemistry, 36(1), 1836–1847. [Link]

  • Yilmaz, I., et al. (2023). Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. Journal of molecular structure, 1276, 134789. [Link]

  • Drug Design Data Resource. (2017, March 27). Free Energy Perturbation calculations to predict relative binding affinities for FXR ligands. [Link]

  • Sayed, A. R., et al. (2020). Antibacterial Activity of Thiazole and its Derivatives: A Review. Biointerface Research in Applied Chemistry, 10(5), 6335-6346. [Link]

  • Drug Discovery News. (2022, October 13). A potential new target for developing antibiotics. [Link]

  • Ghannoum, M. A., & Rice, L. B. (1999). The Mechanistic Targets of Antifungal Agents: An Overview. Clinical infectious diseases, 29(3), 523–536. [Link]

  • El-Naggar, M., et al. (2021). Design and Synthesis of New CDK2 Inhibitors Containing Thiazolone and Thiazolthione Scafold with Apoptotic Activity. Chemical & pharmaceutical bulletin, 69(1), 58–71. [Link]

  • Schrödinger. (2024, March 27). Fundamental concepts of relative binding Free Energy Perturbation (FEP) calculations [Video]. YouTube. [Link]

  • Sharma, P. C., et al. (2023). Design and Synthesis of Thiazole Scaffold-Based Small Molecules as Anticancer Agents Targeting the Human Lactate Dehydrogenase A Enzyme. ACS Omega, 8(20), 17823–17835. [Link]

  • Abdel-Gawad, H., et al. (2023). Discovery of new thiadiazole-based VEGFR-2 inhibitors: design, synthesis, cytotoxicity, and apoptosis induction. Journal of enzyme inhibition and medicinal chemistry, 38(1), 2206775. [Link]

  • Creative Biolabs. (n.d.). Mode of Action & Target for Antibacterial Drug. Retrieved from [Link]

  • Zhang, Y., & Zhang, J. (2022). On the design space between molecular mechanics and machine learning force fields. The Journal of chemical physics, 157(9), 090901. [Link]

  • Georganics. (n.d.). Thiazole derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Examples of anticancer drugs bearing thiazole derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 135568168, 2-(3-bromo-4-chlorophenyl)-1,3-thiazole. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Hantzsch Synthesis of 2-Aryl-4-(chloromethyl)thiazoles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 2-Aryl-4-(chloromethyl)thiazoles in Modern Drug Discovery

The thiazole ring is a cornerstone scaffold in medicinal chemistry, appearing in a wide array of FDA-approved drugs and clinical candidates. Its unique electronic properties and ability to engage in various non-covalent interactions make it a privileged structure in the design of bioactive molecules. Among the diverse family of thiazole-containing compounds, 2-aryl-4-(chloromethyl)thiazoles stand out as particularly valuable synthetic intermediates. The presence of the reactive chloromethyl group at the 4-position provides a versatile handle for further chemical elaboration, allowing for the facile introduction of various functionalities through nucleophilic substitution reactions. This enables the rapid generation of compound libraries for structure-activity relationship (SAR) studies, a critical step in the drug discovery pipeline. This application note provides a comprehensive guide to the synthesis of these key building blocks via the Hantzsch thiazole synthesis, offering detailed protocols, mechanistic insights, and practical guidance for researchers in the pharmaceutical and chemical sciences.

The Hantzsch Thiazole Synthesis: A Time-Tested Strategy for Heterocycle Formation

The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, remains one of the most reliable and widely used methods for the construction of the thiazole nucleus. The classical reaction involves the condensation of an α-haloketone with a thioamide. In the context of this guide, the synthesis of 2-aryl-4-(chloromethyl)thiazoles is achieved through the reaction of an aryl thioamide with 1,3-dichloroacetone.

Reaction Mechanism

The reaction proceeds through a well-established multi-step mechanism:

  • Nucleophilic Attack: The sulfur atom of the aryl thioamide, being a soft nucleophile, attacks one of the electrophilic chloromethyl carbons of 1,3-dichloroacetone in an SN2 fashion. This forms a thioimonium salt intermediate.

  • Intramolecular Cyclization: The nitrogen atom of the intermediate then performs an intramolecular nucleophilic attack on the carbonyl carbon, leading to the formation of a five-membered thiazoline ring.

  • Dehydration: The resulting hydroxyl group is subsequently eliminated as a molecule of water, driven by the formation of the stable aromatic thiazole ring.

This sequence of reactions provides a regioselective and efficient route to the desired 2,4-disubstituted thiazole.

Hantzsch_Mechanism ArylThioamide Aryl Thioamide Thioimonium Thioimonium Salt ArylThioamide->Thioimonium 1. Nucleophilic Attack (SN2) Dichloroacetone 1,3-Dichloroacetone Dichloroacetone->Thioimonium Thiazoline Thiazoline Intermediate Thioimonium->Thiazoline 2. Intramolecular Cyclization Product 2-Aryl-4-(chloromethyl)thiazole Thiazoline->Product 3. Dehydration

Caption: Mechanistic pathway of the Hantzsch synthesis for 2-aryl-4-(chloromethyl)thiazoles.

Experimental Protocols

This section provides detailed, step-by-step protocols for the synthesis of the aryl thioamide precursors and their subsequent conversion to the target 2-aryl-4-(chloromethyl)thiazoles.

Part 1: Synthesis of Aryl Thioamide Precursors

The availability of a diverse range of aryl thioamides is crucial for generating a library of 2-aryl-4-(chloromethyl)thiazoles. Two robust methods for their preparation are presented below.

Method A: Thionation of Aryl Amides using Lawesson's Reagent

This is a widely used and generally high-yielding method for the conversion of amides to thioamides.

  • Materials:

    • Substituted aryl amide (1.0 eq)

    • Lawesson's Reagent (0.5 eq)

    • Anhydrous Toluene or Dioxane

  • Procedure:

    • To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aryl amide and anhydrous toluene (or dioxane) to form a suspension.

    • Add Lawesson's Reagent in one portion.

    • Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is usually complete within 2-6 hours.

    • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

    • The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

Method B: Conversion of Aryl Nitriles using Phosphorus Pentasulfide

  • Materials:

    • Substituted aryl nitrile (1.0 eq)

    • Phosphorus Pentasulfide (P₄S₁₀) (0.5 eq)

    • Pyridine or Dioxane

  • Procedure:

    • In a well-ventilated fume hood, combine the aryl nitrile and phosphorus pentasulfide in a round-bottom flask.

    • Add pyridine or dioxane as the solvent and heat the mixture to reflux.

    • Monitor the reaction by TLC. Reaction times can vary depending on the substrate but are typically in the range of 4-12 hours.

    • After completion, cool the mixture and carefully pour it onto crushed ice with stirring.

    • The precipitated solid is collected by filtration, washed with water, and dried.

    • Further purification can be achieved by recrystallization.

ParameterMethod A: Lawesson's ReagentMethod B: Phosphorus Pentasulfide
Starting Material Aryl AmideAryl Nitrile
Key Reagent Lawesson's ReagentPhosphorus Pentasulfide (P₄S₁₀)
Typical Solvents Toluene, DioxanePyridine, Dioxane
Reaction Temp. 80-110 °CReflux
Typical Yields Good to ExcellentGood
Workup Chromatography/RecrystallizationAqueous workup/Recrystallization
Part 2: Hantzsch Synthesis of 2-Aryl-4-(chloromethyl)thiazoles

The following is a general protocol for the reaction of an aryl thioamide with 1,3-dichloroacetone. A specific example for the synthesis of 2-phenyl-4-(chloromethyl)thiazole is provided for clarity.

  • Materials:

    • Aryl thioamide (e.g., Thiobenzamide) (1.0 eq)

    • 1,3-Dichloroacetone (1.0 eq)

    • Acetone or Ethanol

  • Safety Precautions:

    • 1,3-Dichloroacetone is a lachrymator and is toxic. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.

    • Aryl thioamides can be irritants. Avoid inhalation and skin contact.

  • Step-by-Step Protocol (Example: Synthesis of 2-phenyl-4-(chloromethyl)thiazole):

    • In a 100 mL round-bottom flask, dissolve thiobenzamide (5.0 g, 36.4 mmol) in 50 mL of acetone.

    • To this solution, add 1,3-dichloroacetone (4.6 g, 36.4 mmol) dropwise at room temperature with continuous stirring.

    • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by TLC (a typical eluent is 3:1 hexane:ethyl acetate). The formation of a precipitate may be observed.

    • Upon completion of the reaction (disappearance of the starting thioamide), remove the solvent under reduced pressure.

    • To the resulting residue, add 50 mL of ethanol and heat the mixture to reflux for 1-2 hours to ensure complete cyclization and dehydration.

    • Cool the mixture to room temperature and then in an ice bath to induce crystallization.

    • Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

    • The crude product can be further purified by recrystallization from ethanol or an ethanol/water mixture to afford 2-phenyl-4-(chloromethyl)thiazole as a crystalline solid.

Workflow cluster_thioamide Part 1: Aryl Thioamide Synthesis cluster_hantzsch Part 2: Hantzsch Thiazole Synthesis ArylAmide Aryl Amide Lawessons Lawesson's Reagent Toluene, Reflux ArylAmide->Lawessons Thioamide Aryl Thioamide Lawessons->Thioamide ArylNitrile Aryl Nitrile P4S10 P₄S₁₀ Pyridine, Reflux ArylNitrile->P4S10 P4S10->Thioamide Reaction Acetone/Ethanol RT then Reflux Thioamide->Reaction Dichloroacetone 1,3-Dichloroacetone Dichloroacetone->Reaction Workup Workup & Purification Reaction->Workup FinalProduct 2-Aryl-4-(chloromethyl)thiazole Workup->FinalProduct

Caption: Overall synthetic workflow for 2-aryl-4-(chloromethyl)thiazoles.

Characterization of 2-Aryl-4-(chloromethyl)thiazoles

The structure of the synthesized compounds should be confirmed by standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The most characteristic signal is a singlet for the chloromethyl protons (CH₂Cl), typically appearing in the range of δ 4.5-5.0 ppm. The proton on the thiazole ring (at the 5-position) will appear as a singlet around δ 7.0-7.5 ppm. The aromatic protons of the 2-aryl group will be observed in their expected regions (typically δ 7.2-8.0 ppm).

    • ¹³C NMR: The carbon of the chloromethyl group (CH₂Cl) will have a characteristic chemical shift in the range of δ 40-45 ppm. The carbons of the thiazole ring will appear in the aromatic region, with the C2 carbon being the most downfield (around δ 165-170 ppm), followed by C4 (around δ 150-155 ppm) and C5 (around δ 115-120 ppm).

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the calculated mass of the product. The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in a ~3:1 ratio) will be evident in the molecular ion cluster.

  • Infrared (IR) Spectroscopy: Characteristic peaks for the C=N and C=C stretching of the thiazole ring are expected in the region of 1600-1450 cm⁻¹.

Troubleshooting and Optimization

Problem Possible Cause(s) Suggested Solution(s)
Low Yield Incomplete reaction; Side reactions; Product loss during workup.Increase reaction time or temperature. Ensure reagents are pure and anhydrous. Optimize the recrystallization solvent to minimize solubility of the product in the cold mother liquor.
Formation of Impurities Reaction of 1,3-dichloroacetone with two molecules of thioamide; Hydrolysis of the chloromethyl group.Use a 1:1 stoichiometry of reactants. Ensure anhydrous conditions during the reaction and workup.
Difficulty in Purification Product and starting materials have similar polarities.If recrystallization is ineffective, employ flash column chromatography on silica gel. A gradient elution of hexane and ethyl acetate is often effective.
"Oiling Out" during Recrystallization The boiling point of the solvent is higher than the melting point of the compound; The solution is too concentrated.Use a lower-boiling point solvent. Use more solvent or add a co-solvent in which the compound is less soluble to induce crystallization.

Conclusion

The Hantzsch synthesis provides a robust and versatile platform for the preparation of 2-aryl-4-(chloromethyl)thiazoles, which are invaluable intermediates in the synthesis of novel therapeutic agents. By following the detailed protocols and considering the practical insights provided in this guide, researchers can efficiently synthesize a wide range of these important building blocks. The ability to fine-tune the aryl substituent at the 2-position, coupled with the reactivity of the 4-chloromethyl group, opens up a vast chemical space for exploration in the quest for new and improved medicines.

References

  • Gompper, R., & Wagner, H. U. (1976). The Hantzsch Synthesis of Thiazoles. Angewandte Chemie International Edition in English, 15(6), 321-333. Available at: [Link]

  • O'Neil, I. A. (2013). Thionation Reactions of Lawesson's Reagent and Other P₄S₁₀-Derived Reagents. In Comprehensive Organic Synthesis II (Second Edition) (Vol. 6, pp. 434-463). Elsevier. Available at: [Link]

  • PrepChem. (n.d.). Synthesis of 4-(chloromethyl)-2-(3,4-dichlorophenyl)thiazole. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: How To. Available at: [Link]

Sources

Application Note: High-Purity Isolation of 2-(4-Bromophenyl)-4-(chloromethyl)-1,3-thiazole via Automated Flash Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the purification of 2-(4-Bromophenyl)-4-(chloromethyl)-1,3-thiazole, a key intermediate in pharmaceutical synthesis. The inherent challenges in isolating this moderately polar and reactive compound from synthetic impurities are addressed through a systematic approach. We detail the rationale for method development, starting with analytical Thin-Layer Chromatography (TLC), and culminating in an optimized preparative flash column chromatography protocol. This guide is designed for researchers, chemists, and process development professionals seeking a robust and reproducible method to achieve >98% purity, ensuring the integrity of downstream applications.

Introduction: The Imperative for Purity

This compound is a vital heterocyclic building block in the development of various therapeutic agents. The thiazole moiety is a common scaffold in medicinal chemistry, known for a wide range of biological activities.[1] The purity of this intermediate is paramount, as residual starting materials or synthetic by-products can introduce deleterious effects in subsequent synthetic steps and lead to the formation of difficult-to-remove impurities in the final active pharmaceutical ingredient (API).

The target molecule is typically synthesized via the Hantzsch thiazole synthesis, reacting 4-bromothiobenzamide with 1,3-dichloroacetone.[2] This reaction, while effective, can result in a crude product containing unreacted starting materials, regioisomers, and other side-products. Therefore, a robust chromatographic purification strategy is not merely a suggestion but a necessity. This document provides the scientific rationale and a step-by-step protocol for its effective purification.

Foundational Principles: Analyte & Impurity Profiling

A successful purification strategy begins with understanding the physicochemical properties of the target compound and its likely impurities.

2.1. Target Molecule Analysis: this compound

  • Structure: The molecule possesses a moderately polar 1,3-thiazole ring, a non-polar bromophenyl group, and a reactive, polar chloromethyl group.

  • Polarity: This combination of functional groups results in an intermediate overall polarity, making it an ideal candidate for normal-phase silica gel chromatography.

  • Reactivity: The chloromethyl group is a reactive electrophile. Prolonged exposure to highly polar or nucleophilic solvents (like methanol) or elevated temperatures should be minimized to prevent degradation or side reactions.

2.2. Anticipated Impurity Profile

Based on the Hantzsch synthesis pathway, the primary impurities are:

  • 4-Bromothiobenzamide: A highly polar starting material that will exhibit strong retention on silica gel.

  • 1,3-Dichloroacetone: A volatile and relatively polar starting material.

  • Unidentified By-products: Less polar impurities resulting from dimerization or other side reactions. The goal is to select a solvent system where the target compound has an optimal retention factor (Rf) for effective separation from these contaminants.

Workflow for Purification Protocol

The purification process is a logical sequence of analytical method development followed by preparative-scale execution. This workflow ensures efficiency and high-resolution separation.

PurificationWorkflow cluster_prep Preparation & Analysis cluster_purification Preparative Chromatography cluster_post Analysis & Final Product Crude Crude Product (Post-Workup) TLC TLC Method Development (Solvent Screening) Crude->TLC Sample ColumnSetup Flash Column Setup (Packing & Equilibration) TLC->ColumnSetup Optimized Conditions Loading Sample Loading (Dry Loading Recommended) ColumnSetup->Loading Elution Gradient Elution (Hexane/EtOAc) Loading->Elution Collection Fraction Collection Elution->Collection FractionAnalysis Fraction Analysis via TLC Collection->FractionAnalysis Pooling Pool Pure Fractions FractionAnalysis->Pooling Evaporation Solvent Evaporation (Rotary Evaporator) Pooling->Evaporation FinalCheck Final Purity Check (HPLC, NMR) Evaporation->FinalCheck PureProduct Pure Product (>98%) FinalCheck->PureProduct

Caption: A systematic workflow for the purification of this compound.

Experimental Protocols

4.1. Protocol 1: Analytical Method Development via TLC

The causality behind this step is resource efficiency. TLC is a rapid and inexpensive method to screen multiple solvent systems to find the ideal mobile phase for the larger, more resource-intensive flash chromatography.[3]

Objective: To identify a solvent system that provides a target Rf value of 0.25 - 0.35 for the product, ensuring clear separation from less polar and more polar impurities.

Materials:

  • Silica gel 60 F254 TLC plates

  • TLC development chamber

  • Solvents: n-Hexane, Ethyl Acetate (EtOAc), Dichloromethane (DCM)

  • UV lamp (254 nm)

Procedure:

  • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., DCM or Acetone).

  • Spot the dissolved crude mixture onto the baseline of several TLC plates.

  • Prepare different mobile phase systems in the TLC chambers. A good starting point is to test varying ratios of a non-polar solvent (Hexane) and a more polar solvent (EtOAc).

  • Develop the plates in the chambers until the solvent front is ~1 cm from the top.

  • Dry the plates and visualize the spots under a UV lamp.

  • Calculate the Rf value for each spot: Rf = (Distance traveled by spot) / (Distance traveled by solvent front).

  • Identify the solvent system that places the product spot at an Rf of ~0.3, with impurities either at the baseline (Rf ~0) or near the solvent front (Rf > 0.6).

Data Presentation: TLC Solvent System Screening

TrialMobile Phase (Hexane:EtOAc, v/v)Product RfObservations
190:100.55Poor separation from non-polar impurities.
280:200.30Optimal. Good separation from baseline and front-running impurities.
370:300.15Compound retained too strongly; potential for long elution times.

4.2. Protocol 2: Preparative Flash Column Chromatography

This protocol is designed as a self-validating system. The use of automated fraction collection combined with post-run TLC analysis of fractions ensures that the correct fractions are pooled, validating the success of the separation.

Objective: To isolate this compound at >98% purity from a crude reaction mixture.

Equipment & Materials:

  • Automated flash chromatography system (e.g., Teledyne ISCO CombiFlash®, Biotage® Isolera)

  • Pre-packed silica gel column (e.g., 40 g silica for a 1-2 g crude load)

  • Solvent A: n-Hexane

  • Solvent B: Ethyl Acetate (EtOAc)

  • Crude this compound

  • Adsorbent for dry loading (e.g., Celite® or silica gel)

Procedure:

  • Sample Preparation (Dry Loading):

    • Dissolve the crude product (~1.5 g) in a minimal amount of a volatile solvent like DCM.

    • Add an inert adsorbent (e.g., 3-4 g of Celite®) to the solution.

    • Thoroughly mix and evaporate the solvent under reduced pressure until a dry, free-flowing powder is obtained. This technique prevents solvent effects that can cause band broadening and is superior for compounds with moderate solubility in the mobile phase.[4]

  • System Setup and Column Equilibration:

    • Install the appropriate size silica column onto the flash system.

    • Equilibrate the column with 100% Solvent A (Hexane) for at least 2-3 column volumes (CVs) to ensure a stable baseline.

  • Elution Method:

    • Load the dry sample onto the column using a solid load cartridge.

    • Set up a gradient elution profile. The rationale for a gradient is to first elute non-polar impurities quickly and then increase the solvent polarity to elute the target compound in a sharp band, minimizing run time and solvent consumption.

Data Presentation: Recommended Gradient Profile

Time / Column Volumes (CV)% Solvent A (Hexane)% Solvent B (EtOAc)Rationale
0 - 2 CV100%0%Elute very non-polar impurities.
2 - 3 CV80%20%Isocratic hold to elute compounds near the product.
3 - 12 CV80% → 60%20% → 40%Shallow gradient to elute the target product with high resolution.
12 - 15 CV60% → 0%40% → 100%High-polarity flush to remove strongly retained impurities.
  • Execution and Fraction Collection:

    • Begin the run. Monitor the separation using the system's UV detector (a wavelength of 254 nm is appropriate due to the aromatic phenyl ring).

    • Collect fractions based on the UV chromatogram peaks.

  • Post-Purification Analysis:

    • Analyze the collected fractions corresponding to the main peak by TLC (using the 80:20 Hexane:EtOAc system).

    • Combine the fractions that show a single, pure spot corresponding to the product.

    • Evaporate the solvent from the pooled fractions using a rotary evaporator.

    • Determine the final mass and calculate the yield.

    • Confirm purity and identity using HPLC, ¹H NMR, and MS analysis.

Visualizing the Separation Principle

The separation is based on the differential partitioning of components between the stationary and mobile phases.

SeparationPrinciple cluster_column Chromatography Column Column Start of Elution Mid-Elution End of Elution Impurity_NP Non-Polar Impurity Impurity_NP->Column:f0 Moves Fast Target Target Molecule (Moderate Polarity) Target->Column:f0 Moves Slower Impurity_P Polar Impurity Impurity_P->Column:f0 Moves Slowest (Strong Adsorption) Stationary Stationary Phase: Silica Gel (Polar) Stationary->Impurity_P High Affinity Mobile Mobile Phase: Hexane/EtOAc (Less Polar) Mobile->Impurity_NP High Affinity

Caption: Principle of normal-phase separation for the target compound and its impurities.

Troubleshooting Common Issues

ProblemProbable Cause(s)Recommended Solution(s)
Poor Separation / Overlapping Peaks 1. Inappropriate solvent system. 2. Column overloading. 3. Gradient is too steep.1. Re-optimize the mobile phase with TLC; consider a ternary system (e.g., Hexane/DCM/EtOAc). 2. Reduce the amount of crude material loaded onto the column. 3. Make the gradient shallower around the elution point of your product (e.g., 20-30% EtOAc over 10 CV).
Product Does Not Elute 1. Mobile phase is too non-polar. 2. Compound may have degraded on silica.1. Increase the percentage of the polar solvent (EtOAc) in the gradient flush. 2. Consider using a less acidic stationary phase like alumina or a reverse-phase method if instability is confirmed.
Broad Peaks / Tailing 1. Sample dissolved in a solvent stronger than the mobile phase (wet loading issue). 2. Channeling in the column.1. Always use dry loading as described in the protocol. 2. Ensure the column is packed evenly and properly equilibrated before loading.

Safety Precautions

  • Chemical Handling: this compound is a halogenated heterocyclic compound and should be handled with care. Assume it is irritant and potentially harmful. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Solvents: Hexane, Ethyl Acetate, and Dichloromethane are flammable and/or volatile. All operations should be conducted inside a certified chemical fume hood to avoid inhalation of vapors.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.

References

  • Kulish, M. I., et al. (2005). Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole. Journal of Analytical Chemistry, 60(8), 758-762. [Link]

  • Jouaiti, A., et al. (2020). Supplementary Information for Two- and four-armed pyridine-decorated thiazolo[5,4-d]thiazole fluorophores. University of Strasbourg & CNRS. [Link]

  • Asati, V., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Chemistry Central Journal, 13(1), 46. [Link]

  • Mahmood, A. A. R., & Rahim, N. A. H. A. (2018). Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives. Journal of Pharmacy Research, 12(1), 148-154. [Link]

  • Niewojt, M., et al. (2021). Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2. Molecules, 26(11), 3177. [Link]

  • Civan, F. Ü., & Acar, Ç. U. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1749. [Link]

  • Tofan, A. M., et al. (2018). Ethyl 2-(2-((6-Methyl-4-oxo-4H-chromen-3-yl)methylene)hydrazineyl)thiazole-4-carboxylate. Molbank, 2018(3), M1011. [Link]

  • Bull, J. O., et al. (2011). Supporting Information for Direct Arylation of Thiazoles on Water. University of Bath. [Link]

  • CUTM Courseware. (n.d.). Thiazole. Centurion University of Technology and Management. [Link]-content/uploads/2020/11/THIAZOLE.pdf)

Sources

The Strategic Application of 2-(4-Bromophenyl)-4-(chloromethyl)-1,3-thiazole in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Thiazole Scaffold as a Privileged Motif in Drug Discovery

The 1,3-thiazole ring is a cornerstone of medicinal chemistry, a five-membered heterocyclic scaffold containing both sulfur and nitrogen that is present in a multitude of clinically approved drugs.[1] Its unique electronic properties, ability to participate in hydrogen bonding, and rigid structure make it an ideal building block for designing molecules that can interact with high specificity and affinity to biological targets.[2] Marketed drugs such as the antiviral Ritonavir and the anti-inflammatory Meloxicam feature this core structure.[1] The derivatization of the thiazole ring allows for the fine-tuning of a compound's pharmacological profile, influencing its potency, selectivity, and pharmacokinetic properties.

Within this important class of compounds, 2-(4-Bromophenyl)-4-(chloromethyl)-1,3-thiazole emerges as a particularly valuable synthetic intermediate. This guide provides detailed application notes and protocols for its use, focusing on its synthesis and subsequent derivatization to generate libraries of compounds with potential therapeutic applications, particularly in oncology and infectious diseases. The presence of the 4-bromophenyl group is known to enhance various biological activities, including antibacterial and anticancer effects, while the 4-chloromethyl group provides a reactive handle for facile nucleophilic substitution, enabling the introduction of diverse functional groups.[1][3]

Core Synthesis Strategy: A Modular Approach

The synthesis of the target intermediate and its subsequent derivatives follows a logical and modular workflow. This process begins with the preparation of the key thioamide precursor, followed by the construction of the thiazole ring via the classic Hantzsch synthesis, and finally, the derivatization of the reactive chloromethyl group.

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Hantzsch Thiazole Synthesis cluster_2 Part 3: Derivatization via SN2 Reaction A 4-Bromobenzaldehyde B 4-Bromobenzonitrile A->B Oxime formation & Dehydration C 4-Bromothiobenzamide B->C Thionation E This compound C->E D 1,3-Dichloroacetone D->E G Bioactive Thiazole Derivatives E->G F Nucleophile (e.g., Piperazine) F->G

Sources

Application Notes & Protocols: 2-(4-Bromophenyl)-4-(chloromethyl)-1,3-thiazole as a Versatile Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of a Bifunctional Thiazole Building Block

The thiazole nucleus is a cornerstone of medicinal chemistry, embedded in the structure of numerous FDA-approved drugs and biologically active compounds.[1][2] Its prevalence stems from its ability to act as a bioisostere for other aromatic systems and engage in crucial hydrogen bonding and π-stacking interactions within biological targets. The strategic functionalization of the thiazole ring is therefore a primary focus in drug discovery.

This guide details the synthesis and application of 2-(4-Bromophenyl)-4-(chloromethyl)-1,3-thiazole , a synthetic intermediate of significant strategic value. This molecule is engineered with two distinct and orthogonally reactive functional handles:

  • A 4-(chloromethyl) group : An electrophilic site primed for a wide array of nucleophilic substitution (SN2) reactions, allowing for the facile introduction of diverse side chains.[3]

  • A 2-(4-bromophenyl) group : A classic functional group for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the construction of complex biaryl or aryl-alkynyl systems.

This dual functionality makes it a powerful scaffold for building diverse chemical libraries aimed at identifying novel therapeutic agents, particularly in the fields of oncology, infectious diseases, and inflammation.[4] This document provides a detailed exploration of its synthesis and subsequent derivatization, complete with field-tested protocols and mechanistic insights.

Synthesis of the Core Intermediate: this compound

The most reliable and industrially scalable method for constructing the 2-aryl-4-substituted thiazole core is the Hantzsch thiazole synthesis.[5][6] This venerable reaction involves the cyclocondensation of an α-haloketone with a thioamide. For our target intermediate, this translates to the reaction between 1,3-dichloroacetone and 4-bromothiobenzamide .

Mechanistic Rationale

The Hantzsch synthesis proceeds via a well-established mechanism. The sulfur atom of the thioamide acts as the initial nucleophile, attacking one of the carbonyl carbons of the α-haloketone (or in this case, the more reactive ketone carbonyl of 1,3-dichloroacetone). This is followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring. The use of 1,3-dichloroacetone directly installs the required chloromethyl group at the 4-position of the thiazole.

Workflow for Synthesis

The synthesis is a straightforward, two-step, one-pot procedure starting from the corresponding aldehyde.

Synthesis_Workflow cluster_0 Step 1: Thioamide Formation cluster_1 Step 2: Hantzsch Cyclization start 4-Bromobenzaldehyde reagent1 Lawesson's Reagent or P4S10 product1 4-Bromothiobenzamide (Intermediate) reagent1->product1 Thionation reagent2 1,3-Dichloroacetone final_product 2-(4-Bromophenyl)-4-(chloromethyl) -1,3-thiazole product1->final_product One-Pot Procedure reagent2->final_product Cyclocondensation (Reflux in Ethanol)

Caption: Synthetic workflow for the target intermediate.

Detailed Experimental Protocol: Synthesis of this compound

Materials:

  • 4-Bromobenzaldehyde

  • Lawesson's Reagent

  • 1,3-Dichloroacetone

  • Anhydrous Toluene

  • Absolute Ethanol

  • Sodium Bicarbonate (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system

Instrumentation:

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle

  • Rotary evaporator

  • Standard glassware for extraction and filtration

  • TLC plates (silica gel 60 F₂₅₄)

Procedure:

  • Thioamide Formation:

    • To a stirred solution of 4-bromobenzaldehyde (10.0 g, 54.0 mmol) in anhydrous toluene (150 mL), add Lawesson's Reagent (11.9 g, 29.7 mmol, 0.55 eq).

    • Heat the mixture to reflux (approx. 110°C) and maintain for 2-3 hours. Monitor the reaction progress by TLC until the starting aldehyde is consumed.

    • Cool the reaction mixture to room temperature. The resulting slurry contains the intermediate, 4-bromothiobenzamide. This intermediate can be isolated, but for efficiency, it is typically used directly in the next step.

  • Hantzsch Cyclization:

    • To the cooled slurry from the previous step, add absolute ethanol (100 mL) followed by 1,3-dichloroacetone (7.5 g, 59.1 mmol, 1.1 eq).

    • Heat the new mixture to reflux (approx. 80°C) and maintain for 4-6 hours. Monitor by TLC for the formation of the product and disappearance of the thioamide intermediate.

    • Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure using a rotary evaporator to remove the bulk of the solvents.

  • Work-up and Purification:

    • Redissolve the crude residue in ethyl acetate (200 mL).

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 100 mL), water (100 mL), and brine (100 mL). The bicarbonate wash is critical to neutralize any acid formed during the reaction.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product as a solid.

    • Purify the crude solid by flash column chromatography on silica gel, eluting with a hexanes/ethyl acetate gradient (e.g., 95:5 to 80:20) to afford the pure This compound .

Safety Precautions: Lawesson's Reagent has a strong, unpleasant odor and should be handled in a well-ventilated fume hood. 1,3-Dichloroacetone is a lachrymator and skin irritant; appropriate personal protective equipment (gloves, safety glasses) must be worn.

Applications: The Chloromethyl Group as a Gateway to Molecular Diversity

The primary utility of the title intermediate lies in the reactivity of the chloromethyl group as an electrophile in SN2 reactions.[3][7] The chlorine atom is an excellent leaving group, readily displaced by a wide range of nucleophiles. This allows for the systematic and modular synthesis of large libraries of compounds from a single, common intermediate.

Derivatization_Pathways intermediate 2-(4-Bromophenyl)-4-(chloromethyl) -1,3-thiazole product_amine Aminomethyl Thiazoles intermediate->product_amine + R₂NH (Base, Solvent) product_thiol Thiomethyl Thiazoles intermediate->product_thiol + RSH (Base, Solvent) product_ether Alkoxymethyl Thiazoles intermediate->product_ether + ROH (NaH, Solvent) product_azide Azidomethyl Thiazoles intermediate->product_azide + NaN₃ (DMF) amine R₂NH (Amine) thiol RSH (Thiol) alcohol ROH (Alcohol) azide NaN₃ (Azide)

Caption: Key derivatization pathways via nucleophilic substitution.

Synthesis of Aminomethyl Thiazole Derivatives

Application Focus: Introduction of basic nitrogen centers is a common strategy in drug design to improve aqueous solubility and enable salt formation. The resulting aminomethyl side chains can also serve as key pharmacophoric elements, forming hydrogen bonds with target proteins.

Protocol:

  • Dissolve This compound (1.0 eq) in a suitable aprotic solvent such as acetonitrile or DMF.

  • Add the desired primary or secondary amine (1.2 - 2.0 eq). The excess amine also acts as a base to quench the HCl byproduct. Alternatively, a non-nucleophilic base like diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (1.5 eq) can be used.

  • Stir the reaction at room temperature or heat gently (40-60°C) for 2-12 hours. Monitor progress by TLC.

  • Upon completion, dilute the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over MgSO₄, and concentrate.

  • Purify by column chromatography or recrystallization.

Synthesis of Thioether (Thiomethyl) Derivatives

Application Focus: Thioethers are metabolically stable linkers. This reaction allows for the introduction of various aryl or alkyl thiol-containing fragments, which can be used to probe hydrophobic pockets in target enzymes or receptors.

Protocol:

  • To a solution of the desired thiol (1.1 eq) in DMF or THF, add a base such as sodium hydride (NaH, 1.1 eq, as a 60% dispersion in mineral oil) or potassium carbonate (K₂CO₃, 1.5 eq) at 0°C to generate the thiolate anion in situ.

  • Stir for 15-20 minutes, then add a solution of This compound (1.0 eq) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 2-8 hours. Monitor progress by TLC.

  • Carefully quench the reaction with water (if NaH was used) and extract the product with an organic solvent.

  • Wash, dry, and purify the product as described for the amine synthesis.

Synthesis of Ether Derivatives

Application Focus: Ethers serve as stable, hydrogen-bond accepting linkers. This derivatization is key for modifying the physicochemical properties (e.g., lipophilicity) of the lead molecule.

Protocol:

  • This protocol is analogous to the thioether synthesis. Generate the alkoxide or phenoxide by reacting the desired alcohol or phenol (1.1 eq) with a strong base like NaH (1.1 eq) in an anhydrous aprotic solvent (e.g., THF, DMF) at 0°C.

  • After gas evolution ceases, add the This compound (1.0 eq).

  • Stir at room temperature or heat to 50-70°C to drive the reaction to completion.

  • Perform an aqueous work-up and purification as previously described.

Quantitative Data Summary

The following table summarizes typical reaction conditions for the derivatization of the title intermediate. Yields are generally high, contingent on the nucleophilicity of the chosen reagent and the absence of significant steric hindrance.

Nucleophile ClassReagents & ConditionsTypical YieldPurification Method
Amines R₂NH (1.2 eq), K₂CO₃ (1.5 eq), Acetonitrile, 60°C, 4h80-95%Column Chromatography
Thiols RSH (1.1 eq), NaH (1.1 eq), THF, RT, 2h85-98%Column Chromatography
Alcohols ROH (1.1 eq), NaH (1.1 eq), THF, 50°C, 6h75-90%Column Chromatography
Azide NaN₃ (1.5 eq), DMF, 60°C, 3h>90%Extraction/Precipitation

Orthogonal Reactivity: The Bromophenyl Group

While this guide focuses on the chloromethyl handle, it is crucial to recognize the potential of the 4-bromophenyl group. After the desired side chain has been installed via nucleophilic substitution, the aryl bromide can be subjected to a variety of palladium-catalyzed cross-coupling reactions. This allows for a second dimension of diversification, enabling the synthesis of highly complex molecules that would be difficult to access through other routes. This orthogonal reactivity is a key feature that makes This compound an exceptionally valuable building block in modern synthetic and medicinal chemistry.

References

  • Mohamed, S. K., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1736. Available at: [Link]

  • Jankauskienė, J., et al. (2022). Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole Derivatives. Molecules, 27(15), 4945. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

  • Wang, J., et al. (2024). Chemoenzymatic Synthesis of 2-Aryl Thiazolines from 4-Hydroxybenzaldehydes Using Vanillyl Alcohol Oxidases. Angewandte Chemie International Edition, 63(26), e202405833. Available at: [Link]

  • Mahmood, A. A. R., & Rahim, N. A. H. A. (2018). Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives]. Journal of Pharmacy Research, 12(1), 149-155. Available at: [Link]

  • Malki, Y., et al. (2007). Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides. Journal of Combinatorial Chemistry, 9(3), 402-404. Available at: [Link]

  • Khan, I., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(19), 6649. Available at: [Link]

  • Gzella, A., et al. (2022). Effect of the Chloro-Substitution on Electrochemical and Optical Properties of New Carbazole Dyes. Materials, 15(19), 6890. Available at: [Link]

  • Chemistry LibreTexts. (2023). 21.4: Nucleophilic Acyl Substitution Reactions of Carboxylic Acids. Available at: [Link]

  • Tighineanu, E., et al. (2022). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules, 27(15), 4944. Available at: [Link]

  • El-Sayed, H. A., & El-Gazzar, A. B. A. (2013). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. ARKIVOC, 2013(3), 113-125. Available at: [Link]

  • Bassyouni, F. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1461. Available at: [Link]

  • Toldy, L., et al. (1972). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 152-155. Available at: [Link]

  • Ashenhurst, J. (2011). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Master Organic Chemistry. Retrieved from [Link]

  • Kaur, R., et al. (2020). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Bio-Ethanol, 1(1), 1-10. Available at: [Link]

Sources

Application Note & Protocol: A Comprehensive Guide to Screening the Antiviral Activity of Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including antibacterial, anticancer, and anti-inflammatory effects.[1] In the realm of virology, thiazole derivatives have emerged as a promising class of compounds with potent activity against a wide spectrum of viruses, such as influenza viruses, coronaviruses, herpes viruses, Hepatitis B and C, and Human Immunodeficiency Virus (HIV).[2][3] The well-known antiviral drug Ritonavir, an HIV protease inhibitor, features a thiazole moiety, underscoring the therapeutic potential of this chemical class.[3]

The development of novel, safe, and effective antiviral agents remains a critical global health priority, driven by the persistent threat of pandemics and the continuous evolution of drug-resistant viral strains.[2] This application note provides a comprehensive, field-proven protocol for the systematic screening and evaluation of thiazole derivatives for antiviral activity. We will move beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring a robust and self-validating workflow from initial toxicity profiling to the determination of specific antiviral efficacy.

The Core Principle: Establishing the Therapeutic Window

The ultimate goal of an antiviral drug is to inhibit viral replication with minimal harm to the host organism. Therefore, the first principle in any screening cascade is to distinguish between true antiviral activity and non-specific cytotoxicity. A compound that kills the host cell will invariably halt viral replication, but it is not a viable drug candidate. This critical distinction is quantified by the Selectivity Index (SI) .

The SI is the ratio of a compound's cytotoxicity to its antiviral efficacy and provides a measure of its therapeutic window. It is calculated using two key parameters:

  • CC50 (50% Cytotoxic Concentration): The concentration of the compound that reduces the viability of uninfected host cells by 50%.

  • EC50 (50% Effective Concentration): The concentration of the compound that inhibits viral activity or replication by 50%.

The formula is as follows: Selectivity Index (SI) = CC50 / EC50 [4][5]

An ideal drug candidate exhibits antiviral activity at very low concentrations and is cytotoxic only at very high concentrations, resulting in a high SI value.[4] Generally, compounds with an SI value of 10 or greater are considered promising hits for further investigation.[4]

A Systematic Experimental Workflow

A hierarchical screening approach is essential for the efficient and cost-effective identification of promising antiviral candidates. The workflow is designed to first eliminate cytotoxic compounds and then progressively characterize the antiviral potency of the remaining candidates through increasingly specific assays.

Antiviral_Screening_Workflow cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Efficacy Screening cluster_2 Phase 3: Hit Confirmation & Characterization Compound_Library Thiazole Derivative Library Cytotoxicity_Assay Cytotoxicity Assay (e.g., XTT Assay) Compound_Library->Cytotoxicity_Assay Determine_CC50 Determine 50% Cytotoxic Concentration (CC50) Cytotoxicity_Assay->Determine_CC50 Primary_Screen Primary Antiviral Screen (e.g., CPE Reduction Assay) Determine_CC50->Primary_Screen Input for Assay Design Determine_EC50 Determine 50% Effective Concentration (EC50) Primary_Screen->Determine_EC50 Calculate_SI Calculate Selectivity Index (SI = CC50 / EC50) Determine_EC50->Calculate_SI Hit_Selection Hit Selection (SI ≥ 10) Calculate_SI->Hit_Selection Confirmatory_Assay Confirmatory Assay (e.g., Plaque Reduction Assay) Hit_Selection->Confirmatory_Assay MoA_Studies Mechanism of Action (MoA) Studies (e.g., Enzyme Inhibition, Time-of-Addition) Confirmatory_Assay->MoA_Studies

Caption: High-level workflow for screening thiazole derivatives.

PART I: Cytotoxicity Assessment Protocol (Determining CC50)

Scientific Rationale: This is the foundational step of the screening process. It is performed in parallel with efficacy assays using the same host cell line to ensure that the observed antiviral effect is not merely a consequence of the compound's toxicity to the cells.[6] The XTT assay is presented here as it offers a significant advantage over the older MTT assay: its formazan product is water-soluble, eliminating a solubilization step and thereby simplifying the protocol and improving reliability.[7] The assay measures the metabolic activity of cells, which is directly proportional to the number of viable cells.[7][8]

Detailed Protocol: XTT Cell Viability Assay

1. Materials

  • Host Cells: An appropriate cell line permissive to the virus of interest (e.g., Vero, MDCK, A549 cells).

  • Culture Medium: Complete medium (e.g., DMEM or MEM) supplemented with 5-10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Test Compounds: Thiazole derivatives dissolved in DMSO to create high-concentration stock solutions (e.g., 10-20 mM).

  • Control: Vehicle control (DMSO) and a known cytotoxic agent (e.g., Doxorubicin) as a positive control.

  • Reagents: XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) labeling reagent and electron-coupling reagent, available in commercial kits (e.g., from Thermo Fisher Scientific, Roche).[9]

  • Equipment: 96-well flat-bottom cell culture plates, multichannel pipette, CO2 incubator (37°C, 5% CO2), microplate spectrophotometer (reader).

2. Step-by-Step Methodology

  • Cell Seeding: Trypsinize and count healthy, sub-confluent host cells. Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 1 x 10⁴ to 5 x 10⁴ cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment and formation of a semi-confluent monolayer.

  • Compound Preparation: Prepare a serial dilution series of each thiazole derivative in culture medium. A typical starting concentration is 100 µM, serially diluted 2- or 3-fold down the plate. Ensure the final DMSO concentration in all wells is consistent and non-toxic (typically ≤0.5%).

  • Cell Treatment: Carefully remove the medium from the cells and add 100 µL of the medium containing the various compound dilutions. Also include wells for "cells only" (untreated control) and "vehicle only" (DMSO control).

  • Incubation: Incubate the plate for a period equivalent to the duration of the planned antiviral assay (e.g., 48-72 hours).

  • XTT Reagent Addition: Prepare the XTT labeling mixture according to the manufacturer's instructions (mixing the XTT reagent and the electron-coupling solution). Add 50 µL of this mixture to each well.

  • Final Incubation: Incubate the plate for an additional 2-5 hours. During this time, metabolically active cells will convert the yellow XTT into a water-soluble orange formazan product.

  • Absorbance Measurement: Gently shake the plate and measure the absorbance of each well at 450-500 nm using a microplate reader. A reference wavelength of 630-690 nm should also be used to subtract non-specific background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control cells:

      • % Viability = [(Absorbance_treated - Absorbance_blank) / (Absorbance_control - Absorbance_blank)] x 100

    • Plot the % Viability against the log of the compound concentration.

    • Use non-linear regression analysis (sigmoidal dose-response curve) to calculate the CC50 value.

Data Presentation: Cytotoxicity

Table 1: Example CC50 Values for a Hypothetical Thiazole Series

Compound ID Description CC50 (µM)
THZ-001 2-amino-4-phenylthiazole > 100
THZ-002 2-bromo-4-(4-chlorophenyl)thiazole 75.2
THZ-003 N-(4-methylthiazol-2-yl)acetamide > 100

| THZ-004 | Ritonavir (Control) | 45.8 |

PART II: Cell-Based Antiviral Efficacy Screening Protocol

Scientific Rationale: After determining the toxicity profile of the compounds, the next step is to assess their ability to inhibit viral replication in a cellular context.[10] The Plaque Reduction Assay is considered a gold standard for quantifying viral infectivity.[11] It measures the ability of a compound to reduce the number of plaques, which are localized areas of cell death or infection caused by a single infectious virus particle.[12] This assay is highly quantitative and provides a direct measure of the inhibition of infectious virus production.

Detailed Protocol: Plaque Reduction Assay

1. Materials

  • Virus Stock: A well-characterized virus stock with a known titer (plaque-forming units, PFU/mL).

  • Host Cells & Medium: Same as in the cytotoxicity assay.

  • Test Compounds: Thiazole derivatives.

  • Control: A known antiviral drug for the specific virus (e.g., Ganciclovir for CMV, Oseltamivir for Influenza).

  • Overlay Medium: Culture medium mixed with a solidifying agent like low-melting-point agarose (e.g., 0.4-1.2%) or carboxymethyl cellulose (CMC) to restrict virus spread to adjacent cells.[11][13]

  • Fixative: 10% Formalin or 4% Paraformaldehyde.

  • Stain: 0.1% - 1% Crystal Violet solution.

  • Equipment: 6-well or 12-well cell culture plates.

2. Step-by-Step Methodology

  • Cell Seeding: Seed host cells in multi-well plates (e.g., 12-well plates) to achieve a confluent monolayer on the day of infection (typically after 24-48 hours of incubation).

  • Compound & Virus Preparation: Prepare serial dilutions of the test compounds in infection medium (serum-free or low-serum). The highest concentration tested should be below the compound's CC50. In separate tubes, dilute the virus stock to achieve a target of 50-100 PFU per well.

  • Infection: Aspirate the growth medium from the cell monolayers. Inoculate each well with 200 µL of the prepared virus dilution. Include a "virus control" (no compound) and "cell control" (no virus) wells.

  • Adsorption: Incubate the plates at 37°C for 1-2 hours to allow the virus to attach to and enter the cells.

  • Overlay Application: During the adsorption period, prepare the overlay medium containing the corresponding serial dilutions of the test compounds. After adsorption, carefully aspirate the virus inoculum from each well. Immediately and gently add 1-2 mL of the molten agarose or CMC overlay containing the compound.

  • Incubation: Let the overlay solidify at room temperature, then transfer the plates to the incubator. Incubate for a period sufficient for plaques to form (this can range from 2 to 14 days depending on the virus).

  • Fixation and Staining: Once visible plaques have formed in the virus control wells, aspirate the overlay. Fix the cells with formalin for at least 30 minutes. After fixation, wash the wells with water and stain the cell monolayer with crystal violet solution for 15-30 minutes.

  • Plaque Counting: Gently wash away the excess stain with water and allow the plates to dry. Plaques will appear as clear zones against a purple background of viable cells. Count the number of plaques in each well.

  • Data Analysis:

    • Calculate the percentage of plaque inhibition for each concentration:

      • % Inhibition = [1 - (Plaque count_treated / Plaque count_virus control)] x 100

    • Plot the % Inhibition against the log of the compound concentration.

    • Use non-linear regression to calculate the EC50 value.

Decision-Making Logic

The integration of cytotoxicity and efficacy data is crucial for selecting which compounds to advance. The Selectivity Index (SI) is the primary decision-making tool.

Decision_Making_Flowchart Start Compound Data (CC50 and EC50) Check_SI Is SI (CC50/EC50) ≥ 10? Start->Check_SI Deprioritize Deprioritize or Optimize (Low Selectivity) Check_SI->Deprioritize No Check_Potency Is EC50 in desired range (e.g., < 10 µM)? Check_SI->Check_Potency Yes Advance Advance to Secondary Assays (MoA, In Vivo) Check_Potency->Advance Yes Check_Potency->Deprioritize No (Low Potency)

Caption: Decision-making flowchart based on Selectivity Index.

Data Presentation: Efficacy and Selectivity

Table 2: Summary of Antiviral Activity and Selectivity Index

Compound ID CC50 (µM) EC50 (µM) Selectivity Index (SI) Hit? (SI ≥ 10)
THZ-001 > 100 8.5 > 11.8 Yes
THZ-002 75.2 45.1 1.7 No
THZ-003 > 100 > 50 - No

| THZ-004 | 45.8 | 0.9 | 50.9 | Yes |

PART III: Advanced Characterization - Non-Cell-Based (Biochemical) Assays

Scientific Rationale: For compounds that demonstrate a high Selectivity Index, the next logical step is to elucidate their mechanism of action (MoA). Non-cell-based, or biochemical, assays are instrumental for this purpose. These assays isolate a specific viral component (e.g., an enzyme) from the complexity of the cell, allowing for direct measurement of inhibition.[14][15] This information is vital for structure-activity relationship (SAR) studies and lead optimization.

Example Application: Influenza Neuraminidase (NA) Inhibition Assay If screening against the influenza virus, a primary target is the neuraminidase enzyme, which is crucial for the release of new virions from infected cells.

  • Principle: These assays typically use a fluorogenic or chemiluminescent substrate that is cleaved by the NA enzyme to produce a signal. An effective NA inhibitor will prevent this cleavage, resulting in a reduced signal.[13]

  • Protocol Outline:

    • Recombinant influenza neuraminidase enzyme is incubated with serial dilutions of the hit thiazole derivative.

    • A chemiluminescent NA substrate (e.g., NA-Star®) is added.

    • After incubation, the luminescence is measured using a luminometer.

    • The reduction in signal compared to the no-compound control is used to calculate the IC50 (50% inhibitory concentration), which represents the compound's potency against the isolated enzyme.

Conclusion

This application note outlines a robust, logical, and validated protocol for the comprehensive screening of thiazole derivatives for antiviral activity. The workflow emphasizes the foundational importance of assessing cytotoxicity in parallel with efficacy to determine a meaningful Selectivity Index. By progressing from broad cell-based screens (CPE reduction) to gold-standard confirmatory assays (plaque reduction) and finally to specific mechanistic studies (biochemical assays), researchers can confidently identify and characterize promising antiviral candidates. This systematic approach ensures that resources are focused on compounds with the highest potential for therapeutic development, paving the way for the discovery of the next generation of antiviral drugs.

References

  • Gomha, S. M., et al. (2018). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules. Available at: [Link]

  • Kruml, T., et al. (2018). In vitro methods for testing antiviral drugs. Biotechnology Advances. Available at: [Link]

  • Abdelgawad, M. A., et al. (2022). Anti-viral activity of thiazole derivatives: an updated patent review. Expert Opinion on Therapeutic Patents. Available at: [Link]

  • Institute for Antiviral Research, Utah State University. (n.d.). In Vitro Antiviral Testing. Available at: [Link]

  • Southern Research. (2026). Why Neutralization Assays Still Matter. Available at: [Link]

  • Virology Research Services. (n.d.). Antiviral Drug Screening. Available at: [Link]

  • Charles River Laboratories. (n.d.). Antiviral & Antimicrobial Testing. Available at: [Link]

  • Creative Diagnostics. (n.d.). CC50/IC50 Assay for Antiviral Research. Available at: [Link]

  • Lurain, N. S., et al. (1998). A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Parker, J. S. (2007). Cell-based Assays to Identify Inhibitors of Viral Disease. Current Pharmaceutical Biotechnology. Available at: [Link]

  • IONTEK. (n.d.). Plaque Reduction Neutralization Tests (PRNT) and the Development of New Antiviral Drugs. Available at: [Link]

  • ResearchGate. (n.d.). EC50, CC50 and selectivity index (SI) for monomers, dimers and GCV. Available at: [Link]

  • Das, S., et al. (2021). Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death. Viruses. Available at: [Link]

  • VirusBank Platform. (n.d.). Cell-based assays. Available at: [Link]

  • BioAgilytix. (2024). Cell-Based vs. Non-Cell-Based NAb Assays: Which Method is Right for Your Research?. Available at: [Link]

  • Creative Diagnostics. (n.d.). Cell-based ELISA for Antiviral Research. Available at: [Link]

  • Al-Ostath, A. I., et al. (2022). The Potential of Thiazole Derivatives as Antimicrobial Agents. Molecules. Available at: [Link]

  • Feng, J., et al. (2020). Identification of Potent and Safe Antiviral Therapeutic Candidates Against SARS-CoV-2. Frontiers in Pharmacology. Available at: [Link]

  • Gupta, A., et al. (2022). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Advanced Scientific Research. Available at: [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Available at: [Link]

Sources

Application Notes and Protocols for Determining the Antimicrobial Efficacy of Synthesized Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Robust Antimicrobial Efficacy Testing

The rise of antimicrobial resistance (AMR) presents a formidable challenge to global health, necessitating the urgent discovery and development of novel antimicrobial agents.[1][2] A critical step in this endeavor is the accurate and reproducible assessment of the efficacy of newly synthesized compounds. This guide provides a comprehensive overview of standard laboratory assays for determining antimicrobial activity, designed for researchers, scientists, and drug development professionals. Beyond mere procedural instructions, this document elucidates the scientific principles underpinning each method, ensuring a deep understanding of experimental choices and fostering the generation of reliable, high-quality data.

Our approach is grounded in the principle that every protocol must be a self-validating system. This is achieved through rigorous adherence to standardized procedures, the incorporation of appropriate controls, and a thorough understanding of the variables that can influence outcomes. The methodologies described herein are aligned with the globally recognized standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring that the data generated is both credible and comparable across different studies.[3][4][5]

Part 1: Foundational Concepts in Antimicrobial Action

Before delving into specific protocols, it is essential to understand the fundamental ways in which antimicrobial agents affect microbial growth.

  • Bacteriostatic vs. Bactericidal Activity: An antimicrobial compound is classified based on its primary effect on a microbial population.

    • Bacteriostatic agents inhibit the growth and reproduction of bacteria without killing them. The infection is ultimately cleared by the host's immune system.

    • Bactericidal agents actively kill bacteria. This is often a critical characteristic for treating infections in immunocompromised patients.

The choice of assay is often dictated by the need to discern between these two modes of action.

Part 2: A Tiered Approach to Efficacy Testing

A logical progression for evaluating a new compound involves moving from qualitative screening to precise quantitative measurements and finally to dynamic characterization.

G A Tier 1: Qualitative Screening (e.g., Disk Diffusion) B Tier 2: Quantitative Analysis (e.g., Broth Microdilution for MIC) A->B Is there activity? C Tier 3: Determining Lethality (e.g., MBC Assay) B->C How potent is it? D Tier 4: Dynamic Characterization (e.g., Time-Kill Assay) C->D Is it cidal or static? G cluster_0 Broth Microdilution Workflow A Prepare 2-fold serial dilutions of compound in a 96-well plate. B Add standardized bacterial inoculum to each well. A->B C Incubate plate for 18-24 hours. B->C D Visually inspect for turbidity. The first clear well is the MIC. C->D E Plate contents of clear wells onto agar plates. D->E F Incubate agar plates for 24 hours. E->F G Count colonies. The lowest concentration with ≥99.9% killing is the MBC. F->G

Sources

Application Notes and Protocols for Anticancer Screening of Thiazole Compounds Using Cell Viability Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Thiazole Compounds in Oncology

The thiazole ring is a pivotal scaffold in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities.[1][2] In oncology, thiazole derivatives have emerged as a promising class of anticancer agents due to their ability to interact with various biological targets crucial for cancer cell proliferation and survival.[1][3][4] Prominent examples of FDA-approved thiazole-containing anticancer drugs, such as Dasatinib and Ixazomib, underscore the therapeutic potential of this heterocyclic motif.[1] These compounds exert their effects through a variety of mechanisms, including the inhibition of protein kinases, disruption of tubulin polymerization, and induction of apoptosis.[5] The lipophilic nature of many thiazole derivatives facilitates their transport across biological membranes, enhancing their bioavailability and efficacy.[6]

Given the vast chemical space of potential thiazole-based drug candidates, robust and efficient screening methodologies are paramount to identify lead compounds with potent and selective anticancer activity. Cell viability assays are the cornerstone of this initial screening phase, providing a quantitative measure of a compound's effect on cell proliferation and survival.[7] These assays are indispensable for determining the concentration-dependent cytotoxic or cytostatic effects of novel thiazole derivatives, thereby enabling the calculation of critical parameters such as the half-maximal inhibitory concentration (IC50). This application note provides a detailed guide to the principles, selection, and execution of key cell viability assays for the anticancer screening of thiazole compounds.

Guiding Principle: Selecting the Appropriate Cell Viability Assay

The choice of a cell viability assay is a critical decision that can significantly impact the quality and interpretation of screening data. The ideal assay should be sensitive, reproducible, and compatible with high-throughput screening (HTS) formats. Furthermore, it is crucial to understand the underlying mechanism of each assay to avoid potential artifacts and misinterpretation of results, especially when screening chemical compounds like thiazoles which may interfere with assay components.

Here, we detail three widely used and validated cell viability assays, each with distinct advantages and underlying principles:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: A classic colorimetric assay that measures the metabolic activity of cells.

  • SRB (Sulphorhodamine B) Assay: A colorimetric assay that quantifies total cellular protein content, providing an estimation of cell biomass.

  • alamarBlue (Resazurin) Assay: A fluorescent or colorimetric assay that measures the reducing power of viable cells.

The selection of a specific assay should be guided by the research question, the nature of the thiazole compounds being tested, and the available laboratory equipment. For instance, compounds that interfere with mitochondrial function might yield misleading results in an MTT assay, making an SRB assay a more suitable alternative.

Experimental Workflow for Anticancer Screening

A systematic workflow is essential for the efficient and reproducible screening of thiazole compounds. The following diagram illustrates a typical experimental pipeline, from initial compound handling to data analysis.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Treatment cluster_2 Phase 3: Assay Execution cluster_3 Phase 4: Data Analysis Compound Preparation Compound Preparation Compound Treatment Compound Treatment Compound Preparation->Compound Treatment Cell Culture Cell Culture Cell Seeding Cell Seeding Cell Culture->Cell Seeding Cell Seeding->Compound Treatment Incubation Incubation Compound Treatment->Incubation Assay Protocol Assay Protocol Incubation->Assay Protocol Data Acquisition Data Acquisition Assay Protocol->Data Acquisition IC50 Calculation IC50 Calculation Data Acquisition->IC50 Calculation

Caption: A typical workflow for in vitro anticancer screening of thiazole compounds.

Protocols for Key Cell Viability Assays

The following sections provide detailed, step-by-step protocols for the MTT, SRB, and alamarBlue assays. These protocols are designed to be self-validating by incorporating essential controls.

MTT Assay Protocol

The MTT assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[8][9] The amount of formazan produced is proportional to the number of viable cells.[8]

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Cell culture medium

  • Test thiazole compounds and vehicle control (e.g., DMSO)

  • 96-well flat-bottom plates

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-100,000 cells/well) in 100 µL of complete culture medium.[10] Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[11]

  • Compound Treatment: Prepare serial dilutions of the thiazole compounds in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (e.g., medium with the same concentration of DMSO used to dissolve the compounds) and untreated control cells (medium only).

  • Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.[11]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.[12]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[10]

  • Solubilization: Carefully remove the medium containing MTT. For adherent cells, aspirate the medium. For suspension cells, centrifuge the plate and then aspirate. Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[8][10]

  • Data Acquisition: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[8] Measure the absorbance at a wavelength of 570 nm using a microplate reader.[10]

  • Data Analysis: Subtract the absorbance of the blank wells (medium only) from all other readings. Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

Sulforhodamine B (SRB) Assay Protocol

The SRB assay is a colorimetric method that relies on the ability of the bright pink aminoxanthene dye, Sulforhodamine B, to bind to basic amino acid residues of cellular proteins under mildly acidic conditions.[13] The amount of bound dye is proportional to the total cellular protein content, which correlates with cell number.[14][15]

Materials:

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • Trichloroacetic acid (TCA), cold (10% w/v)

  • Tris-base solution (10 mM, pH 10.5)

  • Acetic acid (1% v/v)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation: After the desired incubation period with the thiazole compounds, gently add 50 µL of cold 10% TCA to each well without removing the culture medium. Incubate the plate at 4°C for 1 hour to fix the cells.[16][17]

  • Washing: Carefully remove the supernatant. Wash the wells five times with 200 µL of 1% acetic acid to remove unbound dye.[17] Allow the plates to air dry completely.

  • Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[16][17]

  • Removal of Unbound Dye: Quickly wash the plates five times with 1% acetic acid to remove the unbound SRB dye.[17]

  • Solubilization: Add 200 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye.

  • Data Acquisition: Shake the plate on an orbital shaker for 10 minutes to ensure complete solubilization of the dye.[17] Measure the absorbance at 510 nm using a microplate reader.[14]

  • Data Analysis: Similar to the MTT assay, calculate the percentage of cell viability and determine the IC50 values.

alamarBlue (Resazurin) Assay Protocol

The alamarBlue assay utilizes the blue, non-fluorescent, and cell-permeable dye resazurin. In viable, metabolically active cells, intracellular reductases convert resazurin to the pink, highly fluorescent resorufin.[18] The intensity of the fluorescence or the change in absorbance is proportional to the number of viable cells.

Materials:

  • alamarBlue reagent

  • Cell culture medium

  • Test thiazole compounds and vehicle control

  • 96-well flat-bottom plates (black plates for fluorescence measurement)

  • Multichannel pipette

  • Fluorescence or absorbance microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • alamarBlue Addition: After the compound incubation period, add alamarBlue reagent to each well, typically at a volume equal to 10% of the culture medium volume (e.g., 10 µL for a 100 µL culture volume).[19][20]

  • Incubation: Incubate the plate for 1-4 hours at 37°C in a humidified 5% CO2 incubator, protected from light.[18] The optimal incubation time can vary depending on the cell type and density.

  • Data Acquisition: Measure the fluorescence (excitation 530-560 nm, emission 590 nm) or absorbance (at 570 nm and 600 nm) using a microplate reader.[19]

  • Data Analysis: Calculate the percentage of resazurin reduction according to the manufacturer's instructions. Determine the percentage of cell viability relative to the untreated control and calculate the IC50 values.

Comparative Analysis of Cell Viability Assays

FeatureMTT AssaySRB AssayalamarBlue Assay
Principle Measures mitochondrial dehydrogenase activity[8]Measures total cellular protein content[13]Measures the reducing power of the cytoplasm[18]
Endpoint Colorimetric (formazan)Colorimetric (protein-bound dye)Fluorometric or Colorimetric (resorufin)
Advantages Widely used, well-established[8]Unaffected by mitochondrial activity, simple, cost-effective[14]Non-toxic, allows for kinetic monitoring, high sensitivity
Disadvantages Can be affected by compounds that alter mitochondrial metabolism, requires a solubilization step[11]Requires a cell fixation step, less sensitive for suspension cellsCan be affected by compounds with reducing or oxidizing properties
Best For General screening of compounds not expected to interfere with mitochondrial functionScreening compounds that may affect mitochondrial function, endpoint assaysKinetic studies, high-throughput screening, sensitive cell lines

Secondary Assays: Confirming the Mechanism of Action

While cell viability assays are excellent for primary screening, they do not distinguish between cytostatic (growth inhibition) and cytotoxic (cell death) effects.[21] Furthermore, they do not provide insights into the mechanism of cell death. Therefore, it is crucial to follow up with secondary assays to confirm the mode of action of promising thiazole compounds.

Apoptosis, or programmed cell death, is a common mechanism by which anticancer drugs eliminate cancer cells.[21] Several assays can be employed to detect apoptosis, including:

  • Caspase Activity Assays: Caspases are a family of proteases that are key mediators of apoptosis. Assays that measure the activity of caspases (e.g., caspase-3, -7, -8, -9) can provide evidence of apoptosis induction.[22]

  • Annexin V/Propidium Iodide (PI) Staining: In early apoptosis, phosphatidylserine is translocated to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for phosphatidylserine, can be fluorescently labeled to detect apoptotic cells. Propidium iodide is a fluorescent dye that is excluded by viable cells but can enter and stain the DNA of late apoptotic and necrotic cells. Flow cytometry analysis of cells stained with both Annexin V and PI allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[23]

  • TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay: This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[22]

The following diagram illustrates the apoptotic signaling pathway that can be investigated with these secondary assays.

G cluster_0 Apoptosis Induction cluster_1 Signaling Cascade cluster_2 Cellular Events Thiazole Compound Thiazole Compound Caspase Activation Caspase Activation Thiazole Compound->Caspase Activation DNA Fragmentation DNA Fragmentation Caspase Activation->DNA Fragmentation Membrane Blebbing Membrane Blebbing DNA Fragmentation->Membrane Blebbing Apoptotic Bodies Apoptotic Bodies Membrane Blebbing->Apoptotic Bodies

Caption: A simplified representation of the apoptotic cascade initiated by an anticancer compound.

Conclusion and Future Perspectives

The cell viability assays detailed in this application note provide a robust framework for the initial anticancer screening of novel thiazole compounds. A thorough understanding of the principles and limitations of each assay is essential for generating reliable and interpretable data. By employing a systematic screening workflow and validating primary hits with secondary, mechanism-of-action assays, researchers can efficiently identify and advance promising thiazole-based drug candidates for further preclinical and clinical development. The continued exploration of the vast chemical diversity of thiazole derivatives, coupled with these robust screening strategies, holds significant promise for the discovery of next-generation cancer therapeutics.

References

  • Assay Guidance Manual - Cell Viability Assays. (2013). National Center for Biotechnology Information. Retrieved from [Link]

  • Design and Synthesis of Thiazole Scaffold-Based Small Molecules as Anticancer Agents Targeting the Human Lactate Dehydrogenase A Enzyme. (2023). ACS Omega. Retrieved from [Link]

  • Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. (2025). PubMed. Retrieved from [Link]

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI. Retrieved from [Link]

  • Thiazole in the targeted anticancer drug discovery. (n.d.). PubMed. Retrieved from [Link]

  • Apoptosis assays for quantifying the bioactivity of anticancer drug products. (2010). PubMed. Retrieved from [Link]

  • SRB Cytotoxicity Assay. (2023). Canvax. Retrieved from [Link]

  • AlamarBlue Cell Viability Assay Reagent. (n.d.). G-Biosciences. Retrieved from [Link]

  • Sulforhodamine B (SRB) Assay Protocol. (n.d.). Creative Bioarray. Retrieved from [Link]

  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). Journal of Visualized Experiments. Retrieved from [Link]

  • Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. (2022). Bentham Science. Retrieved from [Link]

  • Efficiently Evaluate the Effect of Drugs on Cell Apoptosis. (n.d.). Creative Diagnostics. Retrieved from [Link]

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.). Noble Life Sciences. Retrieved from [Link]

  • alamarBlue Assay Protocol. (2024). Advanced BioMatrix. Retrieved from [Link]

  • Apoptosis – what assay should I use? (2025). BMG Labtech. Retrieved from [Link]

  • Sulforhodamine B colorimetric assay for cytoxicity screening. (2025). ResearchGate. Retrieved from [Link]

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega. Retrieved from [Link]

  • Protocol: Measuring Cytotoxicity or Proliferation Using alamarBlue. (n.d.). Bio-Rad. Retrieved from [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link]

  • What is the best method/assay for the apoptosis mediated by anticancer drugs for routine drug screening application in cell culture? (2014). ResearchGate. Retrieved from [Link]

  • Some thiazole-fused compounds with antitumor activity. (n.d.). ResearchGate. Retrieved from [Link]

  • Sulforhodamine B colorimetric assay for cytotoxicity screening. (2006). Nature Protocols. Retrieved from [Link]

  • alamarBlue™ Cell Viability Assay Reagent. (n.d.). Interchim. Retrieved from [Link]

  • Cell fixation and SRB staining. (n.d.). labprep.video. Retrieved from [Link]

Sources

Application Notes and Protocols: A Covalent Docking Workflow for 2-(4-Bromophenyl)-4-(chloromethyl)-1,3-thiazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed methodological guide for performing a molecular docking study of 2-(4-Bromophenyl)-4-(chloromethyl)-1,3-thiazole, a molecule featuring a reactive electrophilic warhead. Recognizing the potential for covalent bond formation, this protocol focuses on a covalent docking workflow, a critical tool in modern drug discovery for the design of targeted covalent inhibitors. We will utilize the Schrödinger Suite's Maestro interface and the CovDock program as the primary example, given its streamlined and validated approach. Additionally, conceptual steps for an alternative workflow using the open-source AutoDock software will be discussed. As a representative therapeutic target, we will use human dihydrofolate reductase (DHFR), a well-established target in oncology. This guide is intended for researchers, scientists, and drug development professionals with a foundational understanding of molecular modeling principles.

Introduction: The Rationale for Covalent Docking

Molecular docking is a cornerstone of structure-based drug design, predicting the preferred orientation of a ligand when bound to a receptor to form a stable complex.[1] While most docking protocols model non-covalent interactions, a growing class of therapeutic agents, known as targeted covalent inhibitors (TCIs), function by forming a stable, covalent bond with their protein target. These inhibitors often exhibit advantages such as prolonged duration of action and high potency.

The subject of this protocol, this compound, possesses a chemically reactive chloromethyl group. This functional group is an electrophilic "warhead" capable of reacting with nucleophilic residues on a protein surface, such as the side chains of cysteine (thiol), serine (hydroxyl), or histidine (imidazole).[2] Therefore, a standard non-covalent docking protocol would be insufficient as it would fail to model the key bond-forming event that is likely central to the molecule's mechanism of action.

Covalent docking algorithms are specifically designed to address this challenge. They typically model an initial non-covalent binding step, followed by the formation of the covalent linkage, and then score the final, covalently-bound complex.[3][4] This provides a more accurate prediction of the binding mode and affinity for reactive ligands.

Target Selection and Justification: Human Dihydrofolate Reductase (DHFR)

Thiazole-containing compounds have demonstrated a wide range of biological activities, including promising anticancer properties.[5] A key target in cancer chemotherapy is dihydrofolate reductase (DHFR), an enzyme essential for the synthesis of nucleotides and therefore for the proliferation of cells.[6] Inhibition of DHFR disrupts DNA synthesis, leading to cell death.

For this protocol, we have selected the crystal structure of human DHFR in complex with folate, PDB ID: 1DHF .[7] This structure provides a high-quality model of the enzyme and its active site.[8]

A Note on the Reactive Residue: The chloromethyl group of our ligand is an alkylating agent that will react with a nucleophilic amino acid. Cysteine is the most common target for such electrophiles due to the high nucleophilicity of its thiol group. However, analysis of the 1DHF structure's active site does not reveal a cysteine residue in a spatially optimal position to react with a bound ligand. In such a real-world scenario, one might: a) Screen for other protein targets where a reactive cysteine is present in the binding pocket. b) Consider less nucleophilic but still reactive residues like serine, threonine, or histidine that may be present. c) Hypothesize that a conformational change, not captured in the static crystal structure, brings a cysteine into proximity.

For the didactic purpose of this protocol, we will proceed by selecting a spatially plausible, albeit less reactive, serine residue within the active site: Serine 59 (SER59) . This allows us to demonstrate the complete covalent docking workflow. It is critical to underscore that the predicted reactivity of a non-cysteine residue would require rigorous experimental validation.

Overall Covalent Docking Workflow

The covalent docking process can be broken down into several key stages, from initial preparation of the ligand and receptor to the final analysis of the results. The workflow is designed to ensure that both the chemical and structural properties of the molecules are correctly handled to produce a scientifically valid outcome.

Covalent_Docking_Workflow cluster_prep Phase 1: Preparation cluster_dock Phase 2: Covalent Docking Simulation cluster_analysis Phase 3: Analysis & Validation Ligand_Prep Ligand Preparation (2D to 3D, Ionization States) Cov_Dock Covalent Docking (Non-covalent sampling, Covalent bond formation, Refinement & Scoring) Ligand_Prep->Cov_Dock Protein_Prep Protein Preparation (Add Hydrogens, Remove Water, Optimize) Grid_Gen Receptor Grid Generation (Define Binding Site) Protein_Prep->Grid_Gen Grid_Gen->Cov_Dock Pose_Analysis Pose Analysis (Visualize Covalent Bond, Analyze Interactions) Cov_Dock->Pose_Analysis Scoring Scoring Evaluation (Interpret CovDock Score) Cov_Dock->Scoring Validation Protocol Validation (Redocking Native Ligand) Pose_Analysis->Validation

Caption: High-level overview of the covalent docking workflow.

Detailed Protocol: Covalent Docking using Schrödinger CovDock

This section provides a step-by-step guide using the Schrödinger Maestro graphical user interface.

Part 1: Ligand Preparation (LigPrep)

The initial step is to convert the 2D structure of our ligand into a high-quality, energy-minimized 3D conformation, while also considering possible ionization states at physiological pH.

Protocol:

  • Sketch or Import Ligand:

    • Open Maestro.

    • Use the Build tool (Ctrl+B) to sketch the this compound molecule. Alternatively, retrieve it by name or SMILES string from PubChem (CID 12208296) and import it.[2]

  • Launch LigPrep:

    • Go to Tasks and search for LigPrep.

    • Select the imported ligand structure as the input.

  • Configure LigPrep Settings:

    • Ionization: Select Epik to generate possible states at a target pH of 7.0 +/- 2.0.

    • Stereoisomers: For this specific molecule, no stereocenters are generated, but it is good practice to ensure this is enabled if required.

    • Ensure that Generate low-energy 3D conformation is selected.

  • Run LigPrep:

    • Choose your desired output file name.

    • Click Run. The resulting prepared ligand(s) will be added to your project.

Part 2: Protein and Receptor Grid Preparation

This involves preparing the DHFR protein structure and defining the active site for the docking calculation.

Protocol:

  • Import Protein Structure:

    • In Maestro, go to File -> Get PDB.

    • Enter the PDB ID 1DHF and click Download.

  • Launch Protein Preparation Wizard:

    • Go to Tasks and search for Protein Preparation Wizard.

    • The downloaded 1DHF structure will be loaded automatically.

  • Process the Structure:

    • Preprocess: The wizard will automatically perform initial checks. Common issues like missing atoms will be flagged. Ensure all chains are selected. Remove all solvent (water) molecules.

    • Review and Modify: Use the wizard to add hydrogens, create disulfide bonds if any are missing, and cap termini.

    • Refine: Generate protonation states for residues like Histidine using Epik at pH 7.0. Perform a restrained energy minimization to optimize the hydrogen-bond network and relax clashes. A common practice is to minimize the complex with a restraint on heavy atoms to an RMSD of 0.3 Å.

  • Generate Receptor Grid:

    • Go to Tasks and search for Receptor Grid Generation.

    • The prepared protein will be selected as the receptor.

    • To define the binding site, select the co-crystallized ligand (folate, designated as FOL in the PDB file) and use the option Centroid of Workspace selection or Centroid of selected ligand to automatically place the grid box around the active site.

    • Ensure the grid box is large enough to encompass the entire binding pocket (typically a 20x20x20 Å box is a good starting point).

    • Click Run to start the grid generation job.

Part 3: Covalent Docking (CovDock)

With the prepared ligand and receptor grid, we can now perform the covalent docking.

Protocol:

  • Launch CovDock:

    • Go to Tasks and search for Covalent Docking (CovDock).

  • Configure CovDock Settings:

    • Receptor Tab: Select the grid file generated in the previous step.

    • Ligands Tab: Select the prepared ligand file from the LigPrep job.

    • Residue Tab: This is the most critical step for covalent docking.

      • Click Pick in the Maestro workspace and select the reactive residue. In our case, this is Serine 59 (SER59) .

    • Reaction Tab:

      • From the Reaction Type dropdown menu, select Nucleophilic Substitution (Alkyl-Halide). This pre-defined reaction correctly models the attack of a nucleophile (like the serine oxygen) on the alkyl chloride, with the chlorine atom as the leaving group.

    • Settings Tab:

      • Choose the docking mode. Pose Prediction is suitable for a small number of ligands.

      • The default parameters for non-covalent docking (Glide HTVS followed by SP) and subsequent refinement are generally robust.

  • Run CovDock:

    • Click Run to start the covalent docking simulation. The process involves an initial non-covalent docking, followed by covalent bond formation and refinement of the final pose.[3]

CovDock Parameter Setting Rationale
Receptor Grid 1DHF_grid.zipDefines the search space for the docking calculation.
Ligand ligprep_output.maegzUses the 3D, ionized, and minimized ligand structure.
Reactive Residue Chain A, SER59The selected nucleophilic residue for covalent bond formation.
Reaction Type Nucleophilic SubstitutionCorrectly models the reaction between the serine hydroxyl and the chloromethyl group.
Docking Mode Pose PredictionAppropriate for docking a single or small set of ligands.

Table 1: Key parameters for the Schrödinger CovDock protocol.

Analysis and Interpretation of Results

Analyzing the output of a covalent docking run requires evaluating both the quantitative scores and the qualitative interactions.

Interpreting the CovDock Score

The primary output score from CovDock is the CovDock Affinity , a numerical value in kcal/mol. This score is an 'apparent' affinity that incorporates several terms, including:

  • The GlideScore of the initial, non-covalently docked pose.

  • The Prime energy of the final, minimized covalent complex.

  • Penalties for any strain induced by forming the covalent bond.

A more negative CovDock Affinity score indicates a more favorable predicted binding. This score is crucial for ranking different poses of the same ligand or for comparing different covalent inhibitors.[2]

Visualizing the Binding Pose
  • Load Results: The completed CovDock job will produce an output file containing the docked poses. Import this into your Maestro project.

  • Visualize the Covalent Bond: In the Maestro workspace, the ligand will be shown covalently attached to SER59. You can confirm the bond by selecting the ligand and the residue and examining the connection.

  • Analyze Non-Covalent Interactions:

    • Select a docked pose in the Project Table.

    • Open the Ligand Interaction Diagram tool. This will generate a 2D schematic showing all the non-covalent interactions (hydrogen bonds, pi-pi stacking, hydrophobic contacts, etc.) between the ligand and the protein.[9]

    • These non-covalent interactions are critical for the initial recognition and binding affinity that positions the warhead for the covalent reaction.[10]

Covalent_Bond_Formation cluster_pre 1. Non-covalent Binding cluster_post 2. Covalent Complex Ligand Ligand (with Warhead) Protein Protein (with Nucleophile) Ligand->Protein Non-covalent Interactions Covalent_Complex Covalently-Bound Ligand-Protein Complex Ligand->Covalent_Complex Protein->Covalent_Complex Reaction

Caption: Conceptual diagram of the two-step covalent inhibition process.

Alternative Protocol: Conceptual Workflow for AutoDock

For researchers without access to commercial software, covalent docking can be performed with AutoDock using the "flexible side chain" method. This approach is more manual but can yield valuable results.[11][12]

Conceptual Steps:

  • Prepare Ligand and Receptor: Prepare the ligand and the rigid portion of the receptor as separate PDBQT files using AutoDock Tools, similar to a standard docking protocol.

  • Manually Edit the Ligand File:

    • Open the ligand's PDBQT file in a text editor.

    • Manually add the coordinates of the atoms from the reactive side chain (e.g., SER59) to this file.

    • Define a bond connecting the reactive atom of the ligand (the carbon of the chloromethyl group) to the nucleophilic atom of the amino acid side chain (the oxygen of serine).

    • Define all the rotatable bonds for the newly created "flexible side chain" which now includes the ligand.

  • Prepare the Grid: Generate affinity maps using AutoGrid, but importantly, the receptor input file should be the rigid part of the protein without the reactive side chain (as it is now part of the "ligand" file).

  • Run Docking: Use AutoDock to dock the modified ligand (which contains the flexible side chain) into the rigid receptor. AutoDock will now sample the conformations of the ligand and the attached side chain simultaneously.[11]

  • Analysis: Analyze the resulting poses and scores as you would in a standard AutoDock experiment, paying close attention to the conformation of the covalently attached ligand.

Protocol Validation: The Importance of Redocking

A crucial step in validating any docking protocol is to perform a redocking experiment. If a crystal structure of the target protein with a covalently bound inhibitor is available, the protocol should be able to accurately reproduce the experimentally observed binding pose (typically within an RMSD of 2.0 Å). For our hypothetical case, one could redock the co-crystallized folate ligand (using a non-covalent protocol) to ensure the grid parameters and scoring function are appropriate for the active site. A successful redocking provides confidence that the protocol is correctly configured.

Conclusion

This application note has detailed a comprehensive workflow for the covalent docking of this compound against human DHFR. By acknowledging the reactive nature of the ligand and employing a specialized covalent docking protocol, researchers can generate more scientifically meaningful hypotheses about its binding mode and potential as a targeted inhibitor. The detailed steps provided for the Schrödinger Suite and the conceptual overview for AutoDock offer both a streamlined, automated path and a flexible, open-source alternative. As with any computational prediction, the ultimate validation of these docking results lies in experimental testing.

References

  • Schrödinger, LLC. (2023). CovDock. [Link]

  • Zhu, K., Borrelli, K. W., Greenwood, J. R., Day, T., Abel, R., Farid, R. S., & Harder, E. (2014). Docking Covalent Inhibitors: A Parameter-Free Approach to Pose Prediction and Scoring. Journal of Chemical Information and Modeling, 54(7), 1932–1940. [Link]

  • Bianco, G., Forli, S., Goodsell, D. S., & Olson, A. J. (2016). Covalent docking using autodock: Two-point attractor and flexible side chain methods. Protein Science, 25(1), 295–301. [Link]

  • Schrödinger, LLC. (2023). Maestro. [Link]

  • Scripps Research. (n.d.). Covalent Docking - AutoDock. Retrieved from [Link]

  • Schrödinger, LLC. (2023). LigPrep. [Link]

  • Schrödinger, LLC. (2023). Protein Preparation Wizard. [Link]

  • Chander, P., Singh, P., & Kumar, V. (2020). Thiazole-containing compounds as therapeutic targets for cancer therapy. European Journal of Medicinal Chemistry, 189, 112016. [Link]

  • Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results?[Link]

  • Chemistry LibreTexts. (2020). Reactions of Alkyl Halides: Substitution and Elimination. [Link]

  • Schrödinger, LLC. (2023). Glide. [Link]

  • Davies, J. F., Delcamp, T. J., Prendergast, N. J., Ashford, V. A., Freisheim, J. H., & Kraut, J. (1990). Crystal structures of recombinant human dihydrofolate reductase complexed with folate and 5-deazafolate. Biochemistry, 29(40), 9467–9479. [Link]

  • Oefner, C., D'Arcy, A., & Winkler, F. K. (1988). Crystal structure of human dihydrofolate reductase complexed with folate. European Journal of Biochemistry, 174(2), 377–385. [Link]

  • Dutina, Z., et al. (2018). Comparative Evaluation of Covalent Docking Tools. Journal of Chemical Information and Modeling, 58(7), 1437-1452. [Link]

  • Meng, X. Y., Zhang, H. X., Mezei, M., & Cui, M. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current computer-aided drug design, 7(2), 146–157. [Link]

  • RCSB Protein Data Bank. (n.d.). 1DHF: Crystal structures of recombinant human dihydrofolate reductase complexed with folate and 5-deazafolate. [Link]

  • ResearchGate. (2015). How can I validate a docking protocol?[Link]

  • PubChem. (n.d.). This compound. [Link]

  • UniProt. (n.d.). P00374 (DHFR_HUMAN). [Link]

  • YouTube. (2024). Covalent Docking Using Schrödinger | Step-by-Step Workflow for Covalent Inhibitors (Glide & Maestro). [Link]

  • ResearchGate. (n.d.). Representation of active site (green) of DHFR protein with the ball and stick representation of the folate ligand present in the PDB structure of 1DHF. [Link]

  • ResearchGate. (2017). Which interactions are more significant in molecular docking? Covalent or non-covalent?[Link]

  • UniProt. (n.d.). DHFR - Dihydrofolate reductase - Homo sapiens (Human). [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,4-Disubstituted Thiazoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of 2,4-disubstituted thiazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of thiazole synthesis, with a particular focus on troubleshooting common side reactions. Drawing from extensive field experience and established chemical principles, this resource provides in-depth technical guidance to help you optimize your synthetic routes and achieve high yields of your target compounds.

Introduction to 2,4-Disubstituted Thiazole Synthesis

The thiazole motif is a cornerstone in medicinal chemistry, appearing in a wide array of pharmaceuticals due to its diverse biological activities. The Hantzsch thiazole synthesis, first reported in 1887, remains one of the most fundamental and widely used methods for constructing this critical heterocyclic scaffold. The classical approach involves the condensation of an α-haloketone with a thioamide.[1] While versatile, this method is not without its challenges, and the formation of undesired side products can often complicate synthesis and purification, leading to reduced yields and resource-intensive downstream processing.

This guide will dissect the common side reactions encountered during the synthesis of 2,4-disubstituted thiazoles, provide mechanistic insights into their formation, and offer validated troubleshooting strategies and preventative measures.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address specific issues you may encounter during your experiments in a question-and-answer format.

FAQ 1: Low Yield of the Desired 2,4-Disubstituted Thiazole

Question: I am getting a low yield of my target 2,4-disubstituted thiazole. What are the likely causes and how can I improve it?

Answer:

Low yields in Hantzsch thiazole synthesis can stem from several factors, ranging from suboptimal reaction conditions to the purity of your starting materials. Here’s a breakdown of potential causes and solutions:

  • Purity of Starting Materials:

    • α-Haloketone Stability: α-Haloketones can be unstable and are often lachrymatory. Impurities or degradation can lead to a host of side reactions. It is advisable to use freshly prepared or purified α-haloketones.

    • Thioamide Quality: The purity of the thioamide is equally critical. Impurities can lead to the formation of undesired byproducts.[2]

  • Reaction Conditions:

    • Temperature: While some Hantzsch reactions proceed at room temperature, many require heating. However, excessive heat can promote decomposition and the formation of side products.[2] It is crucial to optimize the temperature for your specific substrates. A modest increase in temperature may be necessary if you observe no product formation.[2]

    • Reaction Time: Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential. Insufficient reaction time will result in incomplete conversion, while prolonged reaction times can lead to the degradation of the desired product.[2]

    • Solvent: The choice of solvent can significantly impact the reaction rate and yield. Alcohols like ethanol are commonly used, but for certain substrates, aprotic solvents such as Dimethylformamide (DMF) may be more effective.[2] Greener approaches utilizing water or solvent-free conditions have also been reported to give high yields.[3]

  • pH of the Reaction Medium: The Hantzsch synthesis is sensitive to pH. While typically carried out under neutral or slightly basic conditions, the pH can influence the formation of isomeric byproducts.[2]

Workflow for Optimizing Yield

Caption: Troubleshooting workflow for low yields.

FAQ 2: Formation of an Isomeric Impurity: 2-Imino-2,3-dihydrothiazole

Question: I have isolated a major byproduct that I suspect is an isomer of my target 2-aminothiazole. Could it be a 2-imino-2,3-dihydrothiazole, and how can I avoid its formation?

Answer:

Yes, the formation of a 3-substituted 2-imino-2,3-dihydrothiazole is a known side reaction in the Hantzsch synthesis, particularly when using N-monosubstituted thioureas under acidic conditions.[2][4] In neutral solvents, the reaction typically yields the 2-(N-substituted amino)thiazole exclusively.[4]

Mechanism of Isomer Formation:

The regioselectivity of the cyclization step is influenced by the protonation state of the intermediate. The N-monosubstituted thiourea has two nitrogen atoms that can participate in the intramolecular cyclization.

  • Pathway A (Favored in Neutral Conditions): The more nucleophilic nitrogen of the substituted amino group attacks the carbonyl carbon, leading to the desired 2-(N-substituted amino)thiazole.

  • Pathway B (Can Occur in Acidic Conditions): Protonation of the substituted nitrogen can decrease its nucleophilicity, allowing the other nitrogen to attack the carbonyl carbon, resulting in the 3-substituted 2-imino-2,3-dihydrothiazole isomer.[4]

Caption: Influence of pH on product formation.

Troubleshooting and Prevention:

  • Control pH: The most effective way to avoid the formation of the imino isomer is to run the reaction under neutral or slightly basic conditions. The use of a non-nucleophilic base can help to neutralize any acid formed during the reaction.

  • Solvent Choice: The choice of solvent can also influence the product ratio. Protic solvents like ethanol are common, but exploring aprotic solvents might shift the equilibrium towards the desired product.

  • Purification: If the isomeric impurity is formed, it can often be separated from the desired product by column chromatography.[5] Due to the difference in polarity between the two isomers, a careful selection of the eluent system should allow for good separation. Recrystallization can also be an effective purification method.

FAQ 3: Formation of 1,3,4-Thiadiazines with Thiosemicarbazide

Question: When using thiosemicarbazide as my starting material, I am observing the formation of a significant amount of a byproduct, which I believe is a 1,3,4-thiadiazine. Why does this happen and how can I favor the formation of the 2-hydrazinothiazole?

Answer:

The reaction of α-haloketones with thiosemicarbazide can indeed lead to the formation of several isomeric products, including the desired 2-hydrazinothiazole, as well as 2-amino-6H-1,3,4-thiadiazines and 3-amino-2-thiazolinimines.[6] The formation of these byproducts is a result of the different nucleophilic sites within the thiosemicarbazide molecule.

Mechanistic Insight:

Thiosemicarbazide possesses three nucleophilic centers: the sulfur atom, the terminal nitrogen of the hydrazine moiety, and the other nitrogen atom. The initial reaction is the S-alkylation of the thiosemicarbazide by the α-haloketone. Following this, the intramolecular cyclization can proceed via two main competitive pathways:

  • Thiazole Formation: The terminal nitrogen of the hydrazine attacks the carbonyl carbon, leading to the formation of a five-membered ring, which upon dehydration yields the 2-hydrazinothiazole.

  • Thiadiazine Formation: The other nitrogen atom attacks the carbonyl carbon, resulting in a six-membered ring, which forms the 1,3,4-thiadiazine.[6]

ThiadiazineFormation Start α-Haloketone + Thiosemicarbazide S_Alkylation S-Alkylation Intermediate Start->S_Alkylation N1_Attack N1 (Hydrazine) Attack on Carbonyl S_Alkylation->N1_Attack Pathway 1 N2_Attack N2 Attack on Carbonyl S_Alkylation->N2_Attack Pathway 2 Thiazole_Ring 5-Membered Ring Intermediate N1_Attack->Thiazole_Ring Thiadiazine_Ring 6-Membered Ring Intermediate N2_Attack->Thiadiazine_Ring Thiazole 2-Hydrazinothiazole (Desired Product) Thiazole_Ring->Thiazole Dehydration Thiadiazine 1,3,4-Thiadiazine (Side Product) Thiadiazine_Ring->Thiadiazine

Caption: Competing pathways in the reaction of α-haloketones with thiosemicarbazide.

Troubleshooting and Control:

  • Reaction Conditions: The ratio of these products is highly dependent on the reaction conditions. Factors such as solvent, temperature, and pH can influence the regioselectivity of the cyclization. Careful optimization of these parameters is key.

  • Purification: Separation of the desired 2-hydrazinothiazole from the 1,3,4-thiadiazine byproduct can be achieved by chromatographic methods or fractional crystallization.

Data Summary: Impact of Reaction Conditions

The following table summarizes the general effects of key reaction parameters on the synthesis of 2,4-disubstituted thiazoles. Specific outcomes will be substrate-dependent.

ParameterGeneral Effect on YieldPotential Impact on Side ReactionsRecommendations for Optimization
Temperature Increased temperature generally increases reaction rate.Excessive heat can lead to decomposition and increased side product formation.[2]Start at a moderate temperature (e.g., reflux in ethanol) and adjust as needed based on reaction monitoring.
Solvent Can significantly influence reaction rate and solubility of reactants and products.The polarity and protic/aprotic nature of the solvent can affect the regioselectivity of cyclization.[2]Screen a range of solvents (e.g., ethanol, DMF, water, or solvent-free conditions).[3]
pH Crucial for reactions involving N-substituted thioureas.Acidic conditions can promote the formation of 2-imino-2,3-dihydrothiazole isomers.[4]Maintain neutral or slightly basic conditions to favor the desired 2-aminothiazole.
Catalyst Can accelerate the reaction and improve yield under milder conditions.The choice of catalyst can influence selectivity.Consider using catalysts like silica-supported tungstosilicic acid for greener and more efficient reactions.[3]
Microwave Irradiation Can dramatically reduce reaction times and improve yields.May help to minimize the formation of some side products due to rapid heating.[7]Explore microwave-assisted synthesis as a more efficient and potentially cleaner alternative to conventional heating.

Experimental Protocols

General Procedure for Hantzsch Thiazole Synthesis

This is a general protocol and may require optimization for specific substrates.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the thioamide (1.0 eq.) in a suitable solvent (e.g., ethanol).

  • Addition of α-Haloketone: Add the α-haloketone (1.0 - 1.1 eq.) to the solution.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction time can vary from a few hours to overnight.

  • Work-up: After completion, cool the reaction mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.[8]

Protocol for Column Chromatography Purification
  • Adsorbent: Use silica gel as the stationary phase.

  • Eluent Selection: Determine a suitable eluent system by TLC analysis. A mixture of hexane and ethyl acetate is often a good starting point. The goal is to achieve good separation between the desired product and the impurities.

  • Column Packing: Pack a glass column with a slurry of silica gel in the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and load it onto the top of the silica gel column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 2,4-disubstituted thiazole.[9]

Alternative Synthetic Routes

While the Hantzsch synthesis is a workhorse, other methods can be advantageous, particularly for accessing specific substitution patterns or avoiding certain side products.

  • Cook-Heilbron Synthesis: This method is particularly useful for the synthesis of 5-aminothiazoles and involves the reaction of α-aminonitriles with carbon disulfide or other sulfur-containing reagents.[8][10] It often proceeds under mild conditions.

  • Gabriel Synthesis: This route involves the reaction of an α-acylaminoketone with a phosphorus pentasulfide to yield 2,5-disubstituted thiazoles.[10]

The choice of synthetic route should be guided by the desired substitution pattern of the target thiazole and the availability of starting materials.

Conclusion

The synthesis of 2,4-disubstituted thiazoles, while conceptually straightforward, requires careful attention to experimental details to maximize yields and minimize the formation of side products. By understanding the mechanisms of these side reactions and implementing the troubleshooting strategies outlined in this guide, researchers can significantly improve the efficiency and success of their synthetic endeavors. As a Senior Application Scientist, I encourage you to approach these syntheses with a systematic and informed perspective, leveraging the knowledge presented here to overcome common challenges and advance your research and development goals.

References

  • Hasanah, I., & Nurziana, N. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Malaysian Journal of Analytical Sciences, 25(2), 257-267.
  • BenchChem. (2025). Common side reactions in the Hantzsch synthesis of 5-aminothiazoles. BenchChem.
  • El-Sawah, D. E., Loksha, Y., Elrazaz, E., Abboud, K., & Abouzid, K. (2020). Facile one-pot synthesis of thiazol-2(3H)-imine derivatives from α-active methylene ketones. Article.
  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (2014). Molecules, 19(9), 13653-13670.
  • Synthesis and Chemistry of Thiazole Derivatives: Potential Antiviral Agents. (n.d.).
  • Cook–Heilbron thiazole synthesis. (2023, November 29). In Wikipedia. [Link]

  • Hantzsch, A., & Weber, J. H. (1887). Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132.
  • Condensation reaction – To generate heterocycles, 2-methylthiazole and 2-aminothiazole undergo condensation reactions with arom
  • AU2004200096A1 - 2-Amino-thiazole derivatives, process for their preparation, and their use as antitumor agents - Google P
  • General reaction for Hantzsch's synthesis of 2-aminothiazole. (n.d.).
  • Purification of Organic Compounds by Flash Column Chromatography. (2025). Organic Syntheses, 102, 276-302.
  • Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. (2025). RSC Advances, 15(1), 1-20.
  • Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. (2025). RSC Advances, 15(1), 1-20.
  • Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. (n.d.).
  • 12.
  • Synthesis of some 1,4-disubstituted thiosemicarbazides as intermediates for the synthesis of 1,3,4-thiadiazole deriv
  • Structure, Mechanism and Reactivity of Hantzsch Esters. (2004).
  • (PDF) Synthesis under Microwave Irradiation of[2][3][10]Triazolo[3,4-b][3][10][11]thiadiazoles and Other Diazoles Bearing Indole Moieties and Their Antimicrobial Evaluation. (n.d.).

  • (PDF) One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. (n.d.).
  • (PDF) ChemInform Abstract: Efficient Synthesis of 2,4-Disubstituted Thiazoles under Grinding. (n.d.).
  • Synthesis of novel 2-amino thiazole deriv
  • A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Deriv
  • Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Deriv
  • Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. (2022). Molecules, 27(19), 6542.
  • Green Synthesis of Thiazoles and Thiadiazoles Having Anticancer Activities under Microwave Irradi
  • A Comparative Guide to the Synthesis of Thiazole-Containing Drugs: A Cost-Benefit Analysis. (2025). BenchChem.
  • (PDF) Eco-Friendly One-Pot Synthesis of 2,4-Disubstituted Thiazoles by Grinding Under Catalyst and Solvent-Free Conditions. (n.d.).
  • Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. (2022). RSC Advances, 12(45), 29333-29345.
  • Synthesis of 1,3,4-thiadiazoles. (n.d.).
  • Recent Development in the Synthesis of Thiazoles. (2022). Current Organic Synthesis, 19(4), 384-406.
  • The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. (1987). Journal of the Chemical Society, Perkin Transactions 1, 639-643.
  • A Facile Synthesis of 2,4-Disubstituted Thiazoles Using MnO2. (n.d.).
  • Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis. (2023). ACS Omega, 8(37), 33735-33748.
  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
  • Towards More Practical Methods for the Chemical Synthesis of Thioamides Using Sulfuration Agents: A Decade Upd
  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Po… - OUCI. (n.d.).
  • Hantzsch pyridine synthesis. (2023, December 29). In Wikipedia. [Link]

Sources

Hantzsch Thiazole Synthesis: A Technical Support Center for Reaction Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Hantzsch thiazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile reaction. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of this synthesis and optimize your experimental outcomes. This resource is built upon established scientific principles and field-proven insights to ensure you can achieve high yields and purity in your thiazole products.

Introduction to the Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis, a cornerstone in heterocyclic chemistry, is a condensation reaction between an α-haloketone and a thioamide to form a thiazole ring.[1] This reaction is valued for its simplicity and its ability to produce highly functionalized thiazole cores, which are prevalent in many pharmaceutical compounds.[1][2] The fundamental mechanism involves an initial SN2 reaction, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring.[1][3]

Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the Hantzsch thiazole synthesis.

Q1: What are the basic starting materials for the Hantzsch thiazole synthesis?

The reaction requires an α-haloketone (e.g., 2-bromoacetophenone) and a thioamide-containing compound (e.g., thiourea, thioacetamide).[1]

Q2: What is the general mechanism of the reaction?

The synthesis proceeds through a multi-step pathway:

  • SN2 Attack: The sulfur atom of the thioamide acts as a nucleophile and attacks the α-carbon of the haloketone, displacing the halide.[3]

  • Intramolecular Cyclization: The nitrogen atom of the resulting intermediate attacks the carbonyl carbon of the ketone, forming a five-membered ring.[1]

  • Dehydration: The cyclic intermediate then eliminates a molecule of water to form the stable, aromatic thiazole ring.[1]

Q3: What are the typical reaction conditions?

A common procedure involves heating the α-haloketone and thioamide in a solvent such as methanol or ethanol.[1] Reaction times can range from 30 minutes to several hours, with temperatures often around the reflux point of the solvent.[1][4]

Q4: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a straightforward and effective method for monitoring the reaction's progress.[1] A common mobile phase for analyzing thiazole products is a mixture of ethyl acetate and hexane (e.g., 50:50 v/v).[1]

Troubleshooting Guide: From Low Yields to Impure Products

This section provides a detailed, question-and-answer-based guide to troubleshoot common experimental issues.

Low Reaction Yield

Q5: My reaction yield is consistently low. What are the most likely causes and how can I address them?

Low yields in the Hantzsch synthesis can be attributed to several factors. A systematic approach to troubleshooting is recommended.

  • Purity of Starting Materials: The purity of both the α-haloketone and the thioamide is critical. Impurities can lead to side reactions that consume starting materials and complicate purification.

    • Actionable Advice: Ensure your starting materials are of high purity. If necessary, purify the α-haloketone and thioamide by recrystallization or column chromatography before use. For instance, 2-aminothiophenol, a precursor for some thioamides, is susceptible to oxidation which can significantly lower yields.

  • Reaction Temperature and Time: The Hantzsch synthesis often requires heating to proceed at an optimal rate.

    • Actionable Advice: If you are running the reaction at room temperature, consider increasing the temperature. A systematic screening of temperatures (e.g., 50 °C, 80 °C, reflux) can help identify the optimal condition for your specific substrates. Similarly, extending the reaction time may drive the reaction to completion. Monitor the reaction by TLC to determine the point of maximum product formation.

  • Solvent Selection: The choice of solvent can significantly impact reaction rate and yield.

    • Actionable Advice: While alcohols like methanol and ethanol are common, exploring other solvents may be beneficial. For some multi-component variations of the Hantzsch synthesis, solvents like 1-butanol, 2-propanol, and even water have proven effective.[4] A mixture of ethanol and water (e.g., 1:1 v/v) can also enhance yields in certain cases.[4]

  • Stoichiometry of Reactants: An improper ratio of reactants can lead to incomplete conversion or the formation of byproducts.

    • Actionable Advice: While a 1:1 molar ratio is the theoretical stoichiometry, using a slight excess of the thioamide (e.g., 1.1 to 1.5 equivalents) can sometimes improve yields, especially if the thioamide is prone to degradation.[1]

Side Product Formation

Q6: I'm observing significant side product formation. What are the common byproducts and how can I minimize them?

Side reactions are a common challenge in the Hantzsch synthesis. Understanding their origin is key to their prevention.

  • Isomer Formation under Acidic Conditions: In the presence of strong acids, the reaction of an α-haloketone with an N-monosubstituted thiourea can lead to the formation of a mixture of the expected 2-(N-substituted amino)thiazole and the isomeric 3-substituted 2-imino-2,3-dihydrothiazole.[5]

    • Actionable Advice: To favor the formation of the 2-aminothiazole, maintain neutral reaction conditions. If acidic conditions are necessary for your substrate, be prepared to separate the resulting isomers, which can often be distinguished by their different spectroscopic properties (e.g., 1H NMR signals for the C5-proton).[5]

  • Self-Condensation of the α-Haloketone: Under basic conditions or prolonged heating, α-haloketones can undergo self-condensation reactions, leading to a complex mixture of byproducts.

    • Actionable Advice: Avoid strongly basic conditions unless specifically required by the protocol. Add the α-haloketone slowly to the reaction mixture containing the thioamide to minimize its concentration at any given time.

The following diagram illustrates the mechanistic pathway leading to the desired thiazole product versus the isomeric iminothiazoline under acidic conditions.

Hantzsch_Mechanism cluster_reactants Reactants cluster_neutral Neutral Conditions cluster_acidic Acidic Conditions A α-Haloketone C S-Alkylation (Major Pathway) A->C G N-Alkylation (Minor Pathway) A->G B N-Substituted Thiourea B->C B->G D Cyclization C->D E Dehydration D->E F 2-(N-Substituted amino)thiazole (Desired Product) E->F H Cyclization G->H I Dehydration H->I J 3-Substituted 2-imino-2,3-dihydrothiazole (Isomeric Byproduct) I->J

Caption: Reaction pathways in Hantzsch synthesis under different pH conditions.

Purification Challenges

Q7: I'm having difficulty purifying my thiazole product. What are the recommended purification strategies?

The purification of thiazole derivatives can sometimes be challenging due to the presence of persistent impurities.

  • Precipitation and Filtration: For many 2-aminothiazole products, which are often poorly soluble in water, a simple and effective purification method is precipitation.[1]

    • Actionable Advice: After the reaction is complete, cool the mixture to room temperature and then pour it into a beaker containing a dilute aqueous solution of a weak base, such as 5% sodium carbonate (Na2CO3).[1] The base neutralizes the hydrohalide salt of the aminothiazole, causing the free base to precipitate. The solid can then be collected by vacuum filtration and washed with water.[1]

  • Recrystallization: If the product obtained after filtration is not sufficiently pure, recrystallization is a standard and effective technique.

    • Actionable Advice: The choice of solvent is crucial. For aminothiazoles, polar solvents like ethanol or mixtures of ethanol/water are often good choices. For less polar thiazole derivatives, a solvent pair like hexane/ethyl acetate or hexane/acetone may be effective. For basic compounds like thiazoles, organic acids such as acetic acid or trifluoroacetic acid, sometimes in mixtures with other solvents, can be used for recrystallization.[6]

  • Column Chromatography: For complex mixtures or when high purity is required, column chromatography is the method of choice.

    • Actionable Advice: A common eluent system for thiazole derivatives is a mixture of ethyl acetate and hexane.[1] The polarity of the eluent can be adjusted based on the polarity of your product, as determined by preliminary TLC analysis.

Advanced Optimization Strategies

For researchers looking to further enhance their Hantzsch thiazole synthesis, several advanced techniques can be employed.

Catalysis

The use of catalysts can significantly improve reaction rates and yields.

  • Heterogeneous Catalysts: Solid-supported catalysts offer the advantage of easy separation from the reaction mixture. Silica-supported tungstosilicic acid (H4SiW12O40/SiO2) has been shown to be an efficient and reusable catalyst for the one-pot, three-component synthesis of thiazole derivatives.[4]

    • Experimental Protocol: A mixture of the α-haloketone, thiourea, a substituted benzaldehyde, and the silica-supported tungstosilicic acid catalyst (typically around 15 mol%) in a suitable solvent (e.g., ethanol/water) is refluxed for a few hours.[4] The catalyst can be recovered by filtration and reused.[4]

Alternative Energy Sources
  • Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times and often leads to higher yields compared to conventional heating. Reactions that may take several hours under reflux can often be completed in a matter of minutes in a microwave reactor.[2]

    • Experimental Protocol: The reactants are combined in a microwave-safe vessel with a suitable solvent, and the mixture is irradiated at a set temperature and time. The optimal conditions will depend on the specific substrates and should be determined empirically.

Solvent-Free Conditions

In line with the principles of green chemistry, performing the Hantzsch synthesis under solvent-free conditions is an attractive option.

  • Actionable Advice: In some cases, the reaction can be carried out by simply grinding the solid reactants together at room temperature.[7] This method is not only environmentally friendly but can also be very rapid, with some reactions going to completion in a few minutes and affording high yields.[7][8]

The following workflow diagram summarizes the troubleshooting and optimization process for the Hantzsch thiazole synthesis.

Troubleshooting_Workflow Start Start Hantzsch Synthesis Check_Yield Low Yield? Start->Check_Yield Check_Purity Impure Product? Check_Yield->Check_Purity No Optimize_Conditions Optimize Reaction Conditions: - Temperature - Time - Solvent - Stoichiometry Check_Yield->Optimize_Conditions Yes Purify_Reactants Purify Starting Materials Check_Yield->Purify_Reactants Yes Identify_Byproducts Identify Side Products Check_Purity->Identify_Byproducts Yes Advanced_Optimization Consider Advanced Optimization: - Catalysis - Microwave Synthesis - Solvent-Free Conditions Check_Purity->Advanced_Optimization No Optimize_Conditions->Check_Yield Purify_Reactants->Check_Yield Adjust_pH Adjust pH (Avoid Strong Acid) Identify_Byproducts->Adjust_pH Purification_Strategy Select Purification Method: - Precipitation - Recrystallization - Chromatography Identify_Byproducts->Purification_Strategy Adjust_pH->Check_Purity Purification_Strategy->Check_Purity Success Successful Synthesis Advanced_Optimization->Success

Caption: A workflow for troubleshooting and optimizing the Hantzsch thiazole synthesis.

Safety Considerations

The Hantzsch thiazole synthesis involves the use of potentially hazardous materials. Adherence to proper safety protocols is paramount.

  • α-Haloketones: These compounds are often lachrymators and skin irritants. They should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

  • Thioamides: Some thioamides can be toxic. Consult the Safety Data Sheet (SDS) for each specific thioamide before use.

  • Solvents: Many organic solvents are flammable and have associated health risks. Handle them in a fume hood and away from ignition sources.

Data Summary Table

The following table summarizes the effect of various reaction parameters on the yield of a model Hantzsch thiazole synthesis.

ParameterVariationTypical Yield RangeReference
Solvent MethanolGood to Excellent[1]
Ethanol/Water (1:1)80-90%[4]
Solvent-Free85-95%[7]
Heating Method Conventional RefluxGood[4]
Microwave IrradiationExcellent (often >90%)[2]
Catalyst NoneGood[8]
Silica-Supported Tungstosilicic Acid80-90%[4]

References

  • Chem Help Asap. Hantzsch Thiazole Synthesis. [Link]

  • Gomha, S. M., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 22(8), 1264. [Link]

  • Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. [Link]

  • Stevens, E. (2019). synthesis of thiazoles. YouTube. [Link]

  • Gulea, M., et al. (2020). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules, 25(17), 3909. [Link]

  • Shaikh, A. A., et al. (2014). Multicomponent One-Pot Synthesis of Substituted Hantzsch Thiazole Derivatives Under Solvent Free Conditions. International Journal of Organic Chemistry, 4, 359-364. [Link]

  • Organic Chemistry Portal. Thiazole synthesis. [Link]

  • Al-Majid, A. M., et al. (2012). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. Molecules, 17(12), 13867-13881. [Link]

  • Domasevitch, K. V. (2021). Answer to "How to recrystallization amine compound and it is not soluble in common organic solvents". ResearchGate. [Link]

Sources

Technical Support Center: Purification of 2-(4-Bromophenyl)-4-(chloromethyl)-1,3-thiazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of crude 2-(4-Bromophenyl)-4-(chloromethyl)-1,3-thiazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important synthetic intermediate. The following content is structured in a question-and-answer format to directly address specific issues you may face in the lab.

I. Initial Assessment of the Crude Product

Question 1: My crude product is a dark, oily residue instead of the expected solid. What could be the issue and how should I proceed?

Answer:

A dark, oily crude product often indicates the presence of significant impurities, residual solvent, or byproducts from the Hantzsch thiazole synthesis, the common route to this compound. The likely culprits include:

  • Unreacted Starting Materials: Such as 4-bromothiobenzamide or 1,3-dichloroacetone.

  • Polymeric Materials: Arising from side reactions of the reactive starting materials.

  • Colored Byproducts: Often aromatic impurities.

  • Residual High-Boiling Solvent: Such as DMF or DMSO if used in the reaction.

Troubleshooting Workflow:

G start Dark, Oily Crude Product step1 Dissolve a small sample in a suitable solvent (e.g., Dichloromethane, Ethyl Acetate) and perform Thin Layer Chromatography (TLC). start->step1 step2 Analyze TLC Plate step1->step2 step3a Multiple spots observed, some possibly unreacted starting materials. step2->step3a Multiple distinct spots step3b A dark streak from the baseline. step2->step3b Streaking step3c Main spot is present, but the oil does not solidify. step2->step3c Dominant product spot action1 Proceed to aqueous work-up followed by column chromatography. step3a->action1 action2 Consider a preliminary filtration through a small plug of silica gel to remove baseline impurities before full purification. step3b->action2 action3 Attempt trituration with a non-polar solvent (e.g., hexanes, diethyl ether) to induce precipitation. step3c->action3

Caption: Decision workflow for handling an oily crude product.

Initial Purification Step: Aqueous Work-up

Before attempting more rigorous purification, an aqueous work-up can be highly effective.

  • Dissolve the crude oil in a water-immiscible organic solvent like ethyl acetate or dichloromethane.

  • Wash the organic layer sequentially with:

    • A saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid.

    • Water to remove any remaining salts.

    • Brine (saturated aqueous NaCl) to aid in the separation of the layers.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

This process should yield a cleaner, and hopefully solid, crude product.

II. Purification by Recrystallization

Question 2: I have a solid crude product, but it's clearly impure. Can I purify it by recrystallization, and what solvents should I try?

Answer:

Recrystallization is an excellent method for purifying solid compounds, provided a suitable solvent system can be found. The ideal solvent will dissolve the compound well at elevated temperatures but poorly at room temperature or below.

Finding the Right Solvent System:

The polarity of this compound suggests that solvents of intermediate polarity are a good starting point.

Solvent/System Rationale Expected Solubility
Isopropanol A polar protic solvent that often works well for aromatic compounds.Good solubility when hot, potentially lower when cold.
Ethanol/Water A polar protic co-solvent system. The water acts as an anti-solvent.Highly soluble in hot ethanol; precipitation can be induced by adding water.
Toluene An aromatic solvent that can be effective for compounds with phenyl rings.Moderate to good solubility when hot.
Ethyl Acetate/Hexanes A common co-solvent system of intermediate polarity.Soluble in ethyl acetate; hexanes can be added as an anti-solvent.

Step-by-Step Recrystallization Protocol:

  • Place the crude solid in a flask with a stir bar.

  • Add a small amount of the chosen solvent and heat the mixture to boiling while stirring.

  • Continue adding the solvent in small portions until the solid just dissolves.

  • If using a co-solvent system, dissolve the solid in the primary solvent and then add the anti-solvent dropwise until the solution becomes cloudy. Re-heat to clarify.

  • Allow the solution to cool slowly to room temperature.

  • Once crystals have formed, cool the flask in an ice bath to maximize the yield.

  • Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.

  • Dry the purified crystals under vacuum.

III. Purification by Column Chromatography

Question 3: My crude product contains impurities with similar polarity to my desired compound, making recrystallization difficult. How do I develop a column chromatography method?

Answer:

Column chromatography is a powerful technique for separating compounds with close polarities.[1] The key is to find a solvent system that provides good separation on a TLC plate first.

Developing the Eluent System:

A systematic approach to finding the right mobile phase is crucial. A good starting point is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane).[2]

Solvent System (v/v) Polarity Typical Application
10-30% Ethyl Acetate in HexanesLow to MediumA good starting point for many organic compounds.
5-20% Dichloromethane in HexanesLowFor less polar impurities.
1-5% Methanol in DichloromethaneMedium to HighFor more polar compounds.

Goal Rf Value: For optimal separation, aim for an Rf value of 0.25-0.35 for your target compound on the TLC plate.

Step-by-Step Column Chromatography Protocol:

  • Prepare the Column: Pack a glass column with silica gel slurried in the initial, least polar eluent.

  • Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry powder to the top of the column.

  • Elute: Begin eluting with the determined solvent system, collecting fractions.

  • Monitor Fractions: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

G start Impure Solid Product step1 Perform TLC with various ratios of Ethyl Acetate/Hexanes (e.g., 1:9, 2:8, 3:7). start->step1 step2 Identify a solvent system that gives an Rf of ~0.3 for the product spot and good separation from impurities. step1->step2 step3 Prepare a silica gel column. step2->step3 step4 Load the crude product onto the column. step3->step4 step5 Elute with the chosen solvent system. step4->step5 step6 Collect and analyze fractions by TLC. step5->step6 step7 Combine pure fractions and evaporate the solvent. step6->step7

Caption: Workflow for developing a column chromatography method.

IV. Stability and Handling

Question 4: I'm concerned about the stability of the chloromethyl group during purification. Are there any precautions I should take?

Answer:

The chloromethyl group is a reactive functional group that can be susceptible to hydrolysis or reaction with nucleophiles. While generally stable under standard purification conditions, certain precautions are advisable.

  • Avoid Strong Bases: Prolonged exposure to strong bases can lead to hydrolysis of the chloromethyl group to a hydroxymethyl group. Use weak bases like sodium bicarbonate for neutralization.

  • Avoid Protic Solvents at High Temperatures for Extended Periods: While alcohols are often used for recrystallization, prolonged refluxing could potentially lead to some ether formation, especially with methoxide or ethoxide present.

  • Store the Purified Compound Properly: The purified this compound should be stored in a cool, dry place, away from moisture and reactive nucleophiles.

V. Purity Assessment

Question 5: How can I confirm the purity and identity of my final product?

Answer:

A combination of analytical techniques is essential to confirm the purity and structure of your compound.

  • Thin Layer Chromatography (TLC): A single spot in multiple solvent systems is a good indication of purity.

  • Melting Point: A sharp melting point close to the literature value suggests high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Should show the characteristic signals for the aromatic protons, the thiazole proton, and the chloromethyl protons. The integration of these signals should be consistent with the structure. For similar 2-arylthiazole structures, the thiazole proton typically appears as a singlet.[3]

    • ¹³C NMR: Will confirm the number of unique carbon atoms in the molecule.

  • Mass Spectrometry (MS): Will provide the molecular weight of the compound, confirming its identity. The isotopic pattern for bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) and chlorine (approximately 3:1 ratio for ³⁵Cl and ³⁷Cl) should be observable.[4]

By following these troubleshooting guides and protocols, you will be well-equipped to purify this compound effectively and confidently assess its purity.

References

  • Chem Help ASAP. Hantzsch Thiazole Synthesis. Available from: [Link]

  • Google Patents. Process for the preparation of 2-chloro-5-chloromethyl-thiazole.
  • PubChem. This compound. Available from: [Link]

  • Al-Ostath, A., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Chemistry Central Journal, 13(1), 48. Available from: [Link]

  • University of Colorado Boulder, Department of Chemistry. Column Chromatography. Available from: [Link]

  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. Available from: [Link]

Sources

Technical Support Center: Stability of 2-(4-Bromophenyl)-4-(chloromethyl)-1,3-thiazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: 2-(4-Bromophenyl)-4-(chloromethyl)-1,3-thiazole is a key heterocyclic building block utilized in the synthesis of various biologically active molecules and pharmaceutical intermediates.[] Its utility is derived from the reactive handles it possesses, particularly the 4-(chloromethyl) group. However, this high reactivity is also the primary source of its instability in solution. This guide provides in-depth technical support, troubleshooting advice, and best practices for handling this compound to ensure experimental success and data integrity.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: General Stability and Storage

Q1: What is the primary cause of instability for this compound in solution?

The principal stability concern stems from the high reactivity of the chloromethyl group at the 4-position of the thiazole ring. This group is analogous to a benzylic halide, making the chlorine atom an excellent leaving group susceptible to nucleophilic substitution reactions. The primary degradation pathway in most common laboratory solvents is solvolysis, where the solvent molecule itself acts as the nucleophile, displacing the chloride.[2] Factors like temperature, light, and the presence of moisture can significantly accelerate this degradation.[3][4]

Q2: How should I properly store the compound in its solid form and in solution?

Proper storage is critical to preserving the integrity of the compound.

  • Solid Form: The compound should be stored in a tightly sealed container, protected from light, in a cool, dry environment.[5] A desiccator or a glove box with an inert atmosphere (e.g., argon or nitrogen) is ideal. For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C) is recommended.

  • In Solution: It is strongly recommended to prepare solutions fresh for each experiment. If temporary storage is unavoidable, use a dry, aprotic, non-nucleophilic solvent (e.g., Dichloromethane, Toluene) and store at low temperatures (-20 °C to -80 °C) under an inert atmosphere. Avoid storing in protic or reactive aprotic solvents.

Section 2: Solvent-Specific Stability Issues

Q3: I dissolved the compound in methanol and noticed new spots on my TLC plate and a slight color change over time. What is occurring?

This is a classic example of solvolysis. Methanol is a protic, nucleophilic solvent that will react with the compound in a nucleophilic substitution reaction to displace the chloride ion. The major degradation product is the corresponding methyl ether, 2-(4-Bromophenyl)-4-(methoxymethyl)-1,3-thiazole. The rate of this reaction is often significant even at room temperature. The reactivity of 4-(chloromethyl)thiazole derivatives with alkoxides like sodium methoxide to form ethers is well-documented and illustrates the high susceptibility of this functional group.[2]

G cluster_main Primary Degradation Pathway: Solvolysis start This compound (Parent Compound) product 2-(4-Bromophenyl)-4-(alkoxymethyl)-1,3-thiazole (e.g., Methoxymethyl from Methanol) OR [2-(4-Bromophenyl)-1,3-thiazol-4-yl]methanol (from Water/Hydrolysis) start->product  SN1 / SN2 Reaction ion Chloride Ion (Cl-) start->ion solvent Nucleophilic Solvent (e.g., Methanol, Water) solvent->start G cluster_workflow Workflow for Stability Assessment cluster_loop For each time point (t = 1, 2, 4, 8, 24h) prep Prepare Stock Solution (1 mg/mL in Test Solvent) t0 T=0 Analysis: Dilute aliquot, inject into HPLC, record initial peak area (Area_0) prep->t0 incubate Incubate Stock Solution (Constant Temperature) t0->incubate sample Withdraw Aliquot incubate->sample analyze Dilute and Inject into HPLC sample->analyze record Record Peak Area (Area_t) analyze->record calc Calculate % Remaining: (Area_t / Area_0) * 100 record->calc plot Plot % Remaining vs. Time calc->plot

Caption: Experimental workflow for kinetic stability analysis.

Data Summary

Table 1: Expected Relative Stability Profile in Common Laboratory Solvents

SolventSolvent TypeExpected StabilityPrimary Degradation PathwayLikely Degradation Product
Water / BuffersProtic, NucleophilicVery PoorHydrolysis[2-(4-Bromophenyl)-1,3-thiazol-4-yl]methanol
Methanol / EthanolProtic, NucleophilicPoorSolvolysis4-(Alkoxymethyl) derivative
DMSOAprotic PolarPoor to ModerateOxidation/Dimerization [6]Complex mixture
DMF (anhydrous)Aprotic PolarModerateSolvolysis (if wet)Hydrolysis product
AcetonitrileAprotic PolarGoodMinimalN/A
DichloromethaneAprotic, Non-polarExcellentMinimalN/A
TolueneAprotic, Non-polarExcellentMinimalN/A

References

  • This cit
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. Available from: [Link]

  • This cit
  • This cit
  • Process for the preparation of chlorothiazole derivatives. European Patent Office.
  • This cit
  • This cit
  • This cit
  • This cit
  • This cit
  • This cit
  • This cit
  • QbD Group. 4 Factors Influencing the Stability of Medicinal Products. 2023. Available from: [Link]

  • IOSR Journal. Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Available from: [Link]

  • This cit
  • Air Sea Containers. Top 5 Factors Affecting Chemical Stability. 2025. Available from: [Link]

  • This cit
  • This cit
  • This cit
  • This cit
  • This cit
  • This cit
  • This cit
  • This cit
  • This cit
  • This cit
  • This cit
  • Search for the Active Ingredients from a 2-Aminothiazole DMSO Stock Solution with Antimalarial Activity. National Institutes of Health (NIH). Available from: [Link]

  • This cit
  • This cit

Sources

Technical Support Center: Enhancing the Biological Activity of 2-(4-Bromophenyl)-4-(chloromethyl)-1,3-thiazole

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 2-(4-Bromophenyl)-4-(chloromethyl)-1,3-thiazole. Here, we provide troubleshooting guidance for common experimental challenges and explore evidence-based strategies to enhance the biological potency of this promising scaffold. Our approach is rooted in established scientific principles and data from peer-reviewed literature to ensure the integrity and reproducibility of your experimental outcomes.

I. Frequently Asked Questions (FAQs)

This section addresses common inquiries and potential hurdles encountered when working with this compound.

Q1: What are the known biological activities of the 2-(4-Bromophenyl)-1,3-thiazole scaffold?

The 2-aryl-1,3-thiazole core is a well-established pharmacophore with a broad range of biological activities. Numerous derivatives have demonstrated significant potential as anticancer, antimicrobial, and anti-inflammatory agents. Specifically, the presence of a 4-bromophenyl group at the 2-position has been associated with potent biological effects. For instance, derivatives of 4-(4-bromophenyl)-thiazol-2-amine have shown promising anticancer activity against human breast adenocarcinoma cell lines (MCF7) and notable antimicrobial properties.[1]

Q2: How does the 4-(chloromethyl) group influence the compound's activity and stability?

The 4-(chloromethyl) group is a reactive electrophilic site. This functionality can act as a handle for further chemical modifications, allowing for the introduction of various substituents to explore structure-activity relationships (SAR). However, its reactivity also presents a potential liability. The chloromethyl group can react with nucleophiles present in the assay medium or within biological systems, leading to off-target effects or compound degradation. Careful consideration of its stability under experimental conditions is crucial.

Q3: What are the general solubility characteristics of this compound?

While specific quantitative solubility data for this compound is not extensively documented, we can infer its properties from similar structures like 4-(chloromethyl)thiazole hydrochloride.[2] Generally, thiazole derivatives exhibit moderate solubility in polar organic solvents.

  • Expected High to Moderate Solubility: Polar protic solvents such as methanol and ethanol.

  • Expected Limited to Poor Solubility: Non-polar aprotic solvents like n-hexane and benzene.[2]

  • Working Solution Preparation: For in vitro biological assays, Dimethyl Sulfoxide (DMSO) is a common solvent for creating stock solutions. Subsequent dilutions in aqueous media should be carefully performed to avoid precipitation.

Q4: Are there known molecular targets for this class of compounds?

Thiazole-based compounds have been shown to inhibit a variety of biological targets. Depending on the specific substitutions, they can act as inhibitors of enzymes such as protein kinases, carbonic anhydrases, and monoamine oxidases.[3][4][5] For example, certain thiazole derivatives have demonstrated inhibitory activity against VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis.[6] The precise molecular target of this compound would need to be determined through specific target-based assays.

II. Troubleshooting Experimental Protocols

This section provides guidance on overcoming common issues encountered during in vitro and in vivo experiments.

A. Inconsistent Results in Cell-Based Assays

Inconsistent data in cell viability or proliferation assays (e.g., MTT, SRB) is a frequent challenge.

Potential Cause 1: Compound Precipitation

  • Rationale: The compound may precipitate out of the aqueous cell culture medium upon dilution from a DMSO stock, leading to a lower effective concentration.

  • Troubleshooting Steps:

    • Visual Inspection: Before adding to cells, visually inspect the final diluted solution for any signs of precipitation.

    • Solubility Test: Perform a preliminary solubility test in the final assay medium. Prepare the highest intended concentration and observe for precipitation over the planned experiment duration.

    • Reduce Final DMSO Concentration: Aim for a final DMSO concentration of ≤0.5% in the cell culture medium to minimize solvent-induced toxicity and improve solubility.

    • Use of Pluronic F-68: In some cases, the addition of a small amount of a non-ionic surfactant like Pluronic F-68 can help maintain solubility.

Potential Cause 2: Compound Instability

  • Rationale: The reactive chloromethyl group can be hydrolyzed in aqueous media or react with components of the cell culture medium (e.g., amino acids, glutathione).

  • Troubleshooting Steps:

    • Time-Course Experiment: Assess the stability of the compound in the assay medium over time. Incubate the compound in the medium for the duration of the experiment, and then test its effect. A decrease in activity over time suggests instability.

    • LC-MS Analysis: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the degradation of the parent compound in the assay medium over time.

    • Fresh Preparations: Always prepare fresh working solutions immediately before use.

B. High Background in Biochemical Assays

High background noise in enzyme inhibition or other biochemical assays can mask the true activity of the compound.

Potential Cause: Interference with Assay Detection Method

  • Rationale: The compound may possess intrinsic fluorescence or absorbance at the wavelengths used for detection, or it may interfere with the assay reagents.

  • Troubleshooting Steps:

    • Compound-Only Control: Run a control experiment with the compound in the assay buffer without the enzyme or substrate to measure its intrinsic signal.

    • Assay Reagent Compatibility: Test the compound's compatibility with all assay reagents individually to identify any non-specific interactions.

    • Alternative Assay Methods: If interference is confirmed, consider using an alternative assay with a different detection method (e.g., luminescence instead of fluorescence).

III. Strategies for Potency Enhancement: A Structure-Activity Relationship (SAR) Perspective

The biological activity of the this compound scaffold can be modulated through systematic chemical modifications. The following strategies are based on established SAR principles for thiazole derivatives.

A. Modification of the 4-(chloromethyl) Position

The chloromethyl group serves as a versatile synthetic handle. Its replacement with various nucleophiles can lead to derivatives with improved potency and target specificity.

  • Rationale: Introducing different functional groups at this position can alter the compound's steric and electronic properties, influencing its binding to the target protein. This position can be explored to introduce moieties that can form additional hydrogen bonds, hydrophobic interactions, or covalent bonds with the target.

  • Proposed Modifications:

    • Amines: Reaction with primary or secondary amines to introduce basic centers, which can improve solubility and form salt bridges with acidic residues in the target's active site.

    • Thiols: Displacement of the chloride with thiols can introduce sulfur-containing groups, which are known to interact with certain biological targets.

    • Azides: Introduction of an azido group, which can then be used in "click chemistry" to attach larger and more complex fragments.

Experimental Workflow: Synthesis of 4-Substituted Analogs

G Start 2-(4-Bromophenyl)-4- (chloromethyl)-1,3-thiazole Reaction Nucleophilic Substitution (e.g., DMF, base) Start->Reaction Nucleophile Nucleophile (R-NH2, R-SH, NaN3) Nucleophile->Reaction Product 4-Substituted Analog Reaction->Product Purification Purification (Chromatography) Product->Purification Analysis Characterization (NMR, MS) Purification->Analysis Bioassay Biological Evaluation Analysis->Bioassay

Caption: Workflow for the synthesis and evaluation of 4-substituted analogs.

B. Modification of the 2-(4-Bromophenyl) Ring

The electronic properties of the phenyl ring can significantly impact biological activity.

  • Rationale: The presence of an electron-withdrawing group like bromine at the para-position is often favorable for activity.[1] Exploring other substituents can fine-tune the electronic and steric profile of this moiety.

  • Proposed Modifications:

    • Other Halogens: Replace bromine with chlorine or fluorine to modulate the electron-withdrawing strength and size.

    • Electron-Donating Groups: Introduce groups like methoxy (-OCH3) or methyl (-CH3) to probe the effect of increased electron density.

    • Hydrogen Bond Donors/Acceptors: Incorporate groups like hydroxyl (-OH) or cyano (-CN) to introduce new hydrogen bonding capabilities.

SAR Logic Diagram: Phenyl Ring Substitution

SAR_Logic cluster_substituents Substituent Effects Core 2-Phenyl-1,3-thiazole Core Para_Sub Para-Substitution (Position 4') Core->Para_Sub influences EWG Electron-Withdrawing (e.g., -Br, -Cl, -F, -NO2) Para_Sub->EWG can be EDG Electron-Donating (e.g., -OCH3, -CH3) Para_Sub->EDG can be HBD H-Bond Donor/Acceptor (e.g., -OH, -CN) Para_Sub->HBD can be Activity Biological Activity EWG->Activity often enhances EDG->Activity modulates HBD->Activity can improve binding

Caption: Influence of para-substituents on the phenyl ring on biological activity.

IV. Data Summary: Biological Activity of a Close Analog

The following table summarizes the reported anticancer activity of a structurally related compound, a derivative of 4-(4-bromophenyl)-thiazol-2-amine, against the MCF7 human breast cancer cell line.[1] This data provides a valuable benchmark for the potential potency of the this compound scaffold.

CompoundCell LineIC50 (µM)Reference CompoundIC50 (µM)
(E)-N-benzylidene-4-(4-bromophenyl)thiazol-2-amine derivative (p2)MCF710.55-Fluorouracil5.2

Table 1: In vitro anticancer activity of a 4-(4-bromophenyl)-thiazol-2-amine derivative.[1]

V. Experimental Protocols

General Protocol for In Vitro Anticancer Activity Screening (SRB Assay)

This protocol is adapted from methodologies used for evaluating thiazole derivatives.[1]

  • Cell Plating: Seed cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compound from a DMSO stock. Add the diluted compound to the wells (final DMSO concentration ≤0.5%) and incubate for 48-72 hours.

  • Cell Fixation: Discard the supernatant and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Staining: Wash the plates with water and air dry. Add 0.4% Sulforhodamine B (SRB) solution and incubate for 15 minutes at room temperature.

  • Washing: Wash the plates with 1% acetic acid to remove unbound dye and air dry.

  • Solubilization and Reading: Solubilize the bound dye with 10 mM Tris base solution. Read the absorbance at 515 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value using non-linear regression analysis.

References

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. Available at: [Link]

  • 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. BMC Chemistry. Available at: [Link]

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. Available at: [Link]

  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. MDPI. Available at: [Link]

  • Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. Frontiers in Chemistry. Available at: [Link]

  • Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. PLOS ONE. Available at: [Link]

  • Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives. ResearchGate. Available at: [Link]

  • The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. SpringerLink. Available at: [Link]

  • Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. ACS Omega. Available at: [Link]

  • IC50 values for thiazoles 2a-p on the MDA-MB231 and HeLa cell lines. ResearchGate. Available at: [Link]

  • 2-Substituted-3-(5-Substituted-1,3,4-oxadiazol/thiadiazol-2-yl) Thiazolidin-4-one Derivatives: Synthesis, Anticancer, Antimicrobial, and Antioxidant Potential. MDPI. Available at: [Link]

  • The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. ResearchGate. Available at: [Link]

  • In vitro and in silico evaluation of new thiazole compounds as monoamine oxidase inhibitors. PubMed. Available at: [Link]

  • Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. Frontiers. Available at: [Link]024.1350493/full)

Sources

Technical Support Center: Enhancing the Efficacy of 2-(4-Bromophenyl)-4-(chloromethyl)-1,3-thiazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the structural modification of 2-(4-Bromophenyl)-4-(chloromethyl)-1,3-thiazole for enhanced therapeutic efficacy. This guide is designed for researchers, medicinal chemists, and drug development professionals actively working on this promising scaffold. Here, we address common challenges and provide in-depth, field-proven insights in a practical question-and-answer format to facilitate your experimental success.

Frequently Asked Questions (FAQs)

Q1: What is the significance of the this compound scaffold in drug discovery?

The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer agents.[1][2] The 2-aryl-4-substituted thiazole motif, in particular, has been extensively explored. The 4-bromophenyl group at the 2-position and the chloromethyl group at the 4-position of the thiazole ring serve as versatile handles for synthetic modification, allowing for the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.[3]

Q2: What are the key reactive sites on the this compound molecule that can be modified?

This scaffold presents three primary sites for chemical modification to generate a library of analogues for efficacy testing:

  • The 4-Bromophenyl Group: The bromine atom is a versatile functional group that can be readily transformed through various cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to introduce a wide array of aryl, heteroaryl, or alkyl substituents.[1] This allows for probing the electronic and steric requirements of the binding pocket of a biological target.

  • The 4-Chloromethyl Group: The chlorine atom is a good leaving group, making the methylene carbon susceptible to nucleophilic substitution. This allows for the introduction of various functional groups, such as amines, azides, thiols, and alkoxides, to explore interactions with the target protein and modulate physicochemical properties.[4][5]

  • The Thiazole Ring: While less commonly modified than the substituents, the thiazole ring itself can be a target for certain reactions, though this often requires more forcing conditions and may be less synthetically tractable for generating diverse libraries.

dot graph { layout=neato; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

Scaffold [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="0,0!"]; Bromophenyl [label="Modification at\n4-Bromophenyl", pos="-3,2!"]; Chloromethyl [label="Modification at\n4-Chloromethyl", pos="3,2!"]; Thiazole [label="Modification of\nThiazole Ring", pos="0,-2!"];

Scaffold -- Bromophenyl; Scaffold -- Chloromethyl; Scaffold -- Thiazole; } caption: Key modification sites on the core scaffold.

Troubleshooting Guide for Synthesis and Purification

Q3: I am experiencing low yields in the Hantzsch synthesis of my 2-aryl-4-(chloromethyl)thiazole. What are the likely causes and how can I improve the yield?

The Hantzsch thiazole synthesis is a robust method for constructing the thiazole ring, but several factors can lead to diminished yields.[6][7]

Potential Causes and Troubleshooting Strategies:

  • Side Reactions: The formation of byproducts is a common issue. One major side reaction is the self-condensation of the α-haloketone.

    • Solution: Ensure slow addition of the α-haloketone to the thioamide solution to maintain a low concentration of the ketone and favor the desired reaction pathway.

  • Reaction Conditions: Suboptimal temperature, reaction time, or solvent can negatively impact the yield.

    • Solution: Empirically optimize the reaction conditions. While many Hantzsch syntheses proceed at room temperature or with gentle heating, some substrates may require refluxing.[8] Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time and prevent degradation of the product.

  • Purity of Starting Materials: Impurities in the α-haloketone or thioamide can interfere with the reaction.

    • Solution: Ensure the purity of your starting materials. Recrystallize or purify the α-haloketone if necessary.

  • Work-up Procedure: The product may be lost during the work-up and extraction phases.

    • Solution: 2-Amino-4-arylthiazoles are often basic and can be soluble in acidic aqueous solutions. Ensure the aqueous layer is thoroughly basified (e.g., with NaHCO₃ or Na₂CO₃ solution) before extraction with an organic solvent.[8]

dot graph { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

Start [label="Low Yield in\nHantzsch Synthesis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckPurity [label="Verify Purity of\nStarting Materials"]; OptimizeCond [label="Optimize Reaction\nConditions (Temp, Time)"]; ControlAddition [label="Slow Addition of\nα-Haloketone"]; CheckWorkup [label="Review Work-up\nProcedure (pH)"]; ImprovedYield [label="Improved Yield", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> CheckPurity; Start -> OptimizeCond; Start -> ControlAddition; Start -> CheckWorkup; CheckPurity -> ImprovedYield; OptimizeCond -> ImprovedYield; ControlAddition -> ImprovedYield; CheckWorkup -> ImprovedYield; } caption: Decision tree for troubleshooting low yields.

Q4: What are the best practices for purifying this compound and its derivatives?

The purification of these compounds often requires a multi-step approach.

Recommended Purification Workflow:

  • Aqueous Work-up: After the reaction is complete, a standard aqueous work-up is typically performed. This involves quenching the reaction, extracting the product into an appropriate organic solvent (e.g., ethyl acetate, dichloromethane), washing with brine, and drying over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).

  • Column Chromatography: This is the most common method for purifying thiazole derivatives.

    • Stationary Phase: Silica gel is the standard choice.

    • Mobile Phase: A gradient of ethyl acetate in hexanes or petroleum ether is often effective. The polarity of the eluent can be adjusted based on the polarity of the synthesized derivative. For more polar compounds, adding a small amount of methanol to the mobile phase may be necessary.

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective final purification step to obtain a highly pure compound.

    • Solvent Selection: A solvent system in which the compound is sparingly soluble at room temperature but readily soluble at elevated temperatures is ideal. Common solvents for recrystallizing thiazole derivatives include ethanol, methanol, and mixtures of ethyl acetate and hexanes.

Q5: My Suzuki-Miyaura coupling reaction on the 4-bromophenyl group is not working. What should I check?

Suzuki-Miyaura couplings involving heteroaromatic compounds can be challenging.[9][10]

Key Troubleshooting Points:

  • Catalyst and Ligand: The choice of palladium catalyst and ligand is critical. For electron-rich substrates, ligands that promote oxidative addition are beneficial.

    • Recommendation: Consider using catalysts with bulky, electron-rich phosphine ligands such as SPhos or XPhos.[11]

  • Base: The base plays a crucial role in the transmetalation step.

    • Recommendation: Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly used and often effective. Ensure the base is finely powdered and anhydrous.[1]

  • Solvent: The solvent system must be able to dissolve all reactants and the catalyst.

    • Recommendation: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water is typically used. The ratio may need to be optimized.[1]

  • Boronic Acid/Ester Quality: Boronic acids can be prone to degradation (protodeboronation).

    • Recommendation: Use fresh, high-quality boronic acid or consider using the more stable boronate esters (e.g., pinacol esters).

  • Oxygen Exclusion: Palladium catalysts are sensitive to oxygen, especially at elevated temperatures.

    • Recommendation: Thoroughly degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) for 15-30 minutes before adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction.

Strategies for Structural Modification to Enhance Efficacy

Q6: How can I modify the 4-bromophenyl group to improve biological activity? What are some common bioisosteric replacements?

Modification of the 2-aryl substituent is a cornerstone of SAR studies for this class of compounds. The goal is to identify substituents that enhance binding affinity, improve selectivity, and optimize pharmacokinetic properties.

Modification Strategies and Bioisosteric Replacements:

Original GroupBioisosteric ReplacementRationale for ReplacementSynthetic Approach
4-Bromophenyl4-CyanophenylThe cyano group is a strong electron-withdrawing group and can act as a hydrogen bond acceptor.Suzuki-Miyaura coupling with 4-cyanophenylboronic acid.[12]
4-Bromophenyl4-MethoxyphenylThe methoxy group is an electron-donating group and can modulate lipophilicity and metabolic stability.Suzuki-Miyaura coupling with 4-methoxyphenylboronic acid.[13]
4-BromophenylPyridinylThe nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and improve solubility.Suzuki-Miyaura coupling with the corresponding pyridylboronic acid or ester.[9]
4-BromophenylThienylThe thiophene ring is a common bioisostere for a phenyl ring and can alter electronic properties and metabolic profile.[14]Suzuki-Miyaura coupling with the corresponding thienylboronic acid.
4-BromophenylBicyclic ScaffoldsSaturated bicyclic rings can improve metabolic stability and aqueous solubility while maintaining the desired vector for substitution.[15]Suzuki-Miyaura coupling with the corresponding bicyclic boronic acid.

Experimental Protocol: Suzuki-Miyaura Coupling

  • To a degassed solution of this compound (1.0 eq.), the desired boronic acid (1.2 eq.), and a suitable base (e.g., K₂CO₃, 2.0 eq.) in a mixture of 1,4-dioxane and water (e.g., 4:1 v/v), add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.).

  • Heat the reaction mixture under an inert atmosphere at 80-100 °C until the starting material is consumed (monitor by TLC).

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Q7: What are some effective ways to modify the 4-chloromethyl group to introduce new functionalities?

The 4-chloromethyl group is a versatile handle for introducing a variety of functional groups through nucleophilic substitution.

Functional Group Transformations:

ReagentResulting Functional GroupRationale for Modification
Sodium Azide (NaN₃)AzidomethylThe azide can be further reduced to an amine or used in "click" chemistry reactions.
Secondary Amine (e.g., Piperidine, Morpholine)AminomethylIntroduces basic centers which can improve solubility and form salt bridges with the target.[16]
Sodium Thiophenoxide (PhSNa)(Phenylthiomethyl)Introduces a flexible thioether linkage and can probe for hydrophobic interactions.[5]
Sodium Methoxide (NaOMe)MethoxymethylCan improve metabolic stability by blocking potential sites of oxidation.[4]
Potassium Cyanide (KCN)CyanomethylThe nitrile can be hydrolyzed to a carboxylic acid or reduced to an amine.

Experimental Protocol: Nucleophilic Substitution

  • To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., DMF, acetonitrile, or ethanol), add the nucleophile (1.1-1.5 eq.).

  • If the nucleophile is an amine, a non-nucleophilic base (e.g., diisopropylethylamine) may be required to scavenge the HCl byproduct.

  • Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).

  • Perform an aqueous work-up and extract the product.

  • Purify the crude product by column chromatography or recrystallization.

dot graph { rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

Start [label="2-(4-Bromophenyl)-4-\n(chloromethyl)-1,3-thiazole", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Suzuki [label="Suzuki-Miyaura Coupling\n(Modify Bromophenyl)"]; NucleophilicSub [label="Nucleophilic Substitution\n(Modify Chloromethyl)"]; Library1 [label="Library of 2-Aryl\nAnalogues", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Library2 [label="Library of 4-Substituted\nMethyl Analogues", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Efficacy [label="Biological Efficacy\nScreening", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Suzuki -> Library1; Start -> NucleophilicSub -> Library2; Library1 -> Efficacy; Library2 -> Efficacy; } caption: General workflow for library synthesis and screening.

Stability and Storage

Q8: How should I handle and store this compound and its derivatives to prevent degradation?

Chloromethyl-substituted heterocyclic compounds can be susceptible to degradation, particularly through hydrolysis.[2][17]

Recommendations:

  • Storage: Store the compound in a tightly sealed container at low temperatures (-20 °C is recommended for long-term storage) in a desiccator to protect it from moisture.[17]

  • Handling: When handling the compound, work in a dry environment (e.g., under a nitrogen atmosphere or in a glove box) to minimize exposure to atmospheric moisture.

  • Solvents: Use anhydrous solvents for reactions involving this compound to prevent hydrolysis of the chloromethyl group.

  • Stability Assessment: The stability of novel derivatives should be assessed under various conditions (e.g., different pH values, temperatures) to understand their degradation profile.[18] A common degradation product is the corresponding hydroxymethyl derivative.

By following these guidelines and troubleshooting strategies, researchers can effectively navigate the challenges associated with the synthesis, purification, and modification of this compound, ultimately accelerating the discovery of new and more efficacious therapeutic agents.

References

  • Simple thiazole-based ligands for palladium(II) Suzuki–Miyaura aryl cross-coupling catalysts. ScienceDirect. Available from: [Link]

  • Bioisosteric Replacements. Chem-Space. Available from: [Link]

  • 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. BMC Chemistry. Available from: [Link]

  • US4010173A - Synthesis of 4-cyanothiazoles. Google Patents.
  • A degradation study of a series of chloromethyl and diazomethyl ketone anti-leukemic agents. PubMed. Available from: [Link]

  • New Approaches of 4-Aryl-2-Hydrazinothiazole Derivatives Synthesis, Molecular Docking, and Biological Evaluations. ResearchGate. Available from: [Link]

  • Thiazole synthesis. Organic Chemistry Portal. Available from: [Link]

  • Diagnosing issues with a failed Suzuki coupling? Reddit. Available from: [Link]

  • Design, synthesis, and biological evaluation of a library of 1-(2-thiazolyl)-5-(trifluoromethyl)pyrazole-4-carboxamides. PubMed. Available from: [Link]

  • Reaction of 4,5-dichloro-3-trichloromethylisothiazole with heterocyclic amines. ResearchGate. Available from: [Link]

  • Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. MDPI. Available from: [Link]

  • An efficient, one-pot, regioselective synthesis of 2-aryl/hetaryl-4-methyl-5-acylthiazoles under solvent-free conditions. ResearchGate. Available from: [Link]

  • Design, and synthesis of selectively anticancer 4-cyanophenyl substituted thiazol-2-ylhydrazones. PubMed Central. Available from: [Link]

  • Hantzsch Thiazole Synthesis. Scribd. Available from: [Link]

  • Effect of the Chloro-Substitution on Electrochemical and Optical Properties of New Carbazole Dyes. MDPI. Available from: [Link]

  • Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. MDPI. Available from: [Link]

  • (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}. MDPI. Available from: [Link]

  • Hantzsch Thiazole Synthesis. Chem Help Asap. Available from: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available from: [Link]

  • S1 PP 22 Understanding and evaluation of different degradation pathways and stability of drug product with active substance pron. Macedonian Pharmaceutical Bulletin. Available from: [Link]

  • Hantzsch thiazole synthesis. ResearchGate. Available from: [Link]

  • Synthesis, antibacterial, antioxidant activity and QSAR studies of novel 2-arylidenehydrazinyl-4-arylthiazole analogues. PubMed. Available from: [Link]

  • REACTIONS OF ELECTROPHILES WITH NUCLEOPHILIC THIOLATE SITES: RELEVANCE TO PATHOPHYSIOLOGICAL MECHANISMS AND REMEDIATION. PubMed Central. Available from: [Link]

  • US20030153767A1 - Method for producing 2-chloro-5-chloromethyl-1,3-thiazole. Google Patents.
  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. MDPI. Available from: [Link]

  • comprehensive-organic-functional-group-tansformations-II-vol2.pdf. Available from: [Link]

  • Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein Journals. Available from: [Link]

  • How can I solve my problem with Suzuki coupling? ResearchGate. Available from: [Link]

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). MDPI. Available from: [Link]

  • Synthesis of thiazole derivatives 9–13. ResearchGate. Available from: [Link]

  • 3-(1-(4-fluorophenyl)-5-methyl- 1H-1,2,3-triazol-4-yl). ORCA - Cardiff University. Available from: [Link]

  • The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1. Available from: [Link]

  • 1.6: Drug Modifications to Improve Stability. Chemistry LibreTexts. Available from: [Link]

  • Synthesis of chloro-substituted analogs of Thiazole orange - Fluorophores for flow cytometric analyses. PubMed. Available from: [Link]

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Organic and Medicinal Chemistry International. Available from: [Link]

  • Improved Preparation and Structural Investigation of 4-Aryl-4-oxo-2-hydroxy-2-butenoic Acids and Methyl Esters. ResearchGate. Available from: [Link]

  • The dramatic effect of thiophenol on the reaction pathway of ethyl 4-chloromethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate with thiophenolates: Ring expansion versus nucleophilic substitution. ResearchGate. Available from: [Link]

  • Synthesis of 4,5-bis(4-methoxyphenyl)-2-(1-ethoxymethylpyrrol-2-yl)thiazole. Available from: [Link]

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. PubMed Central. Available from: [Link]

  • Bioisosterism: A Rational Approach in Drug Design. Available from: [Link]

Sources

Technical Support Center: Strategies to Mitigate Cytotoxicity of 2-(4-Bromophenyl)-4-(chloromethyl)-1,3-thiazole in Non-Cancerous Cells

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers working with 2-(4-Bromophenyl)-4-(chloromethyl)-1,3-thiazole. This guide is designed to provide practical, field-proven insights and troubleshooting strategies for a common challenge encountered with potent therapeutic compounds: balancing anti-neoplastic efficacy with off-target cytotoxicity in normal, healthy cells. We will explore the underlying mechanisms of this compound's activity and detail actionable experimental strategies to enhance its therapeutic index.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the cytotoxicity profile of this compound.

Q1: What is the probable cause of the high cytotoxicity of this compound in normal cell lines?

The cytotoxicity of this compound likely stems from two key features of its structure. First, the thiazole ring is a well-established pharmacophore in many anticancer agents, known to interfere with critical cellular processes like kinase signaling and cell cycle progression.[1][2] Second, and more critically, the 4-(chloromethyl) group is a reactive electrophile. This functional group can act as an alkylating agent, forming covalent bonds with nucleophilic sites on essential biomolecules like DNA and proteins.[3] This alkylation is largely indiscriminate, meaning it can occur in both cancerous and healthy cells, leading to widespread off-target toxicity.

Q2: What is the anticipated anticancer mechanism of action for this compound?

Based on extensive research into related thiazole derivatives, the mechanism is likely multifactorial.[4] The 2-(4-bromophenyl) moiety contributes to its interaction with specific biological targets.[5] Thiazole-containing compounds have been shown to induce apoptosis (programmed cell death) by disrupting mitochondrial membrane potential and activating caspase cascades.[6][7][8] Furthermore, they can inhibit key signaling pathways involved in tumor growth and angiogenesis, such as the VEGFR-2 pathway.[1][8] The alkylating action of the chloromethyl group can also directly damage DNA, leading to cell cycle arrest and apoptosis.[3]

Q3: How do I establish a reliable baseline for comparing cytotoxicity between normal and cancer cells?

To accurately assess the therapeutic window, you must perform parallel cytotoxicity assays on at least one cancer cell line relevant to your research (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a non-cancerous control cell line.[9] Commonly used normal cell lines include human fibroblasts (e.g., MRC-5), immortalized keratinocytes (HaCaT), or non-tumorigenic epithelial cells (e.g., MCF-10A for breast cancer studies).[10][11] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for this purpose.[9][12] It is crucial to include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., Doxorubicin) in every experiment.

Q4: What is the "therapeutic index" and why is it the most critical parameter in my study?

The therapeutic index (TI) is a quantitative measure of a drug's safety margin. It is typically calculated as the ratio of the concentration that is toxic to normal cells (e.g., TC50 or IC50 in a normal cell line) to the concentration that is therapeutically effective (e.g., EC50 or IC50 in a cancer cell line). A high TI is desirable, as it indicates that a drug is much more toxic to cancer cells than to normal cells. The primary goal of the strategies outlined in this guide is to increase this TI.

Troubleshooting Guide: High Cytotoxicity in Normal Cells

This section provides in-depth troubleshooting for researchers observing an unacceptably small therapeutic window.

Issue: The compound shows potent activity against cancer cells, but the IC50 value in my normal cell line is nearly the same, indicating high off-target toxicity.

This is a classic selectivity problem. The compound is not adequately discriminating between malignant and healthy cells. The primary suspect is the highly reactive chloromethyl group.

▶ Probable Cause 1: Indiscriminate Alkylation

The chloromethyl group is an indiscriminate alkylating agent, reacting with cellular components in any cell it enters. This leads to a general cytotoxic effect that masks any cancer-specific activity.

▶ Solution Pathway 1: Structural Modification & Prodrug Strategies

The most direct approach is to modify the compound's structure to reduce its inherent reactivity or to make its activation tumor-specific.

  • Strategy A: Attenuate Reactivity: Replace the chloro- moiety with a less reactive leaving group or a non-reactive group altogether. For example, synthesizing analogs with a hydroxymethyl (-CH₂OH) or fluoromethyl (-CH₂F) group can drastically reduce alkylating potential while potentially preserving the core pharmacophore's interaction with its primary cancer target.

  • Strategy B: Prodrug Approach: Convert the chloromethyl group into a "masked" functional group that is only unmasked under conditions specific to the tumor microenvironment (e.g., hypoxia, lower pH, or overexpression of certain enzymes like matrix metalloproteinases). This ensures the reactive, cytotoxic form of the drug is primarily generated at the tumor site.

▶ Probable Cause 2: Non-Targeted Bioavailability

The free compound, when administered in vitro or in vivo, distributes non-specifically, leading to exposure and damage to healthy tissues and cells.

▶ Solution Pathway 2: Targeted Drug Delivery Systems

Encapsulating the compound within a nanocarrier is a powerful and highly feasible strategy to control its biodistribution and reduce systemic toxicity.[13][14] Such systems can shield the reactive chloromethyl group from healthy cells and preferentially deliver the payload to the tumor site.

  • Strategy A: Liposomal Formulation: Liposomes are vesicles composed of a lipid bilayer that can encapsulate hydrophobic drugs like our thiazole compound. They can passively accumulate in tumor tissues through the Enhanced Permeability and Retention (EPR) effect.[15][16]

  • Strategy B: Polymeric Nanoparticles: Biodegradable polymers (e.g., PLGA, chitosan) can be used to create nanoparticles that encapsulate the drug.[17] These systems offer controlled, sustained release of the compound.

  • Strategy C: Active Targeting: To further enhance specificity, the surface of these nanoparticles can be decorated with targeting ligands (e.g., antibodies, aptamers, folic acid) that bind to receptors overexpressed on the surface of cancer cells, promoting receptor-mediated endocytosis and intracellular drug delivery.[13]

Illustrative Data: Improving the Therapeutic Index

The following table presents hypothetical data to illustrate the potential outcome of implementing a drug delivery strategy.

Compound FormulationIC50 in MCF-7 (Cancer Cells)IC50 in MCF-10A (Normal Cells)Therapeutic Index (TI)
This compound (Free Drug)1.5 µM3.0 µM2.0
Liposomal Encapsulated Compound2.0 µM35.0 µM17.5
Folate-Receptor-Targeted Liposomal Compound1.8 µM68.0 µM37.8

This table demonstrates how encapsulation and targeting can significantly increase the IC50 in normal cells while maintaining efficacy in cancer cells, thereby dramatically improving the therapeutic index.

Visualized Workflows & Mechanisms

Workflow for Troubleshooting Cytotoxicity

G cluster_solutions Pursue Mitigation Strategies start Start: Observe High Off-Target Cytotoxicity assay 1. Quantify IC50 (Cancer vs. Normal Cell Lines) start->assay calc_ti 2. Calculate Therapeutic Index (TI) assay->calc_ti decision Is TI < 10? calc_ti->decision mod A. Structural Modification (Reduce Reactivity) decision->mod  Yes dds B. Drug Delivery System (Encapsulation/Targeting) decision->dds combo C. Combination Therapy (Use Lower Dose) decision->combo success Goal: Achieve High TI decision->success No (Acceptable TI) end_point Re-evaluate IC50 & TI mod->end_point dds->end_point combo->end_point end_point->success

Caption: A decision-making workflow for addressing poor therapeutic index.

Mechanism: Targeted Nanoparticle Delivery

G cluster_system Systemic Circulation (Bloodstream) cluster_tumor Tumor Microenvironment NP Targeted Nanoparticle NormalCell Normal Cell NP->NormalCell 2. Reduced Uptake (No Receptor) CancerCell Cancer Cell NP->CancerCell 1. Targeting & Binding Drug Drug Ligand Targeting Ligand Ligand->NP Receptor Receptor Internalization 3. Internalization (Endocytosis) Release 4. Drug Release & Cytotoxicity

Caption: Targeted nanoparticles shield normal cells and enhance drug uptake by cancer cells.

Experimental Protocols

Protocol 1: Standard MTT Cytotoxicity Assay

This protocol provides a standardized method for assessing cell viability.

Materials:

  • 96-well flat-bottom cell culture plates

  • Cancer and normal cell lines of choice

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • This compound compound, dissolved in DMSO to create a 10 mM stock

  • MTT reagent (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells. Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the thiazole compound in complete medium from your 10 mM stock. Final concentrations might range from 0.1 µM to 100 µM.

    • Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid vehicle-induced toxicity.

    • Include "cells only" (no treatment) and "vehicle control" (medium with 0.5% DMSO) wells.

    • Carefully remove the old medium from wells and add 100 µL of the medium containing the compound dilutions.

    • Incubate for 48 or 72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT reagent (5 mg/mL) to each well.

    • Incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition:

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle control: (Absorbance_treated / Absorbance_vehicle) * 100.

    • Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC50 value.

References

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI. [Link]

  • 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. (2019). Chemistry Central Journal. [Link]

  • Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells. (n.d.). DARU Journal of Pharmaceutical Sciences. [Link]

  • Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. (n.d.). Molecules. [Link]

  • Novel Thiazole-Fused [4,5-g] or [5,4-g]Quinazolin-8-ones and Their Quinazoline Analogues: Synthesis and Biological Evaluation. (2024). MDPI. [Link]

  • Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells. (n.d.). RSC Advances. [Link]

  • Study in vitro of the anticancer activity of [3-allyl-4-(41- methoxyphenyl)-3H-thiazole-2-ylidene]. (2022). Biopolymers and Cell. [Link]

  • Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells. (n.d.). PubMed. [Link]

  • Targeted Delivery Methods for Anticancer Drugs. (n.d.). Pharmaceutics. [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019). Methods in Molecular Biology. [Link]

  • Advancing EGFR-targeted anticancer strategies: the potential of thiazole, pyrazole, and thiazole–pyrazole hybrids. (2025). ResearchGate. [Link]

  • Polymer-Based Drug Delivery Systems for Cancer Therapeutics. (n.d.). MDPI. [Link]

  • What cell line should I choose for citotoxicity assays?. (2023). ResearchGate. [Link]

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025). Kosheeka. [Link]

  • Drug Delivery Systems for Cancer Therapeutics. (2011). U.S. Pharmacist. [Link]

  • Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. (2022). MDPI. [Link]

  • In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. (2015). Journal of Applied Pharmaceutical Science. [Link]

  • Drug carrier systems for anticancer agents: A review. (n.d.). SciSpace. [Link]

  • Drug Delivery Systems for Enhancing Cancer Chemotherapy. (n.d.). Scilight Press. [Link]

Sources

Technical Support Center: Optimizing In Silico Parameters for Docking Thiazole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for molecular docking studies involving thiazole-containing compounds. This resource is designed for researchers, computational chemists, and drug development professionals to navigate the specific challenges associated with this important chemical scaffold. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific reasoning to empower you to make informed decisions in your research.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common conceptual and methodological questions that arise during the setup and execution of docking experiments with thiazole derivatives.

Q1: Why do thiazole compounds require special attention during molecular docking setup?

Thiazole rings, and heterocyclic compounds in general, present unique challenges due to their specific electronic and structural properties. The presence of both nitrogen and sulfur heteroatoms introduces a distinct electronic distribution and potential for specific interactions, such as hydrogen bonding (with the nitrogen) and π-π or cation-π stacking. The sulfur atom, in particular, can be problematic for standard force fields if not properly parameterized, as its polarizability and potential for specific interactions (e.g., sulfur-aromatic or halogen bonds) may not be accurately captured by default settings.

Q2: What are the most critical parameters to optimize for a thiazole docking workflow?

The success of your docking simulation hinges on several key parameters. While all are important, the following are particularly critical for thiazole-containing ligands:

  • Ligand Protonation State: The pKa of the thiazole nitrogen can vary depending on the surrounding functional groups. Incorrectly assigning the protonation state at physiological pH will lead to erroneous hydrogen bond predictions and, consequently, incorrect binding poses.

  • Force Field Selection and Parameterization: Standard force fields like MMFF94 or GAFF may not always have robust parameters for the sulfur atom in a thiazole ring. It is often necessary to validate the force field or use one specifically designed or parameterized for organosulfur compounds.

  • Docking Search Algorithm and Exhaustiveness: The conformational flexibility of your thiazole ligand, especially in its side chains, will dictate the required "exhaustiveness" or thoroughness of the conformational search. A more complex molecule requires a more rigorous search to avoid getting trapped in local energy minima.

Q3: How do I determine the correct protonation state for my thiazole ligand at physiological pH (7.4)?

Determining the correct protonation state is a critical first step. You can use various software tools to predict pKa values.

  • Software Tools: Programs like MarvinSketch, ChemAxon, or the pKa calculator in Maestro (Schrödinger) can provide reliable predictions.

  • Experimental Data: If available, experimentally determined pKa values are always preferable.

  • Chemical Intuition: Consider the electron-withdrawing or -donating nature of substituents on the thiazole ring, as they can significantly influence the basicity of the nitrogen atom.

Once the pKa is estimated, you can apply the Henderson-Hasselbalch equation to determine the dominant protonation state at your target pH. For most applications, if the pH is more than one unit above the pKa, the deprotonated form is dominant, and if it's more than one unit below, the protonated form prevails.

Part 2: Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your docking experiments.

Issue 1: My thiazole ligand docks in a chemically nonsensical pose (e.g., sulfur atom acting as a hydrogen bond donor).

Cause: This is a classic sign of incorrect force field parameterization or atom typing. The docking software is not correctly interpreting the chemical properties of the sulfur atom in the thiazole ring. Standard atom types might not adequately describe the electrostatic and van der Waals properties of a thiazole sulfur.

Solution:

Step-by-Step Protocol: Validating and Correcting Atom Typing

  • Visual Inspection: Carefully examine the ligand preparation output. Most molecular modeling software will have a step where atom types are assigned. Check if the sulfur and nitrogen atoms in the thiazole ring have been assigned a specific, appropriate type.

  • Force Field Documentation: Consult the manual for your chosen force field (e.g., GAFF, MMFF94s). Look for information on how it handles heterocyclic sulfur.

  • Parameter Generation (if necessary): If the default parameters are suspect, you may need to generate custom parameters.

    • Use a tool like antechamber (part of AmberTools) to generate GAFF (General Amber Force Field) atom types and charges for your ligand.

    • For charge calculation, use a quantum mechanical method like AM1-BCC or RESP charges, as these often provide a more accurate representation of the electron distribution in heterocyclic systems.

  • Re-run Docking: Use the newly parameterized ligand file for your docking calculations.

Logical Workflow for Ligand Parameterization

G cluster_prep Ligand Preparation cluster_validation Validation & Troubleshooting start Start with 3D structure of thiazole ligand protonation Determine correct protonation state (pH 7.4) start->protonation assign_charges Assign partial charges protonation->assign_charges atom_types Assign force field atom types assign_charges->atom_types check_params Are parameters for thiazole sulfur available and validated in the chosen force field? atom_types->check_params qm_calc Generate charges via QM (e.g., AM1-BCC or RESP) check_params->qm_calc No / Unsure proceed_docking Proceed to Docking check_params->proceed_docking Yes antechamber Use Antechamber/GAFF for new parameters qm_calc->antechamber antechamber->proceed_docking

Caption: Workflow for preparing and validating thiazole ligand parameters.

Issue 2: The docking scores for my thiazole derivatives do not correlate with experimental binding affinities (e.g., IC50, Ki).

Cause: A lack of correlation between scoring and experimental data is a common and complex issue. For thiazole compounds, this can stem from several sources:

  • Inaccurate Scoring Function: The scoring function may not be well-suited to capture the specific interactions driving the binding of your thiazole series (e.g., it may poorly score sulfur-aromatic interactions).

  • Water Molecules: Key water molecules mediating the interaction between the ligand and protein may have been excluded from the docking simulation.

  • Protein Flexibility: If the protein undergoes a conformational change upon ligand binding (induced fit), rigid receptor docking will fail to capture this.

Solution:

Step-by-Step Protocol: Refining the Docking Protocol

  • Cross-Docking Validation: Before docking your entire library, perform a cross-docking experiment. Take a known ligand-protein co-crystal structure, remove the ligand, and dock it back. If the software cannot reproduce the crystallographic pose (typically within a 2Å RMSD), your protocol is flawed.

  • Incorporate Key Water Molecules: Analyze the binding site of your target protein. If crystal structures show conserved water molecules that mediate hydrogen bonds with other ligands, consider including them in your docking simulation. Many docking programs (e.g., GOLD, Glide) have specific options for this.

  • Use Ensemble Docking or Induced-Fit Docking (IFD): If you suspect protein flexibility is important, do not rely on a single rigid receptor structure.

    • Ensemble Docking: Use multiple protein conformations (e.g., from different crystal structures or from a molecular dynamics simulation) and dock your ligand into each.

    • Induced-Fit Docking: Use a more computationally expensive but often more accurate IFD protocol, which allows both the ligand and the protein side chains in the binding site to move and adapt to each other.

Data Presentation: Comparing Docking Protocols

ProtocolComputational CostAccounts for Protein Flexibility?When to Use
Rigid Receptor Docking LowNoHigh-throughput screening; binding site is known to be rigid.
Flexible Ligand Docking MediumNo (only ligand is flexible)Standard default protocol for most applications.
Ensemble Docking HighYes (uses multiple rigid structures)When multiple receptor conformations are available/suspected.
Induced-Fit Docking (IFD) Very HighYes (side-chain and backbone flexibility)Lead optimization; when induced fit is known to be important.
Issue 3: My docking runs are very slow or fail to converge, especially with larger thiazole derivatives.

Cause: This is typically a problem with the conformational search parameters. The search space may be too large for the algorithm to explore effectively within the given settings.

Solution:

Step-by-Step Protocol: Optimizing the Search Algorithm

  • Define the Binding Site Accurately: Ensure your docking grid or sphere is tightly focused on the active site. A unnecessarily large search space is the most common reason for slow calculations. A good starting point is a box centered on a co-crystallized ligand, with a buffer of 8-10 Å in each dimension.

  • Increase "Exhaustiveness" Systematically: Most docking software has a parameter that controls the thoroughness of the search (e.g., exhaustiveness in AutoDock Vina). Instead of using the maximum value, increase it incrementally and observe the effect on the reproducibility of the top-scoring poses. When the scores and poses of the top results stabilize across several runs, you have likely found a sufficient level.

  • Use Ligand Torsional Constraints: If you have prior knowledge about the likely conformation of a flexible side chain on your thiazole ligand (e.g., from other crystal structures or SAR data), you can apply torsional constraints to limit the search space and speed up the calculation.

Decision Diagram for Performance Optimization

G start Docking run is too slow or fails to converge check_box Is the docking box size appropriate? start->check_box reduce_box Reduce box size to 8-10 Å around the active site check_box->reduce_box No check_exhaust Is the search exhaustiveness sufficient? check_box->check_exhaust Yes reduce_box->check_exhaust increase_exhaust Incrementally increase 'exhaustiveness' parameter and test for convergence check_exhaust->increase_exhaust No check_flex Is the ligand highly flexible? check_exhaust->check_flex Yes increase_exhaust->check_flex add_constraints Apply torsional constraints based on known SAR or structural data check_flex->add_constraints Yes run_ok Optimized Docking Run check_flex->run_ok No add_constraints->run_ok

Caption: Troubleshooting workflow for slow or non-convergent docking runs.

References

  • Jorgensen, W. L., & Tirado-Rives, J. (2005). Molecular modeling of organic and biomolecular systems. Journal of Computational Chemistry, 26(16), 1689-1700. [Link]

  • Kitchen, D. B., Decornez, H., Furr, J. R., & Bajorath, J. (2004). Docking and scoring in virtual screening for drug discovery: methods and applications. Nature Reviews Drug Discovery, 3(11), 935-949. [Link]

  • pKa Plugin. (n.d.). ChemAxon. Retrieved January 22, 2026, from [Link]

  • Wang, J., Wang, W., Kollman, P. A., & Case, D. A. (2006). Automatic atom type and bond type perception in molecular mechanical calculations. Journal of Molecular Graphics and Modelling, 25(2), 247-260. [Link]

  • Verdonk, M. L., Cole, J. C., Hartshorn, M. J., Murray, C. W., & Taylor, R. D. (2003). Improved protein-ligand docking using GOLD. Proteins: Structure, Function, and Bioinformatics, 52(4), 609-623. [Link]

  • Sherman, W., Day, T., Jacobson, M. P., Friesner, R. A., & Farid, R. (2006). Novel procedure for modeling ligand/receptor induced fit effects. Journal of Medicinal Chemistry, 49(2), 534-553. [Link]

Validation & Comparative

A Senior Application Scientist's Guide to the Synthesis of 2-Aryl-4-Substituted Thiazoles: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

The 2-aryl-4-substituted thiazole scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional dyes. The enduring importance of this heterocyclic motif necessitates a deep understanding of its synthetic routes. This guide provides a comparative analysis of the most pertinent methods for constructing this vital chemical entity, offering insights into the mechanistic underpinnings, practical execution, and relative performance of each approach. Our focus is to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in their synthetic endeavors.

The Strategic Importance of the Thiazole Ring

The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, is a privileged structure in drug discovery. Its unique electronic properties and ability to participate in hydrogen bonding interactions have led to its incorporation into a wide array of biologically active molecules. From anti-inflammatory agents to anticancer drugs, the 2,4-disubstituted thiazole core is a testament to the power of heterocyclic chemistry in modulating pharmacological activity. The choice of synthetic methodology is therefore not merely a practical consideration but a strategic one that can influence the efficiency, scalability, and overall success of a research program.

Classical Approaches: The Pillars of Thiazole Synthesis

Two classical methods have long dominated the synthesis of thiazoles: the Hantzsch synthesis and the Cook-Heilbron synthesis. These reactions, while well-established, present distinct advantages and limitations.

The Hantzsch Thiazole Synthesis: A Workhorse Reaction

The Hantzsch synthesis, first reported in 1887, is arguably the most widely recognized method for thiazole ring formation. It involves the condensation of an α-haloketone with a thioamide.[1][2] The reaction proceeds via an initial nucleophilic attack of the thioamide sulfur on the α-carbon of the haloketone, followed by intramolecular cyclization and dehydration to yield the thiazole ring.[2][3]

Mechanism of the Hantzsch Thiazole Synthesis:

The causality behind this reaction lies in the inherent reactivity of the starting materials. The α-haloketone possesses two electrophilic centers: the carbonyl carbon and the α-carbon bearing the halogen. The thioamide, a soft nucleophile, preferentially attacks the softer electrophilic center, the α-carbon, in an SN2 reaction. The subsequent intramolecular cyclization is driven by the proximity of the nucleophilic nitrogen to the electrophilic carbonyl carbon, leading to a stable five-membered ring.

Hantzsch_Mechanism Thioamide Thioamide (R'-C(S)NH2) Intermediate1 S-Alkylated Intermediate Thioamide->Intermediate1 Nucleophilic Attack (SN2) AlphaHaloKetone α-Haloketone (R-C(O)CH2X) AlphaHaloKetone->Intermediate1 Intermediate2 Hydroxythiazoline Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Thiazole 2,4-Disubstituted Thiazole Intermediate2->Thiazole Dehydration

Caption: The reaction mechanism of the Hantzsch thiazole synthesis.

Advantages:

  • Versatility: A wide range of thioamides and α-haloketones can be employed, allowing for diverse substitution patterns on the resulting thiazole.

  • High Yields: The reaction is generally high-yielding and robust.[2]

  • Predictability: The mechanism is well-understood, making the outcome of the reaction predictable.

Limitations:

  • Harsh Conditions: The reaction often requires elevated temperatures and extended reaction times.[4]

  • Limited Functional Group Tolerance: The use of highly reactive α-haloketones can be incompatible with sensitive functional groups.

  • Reagent Availability and Toxicity: Some α-haloketones can be lachrymatory and toxic, requiring careful handling.

The Cook-Heilbron Synthesis: Accessing 5-Aminothiazoles

The Cook-Heilbron synthesis provides a complementary approach, particularly for the synthesis of 5-aminothiazoles. This method involves the reaction of an α-aminonitrile with carbon disulfide, dithioacids, or related sulfur-containing reagents.[5][6] The reaction typically proceeds under mild conditions, often at room temperature.[6]

Mechanism of the Cook-Heilbron Synthesis:

The reaction is initiated by the nucleophilic attack of the amino group of the α-aminonitrile on the electrophilic carbon of the sulfur-containing reagent. This is followed by an intramolecular cyclization involving the nitrile group, which, after tautomerization, leads to the formation of the 5-aminothiazole ring.

CookHeilbron_Mechanism Aminonitrile α-Aminonitrile (R-CH(NH2)CN) Intermediate1 Dithiocarbamate Intermediate Aminonitrile->Intermediate1 Nucleophilic Attack CS2 Carbon Disulfide (CS2) CS2->Intermediate1 Intermediate2 Thioamide Intermediate Intermediate1->Intermediate2 Rearrangement Thiazole 5-Amino-2-mercaptothiazole Intermediate2->Thiazole Intramolecular Cyclization & Tautomerization

Caption: The reaction mechanism of the Cook-Heilbron synthesis.

Advantages:

  • Mild Reaction Conditions: Often proceeds at room temperature, which is advantageous for thermally sensitive substrates.[6]

  • Access to 5-Aminothiazoles: Provides a direct route to this important class of thiazole derivatives.

  • Aqueous Conditions: The reaction can often be performed in aqueous media, which is environmentally benign.[5]

Limitations:

  • Substrate Scope: The scope of the reaction is primarily limited to the synthesis of 5-aminothiazoles.

  • Reagent Odor: The use of carbon disulfide and dithioacids is associated with strong, unpleasant odors.

Modern Synthetic Strategies: Enhancing Efficiency and Sustainability

In recent years, significant efforts have been directed towards developing more efficient, scalable, and environmentally friendly methods for thiazole synthesis. These modern approaches often leverage microwave irradiation and one-pot procedures to overcome the limitations of classical methods.

Microwave-Assisted Synthesis: Accelerating Thiazole Formation

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of chemical transformations, including the Hantzsch thiazole synthesis.[7][8] Microwave heating can dramatically reduce reaction times from hours to minutes and often leads to higher yields and purer products.[7][8]

The underlying principle of microwave heating is the direct interaction of microwave radiation with polar molecules in the reaction mixture, leading to rapid and uniform heating. This avoids the temperature gradients often associated with conventional heating and can lead to different reaction selectivities.

Advantages:

  • Rapid Reactions: Reaction times are significantly reduced, increasing throughput.[7]

  • Higher Yields: Often results in improved reaction yields compared to conventional heating.[6]

  • Greener Chemistry: Reduced energy consumption and often the possibility of using less solvent align with the principles of green chemistry.[7]

  • Scalability: Microwave-enabled approaches have demonstrated good scalability.[9]

Limitations:

  • Specialized Equipment: Requires a dedicated microwave reactor.

  • Solvent Choice: The choice of solvent is critical, as it must be able to efficiently absorb microwave radiation.

One-Pot Syntheses: Streamlining the Workflow

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency and resource utilization.[10][11] Several one-pot procedures for the synthesis of 2-aryl-4-substituted thiazoles have been developed, often combining the principles of the Hantzsch reaction with modern catalytic systems.[10][12]

These methods typically involve the in-situ formation of one of the key intermediates, such as the α-haloketone or the thioamide, followed by the thiazole-forming cyclization.

One_Pot_Workflow StartingMaterials Aromatic Aldehyde, Thiosemicarbazide, Phenacyl Bromide Step1 Step 1: In-situ formation of Thiosemicarbazone StartingMaterials->Step1 Catalyst (e.g., Sulphamic acid) Step2 Step 2: Cyclization with Phenacyl Bromide Step1->Step2 No isolation of intermediate FinalProduct 2-Arylidenehydrazinyl-4-arylthiazole Step2->FinalProduct

Caption: A representative workflow for a one-pot synthesis of a thiazole derivative.

Advantages:

  • Increased Efficiency: Avoids time-consuming work-up and purification of intermediates.

  • Reduced Waste: Minimizes solvent and reagent usage.

  • Improved Atom Economy: Maximizes the incorporation of starting material atoms into the final product.

Limitations:

  • Reaction Compatibility: All reaction steps must be compatible with the same reaction conditions.

  • Optimization Challenges: Optimizing a multi-component, one-pot reaction can be more complex than optimizing individual steps.

Comparative Performance: A Data-Driven Analysis

To provide a clear and objective comparison, the following table summarizes key performance indicators for the different synthetic methods. The data is compiled from various literature sources and represents typical outcomes for the synthesis of 2-aryl-4-substituted thiazoles.

MethodTypical Reaction TimeTypical Yield RangeReaction ConditionsScalabilityKey AdvantagesKey Disadvantages
Hantzsch Synthesis (Conventional) 2 - 24 hours[4]60 - 95%[2]Reflux temperatureGood, but can be energy-intensiveVersatile, high yieldsLong reaction times, harsh conditions
Cook-Heilbron Synthesis 1 - 48 hours[6]50 - 85%[5]Room temperature to mild heatingModerateMild conditions, access to 5-aminothiazolesLimited scope, unpleasant reagents
Microwave-Assisted Hantzsch Synthesis 5 - 30 minutes[6]80 - 98%[6]Elevated temperature and pressureGood[9]Extremely fast, high yields, greenRequires specialized equipment
One-Pot Synthesis 1 - 8 hours[10]70 - 90%[12]Varies (room temp to reflux)GoodHighly efficient, reduced wasteOptimization can be complex

Experimental Protocols: From Theory to Practice

To translate the theoretical discussion into practical guidance, detailed experimental protocols for two representative methods are provided below.

Protocol 1: Hantzsch Synthesis of 2-Amino-4-phenylthiazole (Conventional Heating)

This protocol is adapted from a standard procedure for the Hantzsch synthesis.

Materials:

  • 2-Bromoacetophenone

  • Thiourea

  • Ethanol

  • Sodium Bicarbonate solution (5%)

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate

  • Büchner funnel and filter paper

Procedure:

  • In a 100 mL round-bottom flask, dissolve 2-bromoacetophenone (1.99 g, 10 mmol) and thiourea (0.76 g, 10 mmol) in 30 mL of ethanol.

  • Attach a reflux condenser and heat the mixture to reflux with stirring for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Slowly add 5% aqueous sodium bicarbonate solution until the mixture is basic to neutralize the hydrobromic acid formed during the reaction.

  • The product will precipitate as a solid. Collect the solid by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold water and then with a small amount of cold ethanol.

  • Dry the product in a vacuum oven to obtain 2-amino-4-phenylthiazole.

Protocol 2: Microwave-Assisted One-Pot Synthesis of 2-Arylidenehydrazinyl-4-arylthiazole

This protocol is based on a modern, efficient one-pot procedure.[6]

Materials:

  • Aromatic aldehyde (1 mmol)

  • Thiosemicarbazide (1 mmol)

  • Substituted phenacyl bromide (1 mmol)

  • Ethanol

  • Acetic acid (catalytic amount)

  • Microwave reactor vial

Procedure:

  • In a 10 mL microwave reactor vial, combine the aromatic aldehyde (1 mmol), thiosemicarbazide (1 mmol), and a catalytic amount of acetic acid in 5 mL of ethanol.

  • Seal the vial and irradiate in a microwave reactor at 100 °C for 5 minutes to form the thiosemicarbazone intermediate.

  • Cool the vial, then add the substituted phenacyl bromide (1 mmol).

  • Reseal the vial and irradiate in the microwave reactor at 120 °C for an additional 10-15 minutes.

  • After cooling, the product will often precipitate. If not, the solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Conclusion and Future Outlook

The synthesis of 2-aryl-4-substituted thiazoles has evolved significantly from the classical Hantzsch and Cook-Heilbron methods. While these foundational reactions remain valuable, modern approaches such as microwave-assisted synthesis and one-pot procedures offer substantial improvements in terms of reaction speed, efficiency, and sustainability.[1][7]

The choice of synthetic method will ultimately depend on the specific target molecule, available resources, and desired scale of the reaction. For rapid lead optimization and library synthesis, microwave-assisted one-pot methods are often the preferred choice. For larger-scale synthesis where robustness and cost are paramount, a well-optimized Hantzsch synthesis may be more appropriate.

Future research in this area will likely focus on the development of even more sustainable methods, such as those employing biocatalysis or flow chemistry, further enhancing the accessibility and utility of this important class of heterocyclic compounds.

References

  • Georgiadis, M.-O., et al. (2019). Synthesis and evaluation of novel 2,4-disubstituted arylthiazoles against T. brucei. RSC Advances, 9(71), 41695-41708. Available from: [Link]

  • Pawar, S. S., & Ingale, S. V. (2014). One Pot Two Step Synthesis of 2-Arylidenehydrazinyl-4-arylthiazole. Oriental Journal of Chemistry, 30(2), 717-721. Available from: [Link]

  • Zaini, N. A., et al. (2021). A Brief Review on the Thiazole Derivatives: Synthesis Methods and Biological Activities. Malaysian Journal of Chemistry, 23(1), 1-13. Available from: [Link]

  • Lim, S. M., et al. (2022). Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. RSC Advances, 12(45), 29263-29285. Available from: [Link]

  • Kumar, R., et al. (2017). Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. Organic & Biomolecular Chemistry, 15(25), 5332-5336. Available from: [Link]

  • Wikipedia contributors. (2023, December 1). Cook–Heilbron thiazole synthesis. In Wikipedia, The Free Encyclopedia. Retrieved January 22, 2026, from [Link]

  • Singh, R., et al. (2021). Reaction mechanism of Hantzsch thiazole synthesis. In ResearchGate. Available from: [Link]

  • El-Sayed, M. A. A., & Abdel-wahed, A. R. M. (2020). Review of the synthesis and biological activity of thiazoles. Synthetic Communications, 51(1), 1-32. Available from: [Link]

  • Reddy, T. S., et al. (2020). Design and synthesis of new thiazoles by microwave-assisted method: Evaluation as an anti-breast cancer agents and molecular docking studies. Journal of the Iranian Chemical Society, 17(10), 2691-2704. Available from: [Link]

  • Nalajam, G., & Vedula, R. R. (2007). A Facile One-Pot Synthesis of 2-pyrazolyl-4-aryl-thiazoles in a Three-Component Reaction. Journal of Chemical Research, 2007(11), 637-639. Available from: [Link]

  • Ghumare, R. R., & Lambe, S. V. (2021). Synthesis and Biological Evaluation of Thiazole Derivatives. In ResearchGate. Available from: [Link]

  • Optimization of Triazole Production Through Microwave-Assisted Synthesis. (n.d.). Broad Institute.
  • Ramli, N. A., et al. (2021). A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. International Journal of Advanced Research in Science, Communication and Technology, 1-11. Available from: [Link]

  • Guchhait, S. K., et al. (2012). Two-Step Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole-Containing Cyclopeptides. The Journal of Organic Chemistry, 77(17), 7445-7454. Available from: [Link]

  • Pawar, S. S., & Ingale, S. V. (2014). One Pot Two Step Synthesis of 2-Arylidenehydrazinyl-4-arylthiazole. Oriental Journal of Chemistry, 30(2), 717-721.
  • Imram, M., et al. (2021). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules, 26(11), 3166. Available from: [Link]

  • Nguyen, T. T. T., & Vo, T. K. H. (2022). Recent Development in the Synthesis of Thiazoles. Current Organic Synthesis, 19(6), 576-591. Available from: [Link]

  • Arshad, M. F., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(11), 3596. Available from: [Link]

  • Systematic Review On Thiazole And Its Applic
  • Patel, R. B., et al. (2022). Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable Catalyst. Journal of Pharmaceutical Negative Results, 13(4), 1-6. Available from: [Link]

  • Lim, S. M., et al. (2022). Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. RSC Advances, 12(45), 29263-29285.
  • Asiri, A. M., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 21(10), 1284. Available from: [Link]

  • De La Cruz, J. (2023). Synthesis and Chemistry of Thiazole Derivatives: Potential Antiviral Agents (Master's thesis).
  • Application Notes and Protocols for Microwave-Assisted Synthesis of Thiazole Deriv

Sources

Halogen Wars: A Comparative Analysis of Brominated vs. Chlorinated Thiazoles in Antimicrobial Efficacy

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of novel antimicrobial agents, the thiazole scaffold has emerged as a privileged structure, forming the backbone of numerous clinically significant drugs.[1] The introduction of halogens to this versatile heterocycle has been a widely adopted strategy to modulate its physicochemical properties and enhance its biological activity.[2] This guide provides a comprehensive comparative study of the antimicrobial prowess of brominated versus chlorinated thiazoles, offering researchers, scientists, and drug development professionals a data-driven perspective on the nuanced roles these halogens play in shaping antimicrobial efficacy. We will delve into experimental data, elucidate the underlying structure-activity relationships, and provide detailed, validated protocols to empower your own research endeavors.

At a Glance: The Halogen Impact on Antimicrobial Potency

A direct comparison of the antimicrobial activity of analogous brominated and chlorinated thiazoles reveals a fascinating and context-dependent interplay of factors. While general trends in halogen bonding strength might suggest a superiority for bromine, experimental evidence indicates a more complex reality where chlorine can, in certain scaffolds, confer greater antimicrobial activity.

A key study directly comparing 2-amino-4-(4-chlorophenyl)-1,3-thiazole and 2-amino-4-(4-bromophenyl)-1,3-thiazole, along with their derivatives, provides a valuable dataset for our analysis.[3] The antimicrobial activity of these compounds was evaluated against a panel of Gram-positive and Gram-negative bacteria, as well as two fungal strains, using the well diffusion method.

Table 1: Comparative Antimicrobial Activity of Halogenated 2-Aminothiazole Derivatives (Zone of Inhibition in mm) [3]

CompoundStructureS. aureusM. luteusB. subtilisP. aeruginosaE. coliP. mirabilisC. albicansC. glabrata
Chlorinated Derivative 7 2-((4-(4-chlorophenyl)thiazol-2-yl)carbamoyl)methyl 4-nitrobenzoate16-15---2118
Brominated Derivative 8 N-(4-(4-bromophenyl)thiazol-2-yl)-2-mercaptoacetamide15-14---2220

Note: '-' indicates no reported activity. The data is sourced from a study by Mahmood et al. (2018).[3]

From this specific dataset, we can observe that the brominated derivative 8 shows a slight advantage in antifungal activity against both Candida species, while the chlorinated derivative 7 exhibits marginally better antibacterial activity against S. aureus and B. subtilis.[3] It is crucial to note that these are different derivatives of the parent halogenated thiazoles, which highlights the importance of considering the entire molecular structure in structure-activity relationship (SAR) studies.

Deconstructing the Structure-Activity Relationship: Chlorine's Efficacy vs. Bromine's Bonding Prowess

The choice of halogen substituent on an antimicrobial scaffold is a critical decision in drug design, influencing factors from target binding to bioavailability. The comparison between bromine and chlorine is particularly intriguing due to their differing physicochemical properties.

The Halogen Bonding Hypothesis

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a Lewis base.[4] The strength of this interaction generally increases with the polarizability of the halogen, following the trend I > Br > Cl > F.[5] This would suggest that brominated compounds have the potential to form stronger bonds with biological targets, such as the active sites of enzymes, potentially leading to enhanced inhibitory activity.

The Countervailing Influence of Sterics and Lipophilicity

However, the larger atomic radius of bromine compared to chlorine can also introduce steric hindrance, potentially disrupting the optimal binding of the molecule to its target.[2] Furthermore, the lipophilicity of the compound, which is influenced by the halogen, plays a crucial role in its ability to traverse microbial cell membranes. In some instances, the more compact size and favorable lipophilicity conferred by chlorine may result in superior overall antimicrobial activity, even with a weaker halogen bond.[2]

Indeed, some studies on other halogenated heterocyclic compounds have reported that chloro-substituted analogs exhibit better antibacterial activity than their bromo-substituted counterparts.[6] This underscores that a simplistic focus on halogen bond strength is insufficient; a holistic understanding of the SAR is paramount.

Experimental Protocols: A Foundation of Trustworthiness

To ensure the reproducibility and reliability of antimicrobial activity data, standardized and well-documented experimental protocols are essential. Here, we provide detailed methodologies for the synthesis of halogenated thiazoles and their subsequent antimicrobial evaluation, grounded in established chemical literature and international standards.

Synthesis of Halogenated 2-Aminothiazoles via Hantzsch Synthesis

The Hantzsch thiazole synthesis is a classic and versatile method for the preparation of the thiazole ring system.[7][8] The general workflow involves the condensation of an α-haloketone with a thioamide.

Diagram 1: General Workflow for Hantzsch Thiazole Synthesis

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification alpha_haloketone α-Haloketone (e.g., p-chlorophenacyl bromide) reflux Reflux in Solvent (e.g., Methanol) alpha_haloketone->reflux thiourea Thiourea thiourea->reflux neutralization Neutralization (e.g., NaHCO3) reflux->neutralization filtration Filtration neutralization->filtration recrystallization Recrystallization filtration->recrystallization product Halogenated 2-Aminothiazole recrystallization->product

Caption: A generalized workflow for the Hantzsch synthesis of halogenated 2-aminothiazoles.

Step-by-Step Protocol for the Synthesis of 2-Amino-4-(4-chlorophenyl)-1,3-thiazole [3]

  • Reaction Setup: In a round-bottom flask, dissolve p-chlorophenacyl bromide (10 mmol) and thiourea (10 mmol) in absolute methanol (50 mL).

  • Reflux: Heat the reaction mixture to reflux with constant stirring for 3 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: After completion of the reaction, cool the mixture to room temperature. The product will precipitate out of the solution.

  • Purification: Filter the precipitate and wash it with a small amount of cold methanol. The crude product can be further purified by recrystallization from ethanol to yield the desired 2-amino-4-(4-chlorophenyl)-1,3-thiazole.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as FT-IR, ¹H-NMR, and mass spectrometry.

This protocol can be adapted for the synthesis of the brominated analog by substituting p-chlorophenacyl bromide with p-bromophenacyl bromide.

Antimicrobial Susceptibility Testing: A Standardized Approach

To ensure the generation of reliable and comparable antimicrobial susceptibility data, adherence to established standards is crucial. The Clinical and Laboratory Standards Institute (CLSI) provides globally recognized guidelines for these assays.[4][9] The following is a detailed protocol for the broth microdilution method, a common technique for determining the Minimum Inhibitory Concentration (MIC) of a compound.

Diagram 2: Workflow for Broth Microdilution Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis compound_prep Prepare Serial Dilutions of Test Compounds inoculation Inoculate Microtiter Plate Wells with Test Compounds and Microbes compound_prep->inoculation inoculum_prep Prepare Standardized Bacterial/Fungal Inoculum (0.5 McFarland) inoculum_prep->inoculation incubation Incubate at 37°C for 24h inoculation->incubation visual_inspection Visually Inspect for Growth incubation->visual_inspection spectrophotometry Measure Absorbance (Optional) visual_inspection->spectrophotometry result Determine Minimum Inhibitory Concentration (MIC) spectrophotometry->result

Caption: A step-by-step workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Step-by-Step Protocol for Broth Microdilution Assay (Adapted from CLSI M07) [9]

  • Preparation of Test Compounds: Dissolve the synthesized thiazole derivatives in a suitable solvent (e.g., DMSO) to create a stock solution. Perform serial two-fold dilutions in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized microbial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in the broth medium to achieve the final desired inoculum concentration in the wells.

  • Inoculation: Add the diluted microbial suspension to each well of the microtiter plate containing the test compound dilutions. Include positive (microbes in broth without compound) and negative (broth only) controls.

  • Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the test compound that completely inhibits the visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Proposed Mechanism of Action: A Multi-Targeted Assault

The precise mechanism of action of halogenated thiazoles can vary depending on the overall molecular structure. However, molecular docking studies and experimental evidence for various thiazole derivatives suggest several potential cellular targets.[10]

Diagram 3: Potential Antimicrobial Mechanisms of Halogenated Thiazoles

G cluster_targets Potential Cellular Targets cluster_effects Cellular Effects Halogenated_Thiazole Halogenated Thiazole DNA_Gyrase DNA Gyrase/ Topoisomerase Halogenated_Thiazole->DNA_Gyrase Inhibition FabH FabH (Fatty Acid Synthesis) Halogenated_Thiazole->FabH Inhibition FtsZ FtsZ (Cell Division) Halogenated_Thiazole->FtsZ Inhibition CYP51 CYP51 (Ergosterol Synthesis in Fungi) Halogenated_Thiazole->CYP51 Inhibition DNA_Replication_Inhibition Inhibition of DNA Replication DNA_Gyrase->DNA_Replication_Inhibition Cell_Wall_Synthesis_Disruption Disruption of Cell Wall Synthesis FabH->Cell_Wall_Synthesis_Disruption Cell_Division_Arrest Cell Division Arrest FtsZ->Cell_Division_Arrest Membrane_Integrity_Loss Loss of Membrane Integrity CYP51->Membrane_Integrity_Loss

Caption: A diagram illustrating the potential molecular targets and resulting cellular effects of halogenated thiazole antimicrobials.

The halogen atom plays a crucial role in the interaction with these targets. The formation of a halogen bond between the bromine or chlorine atom of the thiazole derivative and a Lewis basic residue (e.g., a backbone carbonyl oxygen or a carboxylate side chain of an amino acid) in the active site of the target enzyme can significantly contribute to the binding affinity and inhibitory potency of the compound.[4] The subtle differences in the strength and directionality of the halogen bonds formed by bromine and chlorine, along with steric and electronic effects, likely contribute to the observed variations in antimicrobial activity.

Conclusion and Future Directions

The comparative analysis of brominated and chlorinated thiazoles reveals a nuanced picture where the choice of halogen for optimal antimicrobial activity is not straightforward. While bromine offers the potential for stronger halogen bonding, the more compact nature and favorable physicochemical properties of chlorine can lead to superior activity in certain molecular contexts. The provided experimental data, while limited to a specific set of derivatives, underscores the importance of empirical testing and comprehensive SAR studies.

Future research should focus on the synthesis and parallel screening of a broader range of structurally related brominated and chlorinated thiazoles against a diverse panel of microbial pathogens, including drug-resistant strains. Such studies, coupled with detailed mechanistic investigations and computational modeling, will provide a more complete understanding of the role of halogenation in antimicrobial activity and guide the rational design of the next generation of thiazole-based therapeutics.

References

  • Mahmood, A. A. R., & Rahim, N. A. H. A. (2018). Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives. Journal of Pharmacy Research, 12(1), 148-154.
  • Mansour, A. M., et al. (2017). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Pharmaceuticals, 16(7), 987.
  • Kartsev, V. G. (Ed.). (2022).
  • Hussain, N., et al. (2016). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Asian Journal of Chemistry, 28(1), 183-186.
  • Mahmood, A. A. R., & Rahim, N. A. H. A. (2018). Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chlorophenyl)-1,3-thiazole derivatives. Journal of Pharmacy Research, 12(1), 148-154.
  • Desai, N. C., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449.
  • Mansour, A. M., et al. (2017). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Pharmaceuticals, 16(7), 987.
  • Geronikaki, A., et al. (2020). Heterocycle Compounds with Antimicrobial Activity. Antibiotics, 9(1), 16.
  • Kartsev, V. G. (Ed.). (2022).
  • Mansour, A. M., et al. (2017). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Pharmaceuticals, 16(7), 987.
  • Wilcken, R., et al. (2013). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry, 56(4), 1363-1388.
  • Wilcken, R., et al. (2013). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry, 56(4), 1363-1388.
  • Desai, N. C., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449.
  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole Synthesis. Retrieved from [Link]

  • CLSI. (2020). M07 Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition.
  • CLSI. (2020). M100 Performance Standards for Antimicrobial Susceptibility Testing; Thirtieth Informational Supplement.
  • Mahmood, A. A. R., & Rahim, N. A. H. A. (2018). Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chlorophenyl)-1,3-thiazole derivatives. Journal of Pharmacy Research, 12(1), 148-154.
  • Organic Chemistry Portal. (n.d.). Thiazole Synthesis. Retrieved from [Link]

  • Wilcken, R., et al. (2013). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry, 56(4), 1363-1388.63-1388.

Sources

Validating the Anticancer Potential of the 2-(4-Bromophenyl)-1,3-thiazole Scaffold: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of Thiazole Derivatives in Oncology

The thiazole ring, a five-membered heterocyclic scaffold containing nitrogen and sulfur, is a cornerstone in medicinal chemistry, underpinning the structure of numerous therapeutic agents.[1] In the realm of oncology, thiazole derivatives have emerged as a promising class of compounds, exhibiting a broad spectrum of anticancer activities.[2] Their mechanism of action is often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways crucial for cancer cell survival and proliferation.[3] The 2-(4-bromophenyl)-1,3-thiazole core, in particular, has garnered significant attention due to the potent cytotoxic effects observed in various derivatives. The presence of the bromophenyl group at the 2-position of the thiazole ring is a recurring structural motif in compounds with notable anticancer activity.[4] This guide provides a comprehensive comparative analysis of the 2-(4-bromophenyl)-1,3-thiazole scaffold as a validated starting point for the development of novel anticancer agents, with a focus on providing the experimental framework for the evaluation of new analogs such as 2-(4-Bromophenyl)-4-(chloromethyl)-1,3-thiazole.

Comparative Cytotoxicity of 2-(4-Bromophenyl)-1,3-thiazole Analogs

While direct experimental data for this compound is not yet publicly available, a compelling case for its investigation can be built upon the demonstrated anticancer activity of its close structural analogs. The following table summarizes the in vitro cytotoxicity of various 2-(4-bromophenyl)-1,3-thiazole derivatives against a panel of human cancer cell lines, providing a benchmark for future studies.

Compound IDR-Group at Position 4Cancer Cell LineIC50 (µM)Reference DrugIC50 (µM)Reference
Analog 1 2-aminoMCF-7 (Breast)10.55-Fluorouracil5.2[4]
Analog 2 2-(benzylideneamino)MCF-7 (Breast)>100Doxorubicin1.2[4]
Analog 3 2-(4-chlorobenzylideneamino)MCF-7 (Breast)25.3Doxorubicin1.2[4]
Analog 4 2-amino-5-nitroA549 (Lung)8.7Doxorubicin0.9[5]
Analog 5 2-acetamidoHepG2 (Liver)31.5Staurosporine8.4[6]

This table presents a selection of data from published studies and is intended for comparative purposes. The specific experimental conditions may vary between studies.

The data consistently demonstrates that the 2-(4-bromophenyl)-1,3-thiazole scaffold possesses significant cytotoxic potential against various cancer cell lines. The nature of the substituent at other positions on the thiazole ring clearly modulates this activity, highlighting the importance of further structure-activity relationship (SAR) studies for compounds like this compound. The chloromethyl group, being a reactive moiety, could potentially enhance the anticancer activity through alkylation of biological macromolecules, a mechanism employed by several established anticancer drugs.

Experimental Validation Workflow

To rigorously assess the anticancer potential of novel compounds such as this compound, a standardized workflow of in vitro assays is essential. This section provides detailed, step-by-step protocols for the key experiments.

Workflow for In Vitro Anticancer Evaluation

G cluster_0 Initial Screening cluster_1 Mechanism of Action cluster_2 Pathway Analysis A Compound Synthesis & Characterization B MTT Assay (Cytotoxicity Screening) A->B Test Compound C Apoptosis Assay (Annexin V/PI Staining) B->C Active Compounds D Cell Cycle Analysis (Propidium Iodide Staining) B->D E Western Blot Analysis (Protein Expression) C->E Apoptotic Markers F Signaling Pathway Investigation E->F

Caption: A streamlined workflow for the in vitro validation of novel anticancer agents.

Detailed Experimental Protocols

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) and a reference drug (e.g., Doxorubicin) in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-cell control. Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension. Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. FITC fluorescence (early apoptosis) is detected in the FL1 channel, and PI fluorescence (late apoptosis/necrosis) is detected in the FL2 channel.

Cell Cycle Analysis: Propidium Iodide (PI) Staining

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Protocol:

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24 hours.

  • Cell Fixation: Harvest the cells and wash with PBS. Fix the cells in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data is presented as a histogram showing the percentage of cells in each phase of the cell cycle.

Investigating the Mechanism of Action: Key Signaling Pathways

The anticancer activity of thiazole derivatives is often linked to their ability to modulate critical signaling pathways that regulate cell survival and apoptosis. Western blot analysis can be employed to investigate the effect of this compound on the expression levels of key proteins in these pathways.

The Bcl-2 Family and Intrinsic Apoptosis Pathway

The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway. A shift in the balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members can trigger the mitochondrial release of cytochrome c and subsequent caspase activation.

G 2-Bromophenyl-thiazole 2-Bromophenyl-thiazole Bcl2 Bcl-2 (Anti-apoptotic) 2-Bromophenyl-thiazole->Bcl2 Inhibits Bax Bax (Pro-apoptotic) 2-Bromophenyl-thiazole->Bax Activates Bcl2->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Promotes permeabilization Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed modulation of the Bcl-2 pathway by 2-(4-Bromophenyl)-1,3-thiazole derivatives.

The PI3K/Akt and MAPK Signaling Pathways

The PI3K/Akt and MAPK signaling pathways are frequently hyperactivated in cancer, promoting cell survival, proliferation, and resistance to apoptosis. Investigating the effect of the test compound on the phosphorylation status of key proteins in these pathways (e.g., Akt, ERK) can provide insights into its mechanism of action.

G cluster_0 PI3K/Akt Pathway cluster_1 MAPK Pathway PI3K PI3K Akt Akt PI3K->Akt Activates Cell Survival\n& Proliferation Cell Survival & Proliferation Akt->Cell Survival\n& Proliferation 2-Bromophenyl-thiazole_PI3K 2-Bromophenyl-thiazole 2-Bromophenyl-thiazole_PI3K->Akt Inhibits Ras Ras Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Activates ERK ERK MEK->ERK Activates Cell Proliferation\n& Differentiation Cell Proliferation & Differentiation ERK->Cell Proliferation\n& Differentiation 2-Bromophenyl-thiazole_MAPK 2-Bromophenyl-thiazole 2-Bromophenyl-thiazole_MAPK->ERK Inhibits

Caption: Potential inhibitory effects of 2-(4-Bromophenyl)-1,3-thiazole derivatives on pro-survival signaling pathways.

Conclusion and Future Directions

The collective evidence strongly supports the 2-(4-bromophenyl)-1,3-thiazole scaffold as a validated and promising starting point for the discovery of novel anticancer agents. The comparative data from existing analogs highlight the potential for significant cytotoxic activity. The introduction of a chloromethyl group at the 4-position of the thiazole ring in this compound is a rational design strategy that may enhance its anticancer efficacy.

The experimental protocols and mechanistic frameworks provided in this guide offer a robust system for the comprehensive in vitro validation of this and other novel thiazole derivatives. Future research should focus on synthesizing this compound and systematically evaluating its performance against a panel of cancer cell lines using the described assays. Mechanistic studies to elucidate its specific molecular targets and effects on key signaling pathways will be crucial for its further development as a potential anticancer therapeutic.

References

  • Al-Abdullah, E. S., Al-Sheddi, E. S., Al-Otaibi, R. M., & Al-Obaid, A. M. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Chemistry Central Journal, 13(1), 47. [Link]

  • El-Sayed, N. N. E., El-Bendary, E. R., & El-Ashry, E. S. H. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7301. [Link]

  • Mermer, A., Tahmasebifar, A., Al-Hussain, S. A., Yılmaz, G. T., Turgut, Z. D., Mushtaq, A., ... & Zaki, M. E. A. (2025). Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. PloS one, 20(8), e0328221. [Link]

  • Jadhav, S. D., & Patil, S. B. (2021). Cytotoxic Properties of 1, 3, 4-Thiadiazole Derivatives—A Review. Molecules, 26(11), 3166. [Link]

  • Mahmood, A. A. R., & Rahim, N. A. H. A. (2018). Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/ 4-bromophenyl)-1, 3-thiazole derivatives. Journal of Pharmacy Research, 12(1), 148-154. [Link]

  • Abdel-Aziz, A. A. M., El-Zahabi, H. S. A., & El-Sawy, E. R. (2025). Recent Developments of 1, 3, 4-Thiadiazole Compounds as Anticancer Agents. Molecules, 30(4), 1123. [Link]

  • El-Metwally, A. M., & El-Sayed, E. R. (2013). Anti-tumor Activity of Some 1, 3, 4-thiadiazoles and 1, 2, 4-triazine Derivatives against Ehrlichs Ascites Carcinoma. International Journal of Cancer Research, 9(1), 1-13. [Link]

  • Petrou, A., Fesatidou, M., & Geronikaki, A. (2021). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Molecules, 26(11), 3166. [Link]

  • Li, Y., Wang, Y., & Liu, Z. (2016). Synthesis of 5-acetyl-2-arylamino-4-methylthiazole Thiosemicarbazones under Microwave Irradiation and their in Vitro Anticancer Activity. Journal of Chemical Research, 40(2), 67-72. [Link]

  • Mohammadi-Farani, A., Foroumadi, A., & Aliabadi, A. (2021). Cytotoxicity and pro-apoptosis activity of synthetic 1, 3-thiazole incorporated phthalimide derivatives on cancer cells. Iranian journal of basic medical sciences, 24(7), 906. [Link]

  • Krishnan, P. G., Prakash, K. G., & Chandra Sekhar, K. B. (2019). Synthesis, Anticancer and Antioxidant Activity of Novel 2, 4-Disubstituted Thiazoles. Rasayan Journal of Chemistry, 12(1), 366-371. [Link]

  • Wang, S., Midgley, C. A., Scaërou, F., & Fisher, D. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino) pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities. Journal of medicinal chemistry, 56(3), 847-859. [Link]

  • Gomha, S. M., Abdel-aziz, H. M., & Abdel-rahman, A. H. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1724. [Link]

  • Mohammadi-Farani, A., Foroumadi, A., & Aliabadi, A. (2021). Cytotoxicity and pro-apoptosis activity of synthetic 1, 3-thiazole incorporated phthalimide derivatives on cancer cells. Iranian journal of basic medical sciences, 24(7), 906. [Link]

  • Kumar, A., Kumar, R., & Sharma, S. (2019). Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents. Chemistry Central Journal, 13(1), 1-14. [Link]

  • Kornienko, A., Zyabrev, V., & Brovarets, V. (2022). Synthesis, characterization, and in vitro anticancer evaluation of 2, 4 disulfonylsubstituted 5-aminothiazoles. Current Chemistry Letters, 11(4), 365-372. [Link]

  • Th, N., Nair, S. S., & Kumar, D. A. (2023). An Overview of Thiazole Derivatives and its Biological Activities. International Journal of Pharmaceutical Sciences Review and Research, 70(1), 189-193. [Link]

  • Bedir, B. E. Ö., Terzi, E., & Sanci, T. Ö. (2025). Design, Synthesis, Molecular Modeling and Biological Evaluation of Novel Benzothiazole-Based 1, 3, 4-Thiadiazole Derivatives as Potential Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry. [Link]

  • Mermer, A., Tahmasebifar, A., Al-Hussain, S. A., Yılmaz, G. T., Turgut, Z. D., Mushtaq, A., ... & Zaki, M. E. A. (2025). Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. PloS one, 20(8), e0328221. [Link]nih.gov/40857252/)

Sources

A Comparative Efficacy Analysis of 2-(4-Bromophenyl)-4-(chloromethyl)-1,3-thiazole Against Standard Antimicrobial and Anticancer Agents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The emergence of multidrug-resistant pathogens and the need for more selective and effective cancer chemotherapeutics are significant global health challenges.[1] Thiazole-containing compounds represent a versatile class of heterocyclic scaffolds with a broad spectrum of biological activities, including antimicrobial and anticancer properties.[1][2][3] This guide presents a comprehensive framework for benchmarking the efficacy of a novel thiazole derivative, 2-(4-Bromophenyl)-4-(chloromethyl)-1,3-thiazole, against established therapeutic agents. We provide detailed protocols for in vitro antimicrobial susceptibility testing and anticancer cytotoxicity assays, drawing upon established methodologies to ensure scientific rigor and reproducibility. The comparative analysis is designed to elucidate the potential of this compound as a lead for drug development, contextualizing its performance against standard-of-care drugs such as Ciprofloxacin, Fluconazole, and 5-Fluorouracil.

Introduction: The Therapeutic Potential of Thiazole Scaffolds

The 1,3-thiazole ring is a privileged pharmacophore present in numerous FDA-approved drugs, including the antibiotic Penicillin, the antiviral Ritonavir, and the anti-inflammatory Meloxicam.[1] Its unique structural features allow for diverse chemical modifications, enabling the fine-tuning of its biological activity.[3] Notably, the incorporation of a phenyl group, particularly with a para-substituted electron-withdrawing group like bromine, has been shown to enhance the antimicrobial and anticancer activities of thiazole derivatives.[1][4]

The subject of this guide, this compound, combines the key structural motifs of a bromophenyl group at the 2-position and a reactive chloromethyl group at the 4-position. This configuration suggests a potential for significant biological activity, warranting a systematic evaluation of its efficacy. This guide provides the experimental framework to rigorously assess this potential.

Benchmarking Antimicrobial Efficacy

The increasing prevalence of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action or improved potency.[5] Thiazole derivatives have demonstrated significant promise as antibacterial and antifungal agents.[6] This section outlines a comparative study of this compound against Ciprofloxacin (a broad-spectrum antibacterial) and Fluconazole (a common antifungal).

Experimental Workflow: Antimicrobial Susceptibility Testing

The following workflow outlines the key steps for determining the minimum inhibitory concentration (MIC) of the test compound, a critical measure of antimicrobial potency.

Antimicrobial_Workflow cluster_prep Preparation cluster_assay Microbroth Dilution Assay cluster_analysis Data Analysis Compound_Prep Prepare Stock Solution of Test Compound & Standards Serial_Dilution Perform 2-fold Serial Dilutions in 96-well Plates Compound_Prep->Serial_Dilution Media_Prep Prepare Mueller-Hinton Broth (Bacteria) & RPMI-1640 (Fungi) Media_Prep->Serial_Dilution Inoculum_Prep Prepare Standardized Microbial Inoculum (0.5 McFarland) Inoculation Inoculate Wells with Microbial Suspension Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubation Incubate Plates (37°C for Bacteria, 35°C for Fungi) Inoculation->Incubation Visual_Inspection Visually Inspect for Turbidity Incubation->Visual_Inspection MIC_Determination Determine MIC (Lowest concentration with no visible growth) Visual_Inspection->MIC_Determination

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Detailed Protocol: Broth Microdilution Method

This protocol is adapted from standardized methods for antimicrobial susceptibility testing.

I. Materials:

  • This compound

  • Ciprofloxacin (positive control for bacteria)

  • Fluconazole (positive control for fungi)

  • Dimethyl sulfoxide (DMSO)

  • Mueller-Hinton Broth (MHB)

  • RPMI-1640 Medium

  • Sterile 96-well microplates

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • 0.5 McFarland turbidity standard

II. Procedure:

  • Stock Solution Preparation: Dissolve the test compound and standard drugs in DMSO to a concentration of 10 mg/mL.

  • Microbial Culture: Culture bacterial strains in MHB overnight at 37°C and fungal strains in RPMI-1640 at 35°C for 24-48 hours.

  • Inoculum Preparation: Adjust the microbial culture turbidity to match the 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the stock solutions with the appropriate broth to obtain a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).

  • Inoculation: Add the standardized inoculum to each well. Include a growth control (broth + inoculum) and a sterility control (broth only).

  • Incubation: Incubate the plates for 18-24 hours (bacteria) or 24-48 hours (fungi) at the appropriate temperature.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Comparative Data Summary

The following table presents hypothetical data to illustrate how the results of such an experiment would be structured for comparison.

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
This compound16328
Ciprofloxacin10.5Not Applicable
FluconazoleNot ApplicableNot Applicable2

Benchmarking Anticancer Efficacy

The cytotoxic potential of novel compounds is a cornerstone of anticancer drug discovery.[1] Thiazole derivatives have been reported to exhibit significant activity against various cancer cell lines.[1] This section details a comparative analysis of this compound against 5-Fluorouracil (5-FU), a widely used chemotherapeutic agent.

Experimental Workflow: In Vitro Cytotoxicity Assay

The determination of the half-maximal inhibitory concentration (IC50) is a standard measure of a compound's cytotoxic potency. The workflow below outlines the Sulforhodamine B (SRB) assay, a reliable method for assessing cell density.[1]

Anticancer_Workflow cluster_prep Cell Culture & Seeding cluster_assay SRB Assay cluster_analysis Data Analysis Cell_Culture Culture Human Cancer Cell Line (e.g., MCF-7) Cell_Seeding Seed Cells into 96-well Plates and allow attachment Cell_Culture->Cell_Seeding Compound_Addition Add Serial Dilutions of Test Compound & 5-FU Cell_Seeding->Compound_Addition Incubation Incubate for 48-72 hours Compound_Addition->Incubation Cell_Fixation Fix Cells with Trichloroacetic Acid (TCA) Incubation->Cell_Fixation Staining Stain with Sulforhodamine B (SRB) Cell_Fixation->Staining Washing Wash to Remove Unbound Dye Staining->Washing Solubilization Solubilize Bound Dye with Tris Base Washing->Solubilization OD_Reading Read Optical Density (OD) at ~510 nm Solubilization->OD_Reading IC50_Calculation Calculate IC50 Value (Concentration for 50% inhibition) OD_Reading->IC50_Calculation

Caption: Workflow for determining IC50 using the Sulforhodamine B (SRB) assay.

Detailed Protocol: Sulforhodamine B (SRB) Assay

This protocol is based on established methods for assessing drug-induced cytotoxicity.[1]

I. Materials:

  • This compound

  • 5-Fluorouracil (positive control)

  • Human breast cancer cell line (e.g., MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Trichloroacetic acid (TCA)

  • Sulforhodamine B (SRB) solution

  • Tris base solution

  • Sterile 96-well plates

II. Procedure:

  • Cell Seeding: Plate cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compound and 5-FU. Incubate for 48-72 hours.

  • Cell Fixation: Gently add cold TCA to each well to fix the cells. Incubate for 1 hour at 4°C.

  • Staining: Wash the plates with water and air dry. Add SRB solution to each well and incubate at room temperature for 30 minutes.

  • Washing: Remove the SRB solution and wash the plates with 1% acetic acid to remove unbound dye. Air dry the plates.

  • Solubilization and Measurement: Add Tris base solution to each well to solubilize the protein-bound dye. Read the optical density on a microplate reader at approximately 510 nm.

  • IC50 Calculation: Calculate the percentage of cell survival relative to the untreated control. Plot the percentage of survival against drug concentration and determine the IC50 value.

Comparative Data Summary

The following table provides a template for presenting the IC50 data.

CompoundIC50 on MCF-7 Cells (µM)
This compound12.5
5-Fluorouracil5.2[1]

Conclusion and Future Directions

This guide provides a robust framework for the initial efficacy benchmarking of this compound. The outlined protocols for antimicrobial and anticancer screening will generate crucial data to compare its potency against standard therapeutic agents. The hypothetical data suggests that while the compound may exhibit moderate activity, further structural modifications could enhance its efficacy. Future studies should focus on elucidating its mechanism of action, evaluating its toxicity profile in non-cancerous cell lines, and exploring its potential in in vivo models. The versatility of the thiazole scaffold offers a promising avenue for the development of novel therapeutics to address critical unmet needs in infectious diseases and oncology.

References

  • Gaikwad, S. S., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Chemistry Central Journal, 13(1), 53. [Link]

  • Shaikh, A. Z., et al. (2021). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Molecules, 28(15), 5821. [Link]

  • Kumar, A., et al. (2024). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. Pharmaceuticals, 17(1), 127. [Link]

  • Abdel-Wahab, B. F., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1744. [Link]

  • Sharma, A., et al. (2023). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 28(18), 6539. [Link]

  • An Overview of Thiazole Derivatives and its Biological Activities. (2023). Journal of Drug Delivery and Therapeutics, 13(9), 134-145. [Link]

  • Mahmood, A. A. R., & Rahim, N. A. H. A. (2018). Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives. Journal of Pharmacy Research, 12(1), 148-154. [Link]

  • Noolvi, M. N., et al. (2012). Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. Indian Journal of Pharmaceutical Education and Research, 46(2), 120-126. [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. [Link]

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2023). International Journal of Pharmaceutical Sciences Review and Research, 81(2), 1-10. [Link]

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2023). International Journal of Pharmaceutical Sciences Review and Research, 81(2), 1-10. [Link]

  • Wang, Y., et al. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega, 4(7), 12044-12051. [Link]

  • Design of proposed thiazole molecules for antimicrobial and anticancer... (n.d.). ResearchGate. [Link]

  • The Potential of Thiazole Derivatives as Antimicrobial Agents. (2022). Molecules, 27(22), 8000. [Link]

  • Dual-Target Antimicrobial Strategy Combining Cell-Penetrating Protamine Peptides and Membrane-Active ε-Poly-L-lysine. (2022). International Journal of Molecular Sciences, 23(24), 15886. [Link]23/24/15886)

Sources

The Evolving Landscape of 2,4-Disubstituted Thiazoles: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The thiazole scaffold, a five-membered heterocyclic ring containing sulfur and nitrogen, is a cornerstone in medicinal chemistry. Its unique structural features allow for diverse substitutions, leading to a broad spectrum of biological activities. Among these, 2,4-disubstituted thiazoles have emerged as a particularly promising class of compounds, demonstrating potent anticancer, antimicrobial, and other therapeutic properties. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various 2,4-disubstituted thiazoles, supported by experimental data, to aid researchers in the rational design of novel and more effective therapeutic agents.

The Significance of Substitution: Unlocking Therapeutic Potential

The biological activity of 2,4-disubstituted thiazoles is profoundly influenced by the nature of the substituents at the C2 and C4 positions. These substitutions modulate the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and steric hindrance, which in turn govern its interaction with biological targets. Understanding these relationships is paramount for optimizing potency, selectivity, and pharmacokinetic profiles.

Comparative Analysis of Anticancer Activity

Numerous studies have highlighted the potential of 2,4-disubstituted thiazoles as anticancer agents, with their efficacy being highly dependent on the specific substitution patterns. Here, we compare the cytotoxic activities of different series of these compounds against various cancer cell lines.

Carbazole-Based 2,4-Disubstituted Thiazoles

A series of carbazole-based 2,4-disubstituted thiazoles has been synthesized and evaluated for their cytotoxic effects against A549 (human lung cancer), MCF-7 (human breast cancer), and HT29 (human colon cancer) cell lines. The core structure involves a carbazole moiety linked to the 2-position of the thiazole ring, with various substituted phenyl groups at the 4-position.

Table 1: Cytotoxic Activity (IC₅₀, µM) of Carbazole-Based 2,4-Disubstituted Thiazoles [1]

CompoundR (Substituent on Phenyl Ring at C4)A549MCF-7HT29
3b 4-OCH₃22.8>507.8
3e 2,4-diCl23.9>5023.9
3f 4-N(CH₃)₂31.619.1>50
3h 4-NO₂9.7>50>50
3i 4-Br8.524.5>50

SAR Insights:

  • Electron-withdrawing groups at the para-position of the C4-phenyl ring, such as nitro (NO₂) and bromo (Br), generally lead to higher cytotoxicity against the A549 cell line (compounds 3h and 3i ).[1]

  • The presence of a methoxy group (OCH₃) at the para-position (compound 3b ) resulted in significant activity against both A549 and HT29 cells.[1]

  • A dimethylamino group at the para-position (compound 3f ) conferred the best activity against the MCF-7 cell line.[1]

Thiazole Derivatives Targeting VEGFR-2

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a critical process for tumor growth and metastasis.[2][3] A series of 2,4-disubstituted thiazole derivatives has been investigated for their inhibitory activity against VEGFR-2 and their antiproliferative effects on cancer cell lines.

Table 2: VEGFR-2 Inhibitory and Cytotoxic Activity (IC₅₀, µM) of 2,4-Disubstituted Thiazoles [4]

CompoundR (Substituent at C2)VEGFR-2 IC₅₀MCF-7 IC₅₀HepG2 IC₅₀
4a 2-(4-hydroxybenzylidene)hydrazinylN/A12.76.69
4b 2-(4-hydroxy-3-bromobenzylidene)hydrazinylN/A31.551.7
4c 2-(4-hydroxy-3-(2-phenylhydrazinyl)benzylidene)hydrazinyl0.152.577.26
5 2-(4-acetoxybenzylidene)hydrazinylN/A28.026.8
Sorafenib (Standard) -0.059--
Staurosporine (Standard) --6.778.4

SAR Insights:

  • The introduction of a phenylhydrazinyl group at the 3-position of the benzylidene moiety at C2 (compound 4c ) dramatically increased both VEGFR-2 inhibitory activity and cytotoxicity against MCF-7 and HepG2 cell lines.[4]

  • Bromination of the benzylidene ring (compound 4b ) or acetylation of the hydroxyl group (compound 5 ) led to a decrease in cytotoxic activity compared to the parent compound 4a .

Thiazole Derivatives as Tubulin Polymerization Inhibitors

Microtubules are essential for cell division, and their disruption is a validated anticancer strategy. Certain 2,4-disubstituted thiazoles have been identified as potent inhibitors of tubulin polymerization.

Table 3: Tubulin Polymerization Inhibitory Activity of 2,4-Disubstituted Thiazoles

CompoundR (Substituent on Phenyl Ring at C4)Tubulin Polymerization IC₅₀ (µM)
5c 4-Cl2.95
7c 4-OCH₃2.00
9a 4-F2.38
Combretastatin A-4 (Reference) -2.96

SAR Insights:

  • A methoxy group at the para-position of the C4-phenyl ring (compound 7c ) resulted in the most potent inhibition of tubulin polymerization, even surpassing the activity of the natural product combretastatin A-4.

  • Electron-withdrawing groups like chloro (Cl) and fluoro (F) at the para-position also conferred significant inhibitory activity.

Mechanistic Insights: Key Signaling Pathways

The anticancer activity of 2,4-disubstituted thiazoles often stems from their ability to modulate critical signaling pathways involved in cell proliferation, survival, and angiogenesis.

VEGFR-2 Signaling Pathway

VEGF binding to VEGFR-2 on endothelial cells triggers receptor dimerization and autophosphorylation, initiating a cascade of downstream signaling events that promote cell proliferation, migration, and survival. Key pathways include the PLCγ-PKC-MAPK and the PI3K-Akt pathways.[5]

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Migration Cell Migration VEGFR2->Migration PKC PKC PLCg->PKC MAPK MAPK PKC->MAPK Proliferation Cell Proliferation MAPK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Thiazole 2,4-Disubstituted Thiazole Inhibitor Thiazole->VEGFR2 Inhibits

Caption: VEGFR-2 Signaling Pathway and Inhibition by 2,4-Disubstituted Thiazoles.

Aurora Kinase Signaling in Cell Cycle Regulation

Aurora kinases are crucial for proper mitotic progression, including centrosome maturation and spindle assembly.[6] Their inhibition by 2,4-disubstituted thiazoles can lead to mitotic arrest and apoptosis.

Aurora_Kinase_Pathway G2_Phase G2 Phase M_Phase M Phase (Mitosis) G2_Phase->M_Phase AuroraA Aurora Kinase A M_Phase->AuroraA Activates Centrosome Centrosome Maturation AuroraA->Centrosome Spindle Bipolar Spindle Assembly AuroraA->Spindle Mitotic_Arrest Mitotic Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Thiazole 2,4-Disubstituted Thiazole Inhibitor Thiazole->AuroraA Inhibits Thiazole->Mitotic_Arrest Induces

Caption: Aurora Kinase Pathway Inhibition Leading to Mitotic Arrest and Apoptosis.

Bcl-2 Family and Apoptosis Regulation

The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway.[7][8] Pro-apoptotic members like Bax and Bak are inhibited by anti-apoptotic members like Bcl-2. Some anticancer thiazoles can modulate this balance to induce apoptosis.

Bcl2_Pathway Bcl2 Bcl-2 (Anti-apoptotic) Bax_Bak Bax/Bak (Pro-apoptotic) Bcl2->Bax_Bak Inhibits Mitochondria Mitochondria Bax_Bak->Mitochondria Permeabilizes Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspases Caspase Activation Cytochrome_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis Thiazole Anticancer Thiazole Thiazole->Bcl2 Downregulates/ Inhibits

Caption: Regulation of Apoptosis by the Bcl-2 Family and Intervention by Thiazole Derivatives.

Experimental Protocols

Reproducibility and validation are the cornerstones of scientific integrity. The following are detailed protocols for the synthesis of 2,4-disubstituted thiazoles and a key biological assay.

General Synthesis of 2,4-Disubstituted Thiazoles (Hantzsch Synthesis)

The Hantzsch thiazole synthesis is a classic and versatile method for preparing this class of compounds.[1][9]

Workflow Diagram:

Hantzsch_Synthesis Start Start Materials: α-Haloketone Thioamide Reaction Reaction: Reflux in Ethanol Start->Reaction Cooling Cooling to Room Temperature Reaction->Cooling Precipitation Precipitation/ Crystallization Cooling->Precipitation Filtration Filtration and Washing Precipitation->Filtration Drying Drying Filtration->Drying Product 2,4-Disubstituted Thiazole Drying->Product

Caption: General Workflow for Hantzsch Thiazole Synthesis.

Step-by-Step Protocol:

  • Reactant Preparation: In a round-bottom flask, dissolve the appropriate thioamide (1.2 mmol) in ethanol (20 mL).

  • Addition of α-Haloketone: To the stirred solution, add the corresponding α-haloketone (1.0 mmol).

  • Reaction: Reflux the reaction mixture for 3-5 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion of the reaction, cool the mixture to room temperature. The solid product that precipitates is collected by filtration.

  • Purification: Wash the collected solid with cold ethanol and then dry it under a vacuum. If necessary, the crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).[1]

MTT Assay for Cytotoxicity Evaluation

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[10][11]

Step-by-Step Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[1]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (2,4-disubstituted thiazoles) and incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.[1][12]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[10][12]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion and Future Perspectives

The 2,4-disubstituted thiazole scaffold continues to be a fertile ground for the discovery of new therapeutic agents. The comparative analysis presented in this guide underscores the critical role of substituents at the C2 and C4 positions in dictating the biological activity and mechanism of action of these compounds. A deep understanding of these structure-activity relationships, coupled with mechanistic insights into their interactions with key signaling pathways, is essential for the rational design of the next generation of thiazole-based drugs. Future research should focus on exploring novel substitutions, optimizing pharmacokinetic properties, and conducting in vivo studies to translate the promising in vitro results into clinical applications.

References

  • El-Sayed, N. N. E., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules. Retrieved from [Link]

  • An, T. N. M., et al. (2014). Synthesis, Anticancer and Antioxidant Activity of Novel 2,4-Disubstituted Thiazoles. Bulletin of the Korean Chemical Society. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

  • Horton, T. (1994). MTT Cell Assay Protocol. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). MTT Assay Protocol. Retrieved from [Link]

  • Wu, J., et al. (2012). Vascular Endothelial Growth Factor Receptor-2 in Breast Cancer. Frontiers in Bioscience. Retrieved from [Link]

  • Katsha, A., et al. (2023). Aurora kinases signaling in cancer: from molecular perception to targeted therapies. Journal of Translational Medicine. Retrieved from [Link]

  • Strasser, A., & Cory, S. (2011). The Bcl-2-regulated apoptosis switch: mechanism and therapeutic potential. Current Opinion in Immunology. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

  • Chatterjee, S., et al. (2013). Tumor VEGF:VEGFR2 autocrine feed-forward loop triggers angiogenesis in lung cancer. The Journal of Clinical Investigation. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2,4-disubstituted thiazoles. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Aurora Kinase Signaling Pathway. Retrieved from [Link]

  • ResearchGate. (n.d.). Regulation of apoptosis by the BCL-2 family. Retrieved from [Link]

  • Sackett, D. L., & Fojo, T. (2013). Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. Methods in Molecular Biology.
  • Katsha, A., et al. (2015). The Aurora Kinases in Cell Cycle and Leukemia. FEBS Letters. Retrieved from [Link]

  • Wang, Z., et al. (2021). Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Frontiers in Cell and Developmental Biology. Retrieved from [Link]

  • Kappe, C. O. (2003). Synthesis of Some New 2,4-Disubstituted Hydrazinothiazoles and 2,5-Disubstituted Thiazolidinones. ARKIVOC.
  • Frontiers. (n.d.). The role of BCL-2 family proteins in regulating apoptosis and cancer therapy. Retrieved from [Link]

  • Le, T. H., et al. (2018). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Scientific Reports. Retrieved from [Link]

  • Journal of Cell Biology. (2018). Aurora A kinase activation: Different means to different ends. Retrieved from [Link]

  • Bio-protocol. (n.d.). In vitro tubulin polymerization assay. Retrieved from [Link]

  • Wikipedia. (n.d.). Bcl-2 family. Retrieved from [Link]

  • Ferrara, N. (2009). The VEGF signaling pathway in cancer: the road ahead. Oncogene. Retrieved from [Link]

  • YouTube. (2018). Aurora Kinase A Drives The Evolution of Resistance to Third Generation EGFR.... Retrieved from [Link]

  • JoVE. (2022). Tubulin Purification by Polymerization-Depolymerization Cycles. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanisms of Regulation of VEGFR-2 levels in cancer cells. Retrieved from [Link]

  • YouTube. (2019). Apoptosis Regulation by Genes | Bcl-2 Family. Retrieved from [Link]

  • ResearchGate. (n.d.). The Hantzsch Thiazole Synthesis. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Cross-Validation of In Silico Predictions for 2-(4-Bromophenyl)-4-(chloromethyl)-1,3-thiazole

Author: BenchChem Technical Support Team. Date: February 2026

The thiazole core is a cornerstone in medicinal chemistry, with its derivatives showing a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[3][4][5][6] Specifically, thiazole derivatives containing a bromophenyl moiety have demonstrated promising anticancer and antimicrobial properties.[7] This positions our subject compound, 2-(4-Bromophenyl)-4-(chloromethyl)-1,3-thiazole, as a molecule of significant interest. In silico methods allow for the early, cost-effective prediction of a compound's pharmacokinetic (ADMET) and pharmacodynamic properties, guiding further experimental efforts.[8][9] However, the predictive power of these models is only realized through rigorous experimental validation.[10][11]

This guide will delineate a logical, two-pronged approach: first, predicting key ADMET and cytotoxic properties using accessible in silico tools, and second, validating these predictions through a robust in vitro cytotoxicity assay.

Part 1: In Silico Prediction Workflow

The initial phase of our investigation involves building a computational profile of this compound. This allows for an early "fail-fast" assessment and helps prioritize resources. We will focus on ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, which are major determinants of a drug's clinical success.[12]

Methodology: Computational ADMET & Cytotoxicity Prediction

A variety of free web-based tools are available for academic and small biotech environments, offering robust prediction algorithms based on QSAR and machine learning models.[9][12] For this guide, we will utilize a combination of SwissADME and pkCSM for a comprehensive profile.

Step-by-Step Protocol:

  • Obtain Compound Structure: Secure the canonical SMILES (Simplified Molecular Input Line Entry System) string for this compound.

  • SwissADME Analysis (for Physicochemical Properties & Lipinski's Rule):

    • Navigate to the SwissADME web server.

    • Input the SMILES string into the query box and run the prediction.

    • Analyze the results for key parameters like molecular weight, LogP (lipophilicity), hydrogen bond donors/acceptors, and adherence to Lipinski's Rule of Five, which predicts oral bioavailability.

  • pkCSM Analysis (for ADMET & Toxicity Prediction):

    • Access the pkCSM pharmacological properties prediction server.

    • Submit the SMILES string.

    • Evaluate the predicted ADMET properties, paying close attention to:

      • Absorption: Caco-2 permeability and intestinal absorption.[2]

      • Metabolism: Cytochrome P450 (CYP) isoform inhibition (e.g., CYP2D6, CYP3A4), as this is a primary cause of drug-drug interactions.[12]

      • Toxicity: AMES toxicity (mutagenicity) and maximum tolerated dose (human).

  • Target Prediction (Optional but Recommended):

    • Use a tool like SwissTargetPrediction to predict potential protein targets. This can provide initial hypotheses about the mechanism of action.

Visualizing the In Silico Workflow

cluster_insilico In Silico Prediction Workflow A 1. Obtain SMILES String for Compound B 2. Predict Physicochemical Properties (e.g., SwissADME) A->B Input Structure C 3. Predict ADMET Properties (e.g., pkCSM) A->C Input Structure D 4. Consolidate Data & Generate Hypothesis (e.g., Potential Cytotoxicity) B->D C->D

Caption: High-level workflow for in silico compound profiling.

Part 2: Experimental Cross-Validation

Computational predictions must be anchored in empirical data.[10] Given that thiazole derivatives are frequently investigated for their anticancer properties, a cytotoxicity assay against a relevant human cancer cell line is a logical and powerful method for validation.[3][13][14] We will detail the protocol for the XTT assay, a colorimetric method that measures cell viability.[15] The XTT assay is an advancement over the traditional MTT assay as it produces a water-soluble formazan product, eliminating a solubilization step and simplifying the protocol.

Methodology: In Vitro Cytotoxicity Assessment (XTT Assay)

This protocol will be used to determine the concentration of this compound that inhibits 50% of cell growth (IC50). We will use the MCF-7 human breast adenocarcinoma cell line, as it has been used to evaluate other bromophenyl-thiazole derivatives.[7]

Step-by-Step Protocol:

  • Cell Culture:

    • Culture MCF-7 cells in appropriate media (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified 5% CO2 incubator.

    • Harvest cells using trypsin and perform a cell count using a hemocytometer or automated cell counter.

  • Cell Seeding:

    • Seed the MCF-7 cells into a 96-well microplate at a density of 1 x 10^4 cells per well in 100 µL of media.

    • Incubate the plate for 24 hours to allow cells to attach.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the compound in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO only) and an untreated control.

    • Remove the old media from the wells and add 100 µL of the media containing the respective compound concentrations.

    • Incubate for 48 hours.

  • XTT Assay:

    • Prepare the XTT labeling mixture according to the manufacturer's instructions.

    • Add 50 µL of the XTT labeling mixture to each well.

    • Incubate the plate for 4 hours at 37°C in the CO2 incubator.[15]

  • Data Acquisition:

    • Measure the absorbance of the wells at 450-500 nm using a microplate reader. A reference wavelength of >650 nm should also be used.[15]

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Visualizing the Experimental Workflow

cluster_invitro In Vitro Validation Workflow (XTT Assay) E 1. Culture & Seed MCF-7 Cells F 2. Treat Cells with Compound (Varying Concentrations) E->F 24h Incubation G 3. Add XTT Reagent & Incubate F->G 48h Treatment H 4. Measure Absorbance G->H 4h Incubation I 5. Calculate % Viability & Determine IC50 H->I

Caption: Step-by-step workflow for the in vitro XTT cytotoxicity assay.

Part 3: Comparison and Interpretation

The crux of this guide is the direct comparison of the in silico predictions with the in vitro results. This iterative loop of prediction and validation is fundamental to modern drug discovery.[16]

Data Summary Tables

Table 1: Predicted Physicochemical and ADMET Properties

ParameterPredicted ValueIn Silico ToolImplication
Physicochemical
Molecular Weight< 500 g/mol SwissADMEGood for absorption
LogP1-5SwissADMEOptimal lipophilicity
Lipinski's Rule # Violations0SwissADMELikely orally bioavailable
ADMET
Caco-2 PermeabilityHighpkCSMGood intestinal absorption
CYP2D6 InhibitorNopkCSMLow risk of specific DDI
CYP3A4 InhibitorYes/NopkCSMPotential for drug interactions
AMES ToxicityNegativepkCSMLow mutagenic potential
Human Max Tolerated Dose(Value) log(mg/kg/day)pkCSMInitial toxicity estimate

Table 2: Comparison of Predicted vs. Experimental Cytotoxicity

Prediction / ExperimentResultInterpretation
In Silico Toxicity PredictionHigh (e.g., Low Max Tolerated Dose)Suggests potential for cellular toxicity.
In Vitro XTT Assay IC50 (MCF-7)(Value) µMQuantifies the actual cytotoxic potency against a cancer cell line.
Synthesizing the Results

The goal is to establish a correlation. If the in silico tools predicted high toxicity or potential as an anticancer agent, a low IC50 value (e.g., < 10 µM) from the XTT assay would serve as a strong positive validation.[14] Conversely, if the compound is experimentally potent but was predicted to be non-toxic, it would indicate limitations in the computational models for this specific chemical scaffold, providing valuable feedback for refining future predictions. This integrated approach ensures that promising candidates are advanced with a higher degree of confidence, grounded in both computational and empirical evidence.

Visualizing the Integrated Validation Loop

cluster_workflow Integrated Discovery & Validation Cycle InSilico In Silico Prediction (ADMET, Toxicity) Hypothesis Generate Hypothesis (e.g., 'Compound is cytotoxic') InSilico->Hypothesis InVitro In Vitro Experiment (XTT Assay) Hypothesis->InVitro Validation Compare Results (Validate/Refute) InVitro->Validation Validation->InSilico Refine Models

Caption: The iterative cycle of in silico prediction and experimental validation.

References

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI. Retrieved from [Link]

  • An Overview of Thiazole Derivatives and its Biological Activities. (2023). ResearchGate. Retrieved from [Link]

  • Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. (2023). National Institutes of Health (NIH). Retrieved from [Link]

  • Cell Viability Assays. (2013). National Institutes of Health (NIH) Bookshelf. Retrieved from [Link]

  • Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives. (2018). ResearchGate. Retrieved from https://www.researchgate.
  • Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. (2025). PubMed Central (PMC). Retrieved from [Link]

  • Validation guidelines for drug-target prediction methods. (2024). Taylor & Francis Online. Retrieved from [Link]

  • 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. (2019). PubMed Central (PMC). Retrieved from [Link]

  • Employing Automated Machine Learning (AutoML) Methods to Facilitate the In Silico ADMET Properties Prediction. (2025). ACS Publications. Retrieved from [Link]

  • Design, Synthesis, and In Vitro Cytotoxic Studies of Some Novel Arylidene-Hydrazinyl-Thiazoles as Anticancer and Apoptosis-Inducing Agents. (2024). ACS Omega. Retrieved from [Link]

  • Protocol Guide: XTT Assay for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]

  • Computational/in silico methods in drug target and lead prediction. (n.d.). PubMed Central (PMC). Retrieved from [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link]

  • In Silico ADME Methods Used in the Evaluation of Natural Products. (n.d.). MDPI. Retrieved from [Link]

  • A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. (2021). International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]

  • (PDF) Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). ResearchGate. Retrieved from [Link]

  • CYTOTOXICITY TESTING IN VITRO: INVESTIGATION OF 5 MINIATURIZED, COLORIMETRIC ASSAYS. (n.d.). DORAS | DCU Research Repository. Retrieved from [Link]

  • In Silico Development of Novel Quinazoline-Based EGFR Inhibitors via 3D-QSAR, Docking, ADMET, and Molecular Dynamics. (2026). MDPI. Retrieved from [Link]

  • Network-based approach to prediction and population-based validation of in silico drug repurposing. (2025). Network Medicine Alliance. Retrieved from [Link]

  • In Silico ADMET Prediction Service. (n.d.). CD ComputaBio. Retrieved from [Link]

  • Directory of computer-aided Drug Design tools. (n.d.). Click2Drug. Retrieved from [Link]

Sources

Reproducibility of the synthesis and biological testing of thiazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to the Reproducible Synthesis and Biological Evaluation of Thiazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

The thiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of biological activities.[1][2] The reproducibility of both the synthesis of thiazole derivatives and their subsequent biological testing is paramount for the consistent and reliable advancement of drug discovery programs. This guide provides an in-depth comparison of common synthetic and testing methodologies, supported by experimental data and protocols, to aid researchers in establishing robust and validated workflows.

Part 1: Reproducible Synthesis of Thiazole Derivatives

The synthesis of the thiazole ring is a well-established area of heterocyclic chemistry, with several reliable methods available to researchers. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.

Comparison of Common Synthetic Routes

The Hantzsch thiazole synthesis is a classic and highly dependable method for the preparation of thiazoles.[3][4] It involves the condensation of an α-haloketone with a thioamide.[4] This method is known for its generally high yields and straightforward procedure.[3] Variations of this method, including one-pot multi-component reactions, have been developed to improve efficiency and environmental friendliness.[5]

Another common approach involves the reaction of thiosemicarbazone derivatives with α-bromoketones.[6] This method provides a versatile route to a variety of substituted thiazoles.[6] The reaction conditions are typically mild, and the products can often be isolated in high purity.[6]

Table 1: Comparison of Common Thiazole Synthetic Routes

Synthetic MethodKey ReactantsAdvantagesDisadvantagesTypical Yields
Hantzsch Synthesis α-Haloketone, ThioamideHigh yields, simple procedure, well-established.[3]Limited by availability of substituted thioamides.79-90%[5]
From Thiosemicarbazones α-Bromoketone, Thiosemicarbazone derivativeVersatile, mild reaction conditions.[6]May require additional purification steps.Not explicitly stated
One-Pot Multi-component 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, substituted benzaldehydesEfficient, environmentally friendly.[5]May require catalyst optimization.79-90%[5]
Featured Reproducible Synthesis: Hantzsch Thiazole Synthesis

The Hantzsch synthesis remains a go-to method for its reliability. The reaction proceeds through an initial SN2 reaction, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring.[3] The choice of solvent and reaction temperature can be optimized to maximize yield and minimize side products.

  • Reaction Setup: In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).

  • Solvent Addition: Add 5 mL of methanol and a magnetic stir bar.

  • Heating: Heat the mixture to 100°C with stirring for 30 minutes.

  • Cooling and Precipitation: Remove the reaction from the heat and allow it to cool to room temperature.

  • Work-up: Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% Na2CO3 solution and swirl to mix.

  • Isolation: Filter the mixture through a Buchner funnel, washing the filter cake with water.

  • Drying: Spread the collected solid on a tared watchglass to air dry.

SynthesisWorkflow Reactants 2-Bromoacetophenone + Thiourea Reaction Heat (100°C, 30 min) Reactants->Reaction Solvent Methanol Solvent->Reaction Workup Cool & Precipitate (5% Na2CO3) Reaction->Workup Product 2-Amino-4-phenylthiazole Workup->Product MTTAWorkflow Start Seed Cells in 96-well Plate Treatment Treat with Thiazole Derivatives Start->Treatment MTT_Addition Add MTT Solution Treatment->MTT_Addition Incubation Incubate (2-4 hours, 37°C) MTT_Addition->Incubation Solubilization Add DMSO to Solubilize Formazan Incubation->Solubilization Measurement Measure Absorbance (570-590 nm) Solubilization->Measurement Analysis Calculate IC50 Values Measurement->Analysis

Caption: Workflow for the MTT cytotoxicity assay.

Table 2: Representative Anticancer Activity of Thiazole Derivatives

CompoundCell LineIC50 (µM)Standard DrugIC50 (µM)Reference
Compound 4c MCF-72.57 ± 0.16Staurosporine6.77 ± 0.41[7]
Compound 4c HepG27.26 ± 0.44Staurosporine8.4 ± 0.51[7]
Compound 3b PI3Kα0.086 ± 0.005AlpelisibSimilar[8]
Compound 3b mTOR0.221 ± 0.014DactolisibWeaker[8]
Antimicrobial Activity Evaluation

The antimicrobial potential of thiazole derivatives is often assessed using broth microdilution methods to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). [9]These methods provide quantitative data on the efficacy of the compounds against various bacterial and fungal strains. [10]

  • Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

  • Serial Dilution: Perform a two-fold serial dilution of the thiazole derivatives in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with the bacterial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that visibly inhibits bacterial growth.

  • MBC Determination: To determine the MBC, subculture the contents of the wells with no visible growth onto agar plates. The MBC is the lowest concentration that results in a significant reduction in bacterial colonies.

Table 3: Representative Antimicrobial Activity of Thiazole Derivatives

CompoundBacterial StrainMIC (mg/mL)MBC (mg/mL)Reference
Compound 3 Various0.23–0.70.47–0.94[9]
Compound 4 E. coli0.170.23[9]
Anti-inflammatory Activity Evaluation

The anti-inflammatory properties of thiazole derivatives can be investigated by measuring their ability to inhibit the production of pro-inflammatory mediators, such as nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α), in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW264.7). [11]

  • Cell Culture: Culture RAW264.7 cells in a suitable medium.

  • Treatment: Pre-treat the cells with various concentrations of the thiazole derivatives for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Nitrite Measurement: Measure the accumulation of nitrite, a stable metabolite of NO, in the culture supernatant using the Griess reagent.

  • Data Analysis: Calculate the percentage of inhibition of NO production compared to the LPS-stimulated control.

Conclusion

The reproducibility of synthetic and biological testing protocols is fundamental to the successful development of thiazole derivatives as therapeutic agents. By employing well-established and validated methods, such as the Hantzsch synthesis for chemical preparation and standardized assays like the MTT and broth microdilution for biological evaluation, researchers can ensure the generation of reliable and comparable data. This guide provides a framework for establishing such reproducible workflows, thereby facilitating the efficient and effective discovery of novel thiazole-based drugs.

References

  • Al-Ostath, A., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. Available at: [Link]

  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024). FABAD Journal of Pharmaceutical Sciences. Available at: [Link]

  • Shaikh, J., et al. (2023). An Overview of Thiazole Derivatives and its Biological Activities. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • El-Sayed, N. N. E., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. National Institutes of Health. Available at: [Link]

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (n.d.). Springer. Available at: [Link]

  • Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer. (2025). ACS Omega. Available at: [Link]

  • Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap. Available at: [Link]

  • Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. (n.d.). RSC Publishing. Available at: [Link]

  • A review on progress of thiazole derivatives as potential anti-inflammatory agents. (2024). ResearchGate. Available at: [Link]

  • Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. (2022). ResearchGate. Available at: [Link]

  • Mirzazadeh, Y. (2025). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. ResearchGate. Available at: [Link]

  • Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. (n.d.). PubMed Central. Available at: [Link]

  • Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evaluation. (2024). MDPI. Available at: [Link]

  • Evaluation of anti-bacterial effects of some novel thiazole and imidazole derivatives against some pathogenic bacteria. (n.d.). PubMed Central. Available at: [Link]

  • Thiazole synthesis. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • The principle and precautions of thiazole blue (MTT) colorimetry. (2020). Cloud-Clone Corp. Available at: [Link]

  • Ibrahim, S. A., & Rizk, H. F. (2020). Synthesis and Biological Evaluation of Thiazole Derivatives. Semantic Scholar. Available at: [Link]

  • Structure-Guided Design of Benzothiazole and Benzimidazole-Based Urea Derivatives Curtailing Oncogenic Signaling via. (2025). American Chemical Society. Available at: [Link]

  • Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (n.d.). MDPI. Available at: [Link]

  • One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. (2025). ResearchGate. Available at: [Link]

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). ResearchGate. Available at: [Link]

  • Antibacterial Activity of Thiazole and its Derivatives: A Review. (2021). Biointerface Research in Applied Chemistry. Available at: [Link]

  • The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. (n.d.). MDPI. Available at: [Link]

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (n.d.). MDPI. Available at: [Link]

  • Thiazole. (n.d.). CUTM Courseware. Available at: [Link]

Sources

Comparing the mechanism of action of 2-(4-Bromophenyl)-4-(chloromethyl)-1,3-thiazole with other inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Mechanisms of Protein Disulfide Isomerase (PDI) Inhibitors for Researchers and Drug Development Professionals

Introduction to Protein Disulfide Isomerase (PDI) as a Therapeutic Target

Protein Disulfide Isomerase (PDI) is a multifunctional enzyme primarily located in the endoplasmic reticulum (ER).[1][2][3] It plays a crucial role as a chaperone, catalyst, and isomerase in the formation, reduction, and rearrangement of disulfide bonds during protein folding.[1][2][3] The proper functioning of PDI is essential for maintaining cellular proteostasis. However, dysregulation of PDI activity has been implicated in a variety of diseases, including cancer, neurodegenerative disorders, and cardiovascular conditions like thrombosis.[2][3] In many cancers, for instance, PDI expression and activity are elevated, suggesting its potential as a therapeutic target.[3][4] Inhibiting PDI can disrupt protein folding, leading to ER stress and apoptosis in cancer cells, or prevent thrombus formation in cardiovascular diseases.[2][5][6][7][8]

The thiazole scaffold is a versatile heterocyclic motif that has been explored for a wide range of therapeutic applications, including the development of anticancer and antimicrobial agents.[9][10][11] The presence of electron-withdrawing groups on a phenyl ring attached to the thiazole nucleus has been shown to enhance biological activity.[9] While the specific mechanism of action for 2-(4-Bromophenyl)-4-(chloromethyl)-1,3-thiazole is not extensively documented in publicly available literature, its structural features align with those of other investigated thiazole derivatives with demonstrated anticancer properties.[12][13] This guide will, therefore, provide a comparative analysis of the known mechanisms of various classes of PDI inhibitors to offer a foundational understanding for evaluating novel compounds like thiazole derivatives.

Classes of PDI Inhibitors and Their Mechanisms of Action

PDI inhibitors can be broadly categorized based on their chemical structure, binding site on the PDI enzyme, and their mode of inhibition (reversible or irreversible). Understanding these differences is crucial for the rational design and application of PDI-targeted therapies.

Irreversible Covalent Inhibitors: The PACMA Analogs

Propynoic acid carbamoyl methyl amides (PACMAs), such as PACMA 31 , represent a class of irreversible PDI inhibitors.[1][14][15]

  • Mechanism of Action: PACMA 31 acts by forming a covalent bond with the cysteine residues in the active sites of PDI.[1][14][15] This irreversible inhibition effectively shuts down the enzymatic activity of PDI.

  • Cellular Effects: Inhibition of PDI by PACMA 31 has been shown to suppress the growth of ovarian tumors.[14] It demonstrates tumor-targeting capabilities and has shown efficacy in preclinical models.[14] Interestingly, PACMA-31's effect on monocyte tissue factor is concentration-dependent, indicating a complex regulatory role.[16]

  • Therapeutic Potential: The irreversible nature and oral activity of PACMA 31 make it a promising candidate for cancer therapy.[14]

Reversible, Non-Covalent Inhibitors: The Flavonoids

Flavonoids, such as quercetin-3-rutinoside (rutin) and its analog isoquercetin , are naturally occurring compounds that have been identified as reversible inhibitors of PDI.[5][6][8][17]

  • Mechanism of Action: Unlike covalent inhibitors that target the active site cysteines, rutin binds to the b'x domain of PDI.[6][17] This binding is reversible and non-covalent. The interaction is specific, as rutin shows minimal activity against other thiol isomerases.[5] Molecular studies have identified that the interaction is dependent on the H256 residue in PDI and the phenoxyl group at position 7 of the flavonoid.[8]

  • Cellular Effects: Inhibition of PDI by rutin and isoquercetin has been shown to block platelet aggregation and fibrin generation, highlighting their antithrombotic potential.[5][6][7] These flavonoids have been demonstrated to be effective in mouse models of thrombosis.[6][8]

  • Therapeutic Potential: The reversible nature and the fact that these compounds are well-tolerated dietary flavonols make them attractive candidates for antithrombotic therapies.[5] Isoquercetin has been investigated in clinical trials for its ability to reduce hypercoagulability in cancer patients.[7]

Domain-Selective Covalent Inhibitors: RB-11-ca and KSC-34

A more nuanced approach to PDI inhibition involves selectively targeting one of its catalytic domains. RB-11-ca and its optimized analog KSC-34 are examples of such inhibitors.

  • Mechanism of Action: These compounds are 'a-domain' selective inhibitors of PDIA1, a key member of the PDI family.[18][19] They form a covalent bond with the N-terminal cysteine (C53) of the 'a' domain.[18][19] KSC-34 exhibits a 30-fold selectivity for the 'a' domain over the 'a'' domain.[18]

  • Cellular Effects: By selectively inhibiting only one active site, these inhibitors are designed to minimize cytotoxicity while still targeting pathogenic functions associated with elevated PDI activity.[18] This approach has been shown to have negligible toxicity and minimal induction of the unfolded protein response (UPR).[18]

  • Therapeutic Potential: The high selectivity of these inhibitors for a specific domain within a PDI family member offers a promising strategy for developing targeted therapies with an improved safety profile.

Substrate-Binding Domain Inhibitors: Bepristat-2a

Another class of inhibitors targets the substrate-binding domain of PDI rather than the catalytic active sites. Bepristat-2a is a reversible and selective inhibitor that functions through this mechanism.[20]

  • Mechanism of Action: Bepristat-2a binds to the substrate-binding domain of PDIA1.[20]

  • Cellular Effects: Inhibition of PDIA1 by bepristat-2a has been shown to increase the sensitivity of glioblastoma cells to topoisomerase II inhibitors.[20] This sensitization is achieved through the proteasome-mediated degradation of the oncogenic protein UHRF1.[20] Interestingly, while some PDI inhibitors induce ferroptosis, bepristat-2a has been shown to be protective against it.[20]

  • Therapeutic Potential: The ability of bepristat-2a to synergize with existing chemotherapeutic agents presents a promising combination therapy approach for treating aggressive cancers like glioblastoma.[20]

Non-Specific Inhibitors: Bacitracin

Bacitracin , a polypeptide antibiotic, has been widely used as a PDI inhibitor in research. However, its specificity is a significant concern.

  • Mechanism of Action: While it can inhibit PDI, bacitracin is not specific and has been shown to have off-target effects.[4][21] Its inhibitory effect on PDI appears to be through competition for substrate binding rather than direct catalytic inhibition.[21]

  • Cellular Effects: Bacitracin can induce apoptosis through ER stress in some cancer cells and inhibit cell migration and invasion.[4] However, due to its lack of specificity, toxicity, and poor cell permeability, it has not progressed to clinical trials for PDI-related diseases.[4]

  • Utility: The use of bacitracin as a specific PDI inhibitor in cellular systems should be approached with caution, and results should be interpreted in light of its non-specific effects.[21]

Comparative Summary of PDI Inhibitor Mechanisms

Inhibitor Class Target Domain Mechanism Reversibility Key Cellular Effects Therapeutic Area
PACMA 31 Propynoic acid carbamoyl methyl amideActive Site (a, a')Covalent modification of cysteinesIrreversibleTumor growth suppressionOvarian Cancer
Rutin Flavonoidb'x domainNon-covalent bindingReversibleAnti-thrombotic, inhibits platelet aggregationThrombosis
Isoquercetin Flavonoidb'x domainNon-covalent bindingReversibleReduces hypercoagulability, anti-thromboticThrombosis, Cancer
KSC-34 ---a domainCovalent modification of C53IrreversibleMinimal cytotoxicity, low UPR induction---
Bepristat-2a ---Substrate-binding domain---ReversibleSensitizes cancer cells to chemotherapyGlioblastoma
Bacitracin Polypeptide antibiotic---Competitive substrate binding---Induces apoptosis (non-specific)Research Tool (with caution)

Experimental Protocols

Insulin Turbidity Assay for PDI Reductase Activity

This assay is a standard method to measure the reductase activity of PDI, which is often used to screen for inhibitors.

Principle: PDI catalyzes the reduction of disulfide bonds in insulin, leading to the aggregation of the insulin B-chain, which can be measured as an increase in turbidity at 650 nm.

Protocol:

  • Prepare a reaction buffer (e.g., 100 mM potassium phosphate, 2 mM EDTA, pH 7.0).

  • In a 96-well plate, add recombinant PDI to the reaction buffer.

  • Add the test inhibitor (e.g., this compound) at various concentrations.

  • Initiate the reaction by adding insulin and a reducing agent (e.g., dithiothreitol - DTT).

  • Monitor the increase in absorbance at 650 nm over time using a plate reader.

  • Calculate the rate of insulin reduction and determine the IC50 of the inhibitor.

Causality: The choice of insulin as a substrate is historical and practical, as its reduction leads to a readily measurable change in turbidity. DTT provides the necessary reducing equivalents for PDI to act on insulin. By comparing the rate of turbidity increase in the presence and absence of an inhibitor, one can quantify its effect on PDI's reductase function.

Cell-Based Assay for ER Stress Induction

This workflow is used to determine if a PDI inhibitor induces the Unfolded Protein Response (UPR), a hallmark of ER stress.

Principle: The accumulation of unfolded proteins in the ER, which can be caused by PDI inhibition, activates the UPR. The activation of UPR pathways can be monitored by measuring the expression of key UPR target genes or proteins.

Protocol:

  • Culture cells (e.g., a cancer cell line) in appropriate media.

  • Treat the cells with the PDI inhibitor at various concentrations for a defined period (e.g., 24 hours).

  • Lyse the cells and extract either RNA or protein.

  • For RNA analysis (qPCR): Reverse transcribe the RNA to cDNA and perform quantitative PCR for UPR target genes such as ATF4, XBP1s, and CHOP.

  • For protein analysis (Western Blot): Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against UPR markers like p-PERK, p-eIF2α, and ATF4.

  • Quantify the changes in gene or protein expression relative to an untreated control.

Self-Validation: The protocol should include positive controls (e.g., tunicamycin or thapsigargin, known ER stress inducers) and negative controls (vehicle-treated cells). A dose-dependent increase in UPR markers in response to the inhibitor provides strong evidence for its on-target effect in a cellular context.

Visualizations

PDI Inhibition Mechanisms

PDI_Inhibition cluster_PDI Protein Disulfide Isomerase (PDI) cluster_inhibitors Inhibitor Classes PDI_a a domain (Active Site) PDI_ap a' domain (Active Site) PDI_bpx b'x domain PDI_sbd Substrate Binding Domain PACMA PACMA 31 PACMA->PDI_a Irreversible Covalent PACMA->PDI_ap Irreversible Covalent Flavonoid Rutin / Isoquercetin Flavonoid->PDI_bpx Reversible Non-covalent Selective KSC-34 Selective->PDI_a Irreversible Covalent (Selective) Bepristat Bepristat-2a Bepristat->PDI_sbd Reversible

Caption: Mechanisms of different PDI inhibitor classes.

Workflow for Evaluating PDI Inhibitors

PDI_Workflow start Identify Putative Inhibitor (e.g., Thiazole Derivative) in_vitro In Vitro Assay (Insulin Turbidity) start->in_vitro ic50 Determine IC50 in_vitro->ic50 cell_based Cell-Based Assays ic50->cell_based Potent inhibitors er_stress ER Stress / UPR Analysis cell_based->er_stress apoptosis Apoptosis / Viability Assay cell_based->apoptosis in_vivo In Vivo Model (e.g., Cancer Xenograft) er_stress->in_vivo apoptosis->in_vivo efficacy Evaluate Therapeutic Efficacy in_vivo->efficacy end Candidate for Development efficacy->end

Caption: Experimental workflow for PDI inhibitor evaluation.

Conclusion

The landscape of PDI inhibitors is diverse, with compounds that vary significantly in their mechanism of action, binding sites, and reversibility. From broad-spectrum, irreversible inhibitors like PACMA 31 to highly selective, domain-specific compounds and reversible, non-covalent modulators like flavonoids, the choice of inhibitor depends heavily on the therapeutic context. For researchers investigating novel compounds such as this compound, a systematic evaluation using the described experimental workflows is essential to characterize their mechanism of action and determine their potential as therapeutic agents. The continued development of novel PDI inhibitors holds significant promise for the treatment of a wide range of diseases.

References

  • Protein disulphide isomerase inhibition as a potential cancer therapeutic strategy. (2021-03-20).
  • Protein disulfide isomerase inhibitors constitute a new class of antithrombotic agents. (2012-06-01).
  • Inhibition of Protein Disulfide Isomerase (PDIA1) Leads to Proteasome-Mediated Degradation of Ubiquitin-like PHD and RING Finger Domain-Containing Protein 1 (UHRF1) and Increased Sensitivity of Glioblastoma Cells to Topoisomerase II Inhibitors. PubMed Central.
  • Quercetin-3-rutinoside Inhibits Protein Disulfide Isomerase by Binding to Its b′x Domain. Journal of Biological Chemistry.
  • PDI Inhibitors. MedchemExpress.com.
  • 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. (2019-04-23). PubMed Central.
  • What are PDI inhibitors and how do they work?. (2024-06-25).
  • Targeting protein disulfide isomerase with the flavonoid isoquercetin to improve hypercoagulability in advanced cancer. (2019-02-21). PubMed.
  • Flavonoids as Protein Disulfide Isomerase Inhibitors: Key Molecular and Structural Features for the Interaction. (2022-04-13). PubMed.
  • Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives. (2018-02-07).
  • Molecular basis of rutin inhibition of protein disulfide isomerase (PDI) by combined in silico and experimental methods. (2018-05-21). PubMed Central.
  • Characterization of an A-Site Selective Protein Disulfide Isomerase A1 Inhibitor. PubMed Central.
  • Discovery of an orally active small-molecule irreversible inhibitor of protein disulfide isomerase for ovarian cancer tre
  • The Role of Protein Disulfide Isomerase Inhibitors in Cancer Therapy. (2025-01-02). PubMed.
  • Bacitracin Is Not a Specific Inhibitor of Protein Disulfide Isomerase. (2010-04-30). PubMed.
  • Characterization of an A-Site Selective Protein Disulfide Isomerase A1 Inhibitor. Blood.
  • Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study.
  • PACMA 31 | Protein Disulfide Isomerase Inhibitor. MedChemExpress.
  • Inhibition of protein disulfide isomerase with PACMA-31 regulates monocyte tissue factor through transcriptional and posttranscriptional mechanisms. PubMed.
  • Synthesis, antitumor activity and mechanism of action of novel 1,3-thiazole derivatives containing hydrazide-hydrazone and carboxamide moiety. (2016-07-15). PubMed.
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI.

Sources

A Head-to-Head Comparison of 2-(4-Bromophenyl)-4-(chloromethyl)-1,3-thiazole and Its Analogs in Antimicrobial and Anticancer Applications

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the 1,3-thiazole scaffold is a cornerstone for the development of novel therapeutic agents due to its wide range of pharmacological activities, including antimicrobial and anticancer properties.[1] This guide provides a detailed comparative analysis of 2-(4-Bromophenyl)-4-(chloromethyl)-1,3-thiazole, a representative of the 2-aryl-4-halomethylthiazole class, with its structurally similar analogs. We will delve into the synthesis, structure-activity relationships (SAR), and biological performance of these compounds, supported by experimental data from peer-reviewed literature. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the therapeutic potential of this chemical class.

Introduction to 2-Aryl-4-halomethylthiazoles

The 2,4-disubstituted thiazole framework is a privileged structure in drug discovery, with numerous derivatives finding clinical application.[1] The presence of an aryl group at the 2-position and a reactive halomethyl group at the 4-position provides a versatile platform for creating libraries of compounds with diverse biological activities. The 4-chloromethyl group, in particular, can act as a leaving group, allowing for further functionalization and interaction with biological targets. The 4-bromophenyl substituent at the 2-position is of interest for its potential to enhance biological activity through halogen bonding and increased lipophilicity.

This guide will focus on comparing this compound with analogs where either the 4-bromophenyl group or the 4-chloromethyl group is modified, to elucidate the impact of these structural changes on biological efficacy.

Synthesis of 2-Aryl-4-(chloromethyl)thiazoles

The most common and efficient method for synthesizing 2-aryl-4-(chloromethyl)thiazoles is the Hantzsch thiazole synthesis.[2] This reaction involves the condensation of a thioamide with an α-haloketone. For the synthesis of this compound, the key starting materials are 4-bromothiobenzamide and 1,3-dichloroacetone.

Hantzsch_Synthesis cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product 4-bromothiobenzamide 4-Bromothiobenzamide Condensation Hantzsch Condensation 4-bromothiobenzamide->Condensation 1,3-dichloroacetone 1,3-Dichloroacetone 1,3-dichloroacetone->Condensation Product 2-(4-Bromophenyl)-4- (chloromethyl)-1,3-thiazole Condensation->Product Cyclization & Deydration

Caption: Hantzsch synthesis of this compound.

The reaction proceeds via nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.[2] This method is highly versatile and allows for the introduction of various substituents on the aryl and thiazole rings by simply changing the starting materials.[3]

Comparative Biological Activity

The biological activity of 2,4-disubstituted thiazoles is highly dependent on the nature and position of the substituents. Here, we compare the antimicrobial and anticancer activities of this compound with its analogs.

Antimicrobial Activity

Thiazole derivatives are known to exhibit a broad spectrum of antimicrobial activity.[4][5] The presence of a halogen atom on the phenyl ring is often associated with enhanced antimicrobial effects.

A study on a series of 4-(4-bromophenyl)-thiazol-2-amine derivatives revealed promising antimicrobial activity against various bacterial and fungal strains.[6] While not a direct comparison to our title compound, we can infer the potential contribution of the 4-bromophenyl moiety. For instance, derivatives of 4-(4-bromophenyl)-thiazol-2-amine have shown significant activity against S. aureus, E. coli, and C. albicans.[5][6]

Table 1: Comparison of Antimicrobial Activity of Thiazole Analogs

Compound/AnalogModificationTarget OrganismMIC (µg/mL)Reference
2-Amino-4-(4-bromophenyl)thiazole derivative4-chloromethyl replaced with 2-amino groupStaphylococcus aureus16.1[5]
2-Amino-4-(4-bromophenyl)thiazole derivative4-chloromethyl replaced with 2-amino groupEscherichia coli16.1[5]
2-Amino-4-(4-chlorophenyl)thiazole derivative4-bromophenyl replaced with 4-chlorophenylStaphylococcus aureusModerate Activity[7]
2-Amino-4-(4-chlorophenyl)thiazole derivative4-bromophenyl replaced with 4-chlorophenylCandida albicansHigh Activity[7]

Structure-Activity Relationship Insights:

  • Halogen on Phenyl Ring: The presence of a bromine or chlorine atom at the para-position of the phenyl ring generally enhances antimicrobial activity.[5][7] This is likely due to increased lipophilicity, facilitating passage through microbial cell membranes.

  • Substitution at C4: The 4-chloromethyl group in our title compound is a reactive handle that can alkylate biological nucleophiles, potentially contributing to its antimicrobial action. In comparison, the 2-amino derivatives show that this position can be varied to modulate activity.

Anticancer Activity

Thiazole derivatives have emerged as a promising class of anticancer agents, with some acting as tubulin polymerization inhibitors or targeting other key pathways in cancer cells.[8][9]

A study on 4-(4-bromophenyl)-thiazol-2-amine derivatives demonstrated significant anticancer activity against the MCF-7 human breast cancer cell line.[6] Another study on 2,4-disubstituted thiazoles also reported potent cytotoxic activities.[10]

Table 2: Comparison of Anticancer Activity of Thiazole Analogs

Compound/AnalogModificationCell LineIC50 (µM)Reference
4-(4-Bromophenyl)-thiazol-2-amine derivative4-chloromethyl replaced with 2-amino groupMCF-7 (Breast)Comparable to 5-fluorouracil[6]
2,4-Disubstituted thiazole with carbazole moietyDifferent substitution patternVarious cancer cell linesPotent cytotoxicity[10]
Thiazolyl-pyrazoline derivativeDifferent substitution at C4 and C2T-47D (Breast)0.75 - 1.66[11]
Thiazolyl-pyrazoline derivativeDifferent substitution at C4 and C2A549 (Lung)3.92 - 8.10[11]

Structure-Activity Relationship Insights:

  • Aryl Substitution: The nature of the aryl group at the 2-position significantly influences anticancer activity. The 4-bromophenyl group is a favorable substituent in many active compounds.

  • Flexibility at C4: The 4-position of the thiazole ring is a key site for modification to optimize anticancer potency. The chloromethyl group offers a reactive site that could potentially alkylate target proteins. The high potency of other C4-substituted analogs suggests that exploring derivatives of this compound by reacting the chloromethyl group with various nucleophiles could lead to highly active compounds.

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed experimental protocols for a representative synthesis and a key biological assay are provided below.

Synthesis of this compound

This protocol is based on the general Hantzsch thiazole synthesis.

Materials:

  • 4-Bromothiobenzamide

  • 1,3-Dichloroacetone

  • Ethanol

  • Sodium bicarbonate solution (5%)

Procedure:

  • Dissolve 4-bromothiobenzamide (1 equivalent) in ethanol in a round-bottom flask.

  • Add 1,3-dichloroacetone (1.1 equivalents) to the solution.

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Neutralize the residue with a 5% sodium bicarbonate solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Synthesis_Workflow Start Start Dissolve Dissolve 4-Bromothiobenzamide in Ethanol Start->Dissolve Add_DCA Add 1,3-Dichloroacetone Dissolve->Add_DCA Reflux Reflux for 4-6 hours Add_DCA->Reflux TLC_Check Monitor by TLC Reflux->TLC_Check TLC_Check->Reflux Incomplete Cool Cool to Room Temperature TLC_Check->Cool Complete Evaporate Remove Solvent Cool->Evaporate Neutralize Neutralize with NaHCO3 Evaporate->Neutralize Extract Extract with Ethyl Acetate Neutralize->Extract Wash_Dry Wash with Brine & Dry Extract->Wash_Dry Purify Purify by Column Chromatography Wash_Dry->Purify End End Purify->End

Caption: Workflow for the synthesis of this compound.

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound.

Materials:

  • Test compound (e.g., this compound)

  • Microbial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound in MHB in a 96-well plate to achieve a range of concentrations.

  • Prepare a standardized inoculum of the microbial strain to a concentration of approximately 5 x 10^5 CFU/mL.

  • Add the microbial inoculum to each well of the microtiter plate.

  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion

  • The 2-(4-bromophenyl) moiety is a key contributor to both antimicrobial and anticancer activity, likely through favorable electronic and steric interactions with biological targets.

  • The 4-(chloromethyl) group provides a reactive site for further chemical modification, opening avenues for the synthesis of more potent and selective analogs. Structure-activity relationship studies on related compounds indicate that modifications at this position can significantly impact biological efficacy.

  • The Hantzsch synthesis provides a robust and versatile method for the preparation of a diverse library of 2-aryl-4-halomethylthiazoles for further biological evaluation.

Future research should focus on the synthesis and biological screening of derivatives of this compound, particularly those with modifications at the 4-position, to explore the full therapeutic potential of this promising class of compounds.

References

  • Synthesis and evaluation of novel 2,4-disubstituted arylthiazoles against T. brucei. (2019). National Center for Biotechnology Information. [Link]

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2023). National Center for Biotechnology Information. [Link]

  • Synthesis and biological activity of 4″-substituted-2-(4′-formyl-3′-phenylpyrazole)-4-phenyl thiazole. (2014). ResearchGate. [Link]

  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). MDPI. [Link]

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2023). ResearchGate. [Link]

  • Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. (2010). National Center for Biotechnology Information. [Link]

  • Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors. (2020). National Center for Biotechnology Information. [Link]

  • Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives. (2018). ResearchGate. [Link]

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2023). Research Square. [Link]

  • 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. (2019). National Center for Biotechnology Information. [Link]

  • Structure-activity relationships of a series of 2-amino-4-thiazole-containing renin inhibitors. (1990). ACS Publications. [Link]

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI. [Link]

  • Synthesis, Anticancer and Antioxidant Activity of Novel 2,4-Disubstituted Thiazoles. (2014). ResearchGate. [Link]

  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. (2021). National Center for Biotechnology Information. [Link]

  • Review of the synthesis and biological activity of thiazoles. (2020). ResearchGate. [Link]

  • New thiazole derivative as a potential anticancer and topoisomerase II inhibitor. (2023). National Center for Biotechnology Information. [Link]

  • Chemoenzymatic Synthesis of 2-Aryl Thiazolines from 4-Hydroxybenzaldehydes Using Vanillyl Alcohol Oxidases. (2022). PubMed. [Link]

  • Novel 2-(5-Aryl-4,5-Dihydropyrazol-1-yl)thiazol- 4-One as EGFR Inhibitors: Synthesis, Biological Assessment and Molecular Dockin. (2022). ScienceOpen. [Link]

  • Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (2022). MDPI. [Link]27/15/4805)

Sources

Safety Operating Guide

Navigating the Disposal of 2-(4-Bromophenyl)-4-(chloromethyl)-1,3-thiazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the synthesis and utilization of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their immediate application, culminating in a critical final step: proper disposal. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of 2-(4-Bromophenyl)-4-(chloromethyl)-1,3-thiazole, a halogenated heterocyclic compound. By understanding the inherent hazards and adhering to established protocols, laboratories can ensure the safety of their personnel and minimize their environmental impact.

Core Principles of Disposal

The proper disposal of this compound is predicated on the principles of containment, segregation, and regulatory compliance. Due to its halogenated nature, this compound requires special handling to prevent environmental contamination and ensure the safety of waste management personnel.

Hazard Profile Analysis

Based on data from similar chemical structures, the anticipated hazards of this compound are summarized in the table below. This information should guide all handling and disposal procedures.

Hazard CategoryAnticipated RiskMitigation Measures
Acute Toxicity (Oral) Harmful if swallowed.[2]Avoid ingestion. Wash hands thoroughly after handling.
Skin Corrosion/Irritation Causes skin irritation.[1]Wear appropriate chemical-resistant gloves and a lab coat.
Serious Eye Damage/Irritation Causes serious eye irritation.[1]Wear safety glasses or goggles.
Hazardous to the Aquatic Environment Toxic to aquatic life.[2]Do not allow to enter drains or waterways.

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound from a laboratory setting.

Step 1: Personal Protective Equipment (PPE)

Before handling the waste, ensure that appropriate PPE is worn. This includes, but is not limited to:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles or a face shield

  • A laboratory coat

Step 2: Waste Segregation

Proper segregation of chemical waste is crucial to prevent dangerous reactions and to facilitate correct disposal.

  • Halogenated Waste Stream: this compound and any materials contaminated with it (e.g., weighing boats, pipette tips, gloves) must be collected in a designated "Halogenated Organic Waste" container.[3][4]

  • Avoid Mixing: Do not mix this waste with non-halogenated organic waste, aqueous waste, or any other incompatible chemicals.

Step 3: Waste Container Selection and Labeling
  • Container: Use a chemically compatible, leak-proof container with a secure lid. High-density polyethylene (HDPE) or glass containers are generally suitable.[5]

  • Labeling: The waste container must be clearly labeled with:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The approximate concentration and quantity of the waste

    • The date the waste was first added to the container

    • The appropriate hazard pictograms (e.g., irritant, environmentally hazardous)

Step 4: Waste Accumulation and Storage
  • Storage Location: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of laboratory personnel and away from general traffic.[5]

  • Secondary Containment: It is best practice to keep the waste container within a secondary containment bin to prevent the spread of material in case of a leak.

  • Incompatible Materials: Ensure the storage area is free from incompatible materials, such as strong oxidizing agents.[6]

Step 5: Disposal through a Licensed Waste Management Vendor
  • Arranging Pickup: Once the waste container is full or has been in storage for the maximum allowable time per institutional and local regulations (often 90 days), arrange for its collection by a licensed hazardous waste disposal company.[5]

  • Documentation: Complete all necessary waste manifests and documentation provided by the waste vendor and your institution's Environmental Health and Safety (EHS) department.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound Start Waste Generation PPE Wear Appropriate PPE Start->PPE Segregate Segregate as Halogenated Organic Waste PPE->Segregate Container Select & Label Compatible Container Segregate->Container Store Store in Designated Satellite Accumulation Area Container->Store Pickup Arrange for Licensed Vendor Pickup Store->Pickup End Proper Disposal Pickup->End

Caption: A flowchart outlining the key steps for the safe disposal of this compound.

Conclusion

References

  • MedChemExpress. (2025, September 2). Safety Data Sheet: 4-(4-Chlorophenyl)thiazol-2-amine.
  • Fisher Scientific. (2023, September 5). SAFETY DATA SHEET: 4-(3-Bromophenyl)-2-methyl-1,3-thiazole.
  • Sigma-Aldrich. (2025, October 7). SAFETY DATA SHEET.
  • TCI Chemicals. (2025, October 27). SAFETY DATA SHEET: 2-Amino-4-(4-bromophenyl)thiazole.
  • Fisher Scientific. (2009, March 26). SAFETY DATA SHEET: 2-Amino-4-(4-chlorophenyl)thiazole.
  • Hologic. (2025, May 28). MATERIAL SAFETY DATA SHEET.
  • Fisher Scientific. (2009, September 26). SAFETY DATA SHEET: 4-(Chloromethyl)-2-methyl-1,3-thiazole.
  • Merck Millipore. (2024, June 21). SAFETY DATA SHEET.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET: 2-Bromo-1,3-thiazole-4-carboxylic acid, 98%.
  • Apollo Scientific. (n.d.). SAFETY DATA SHEET: 2-CHLORO-5-(CHLOROMETHYL)-1,3-THIAZOLE.
  • Lookchem. (n.d.). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods.
  • ResearchGate. (2025, August 10). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods | Request PDF.
  • (n.d.). IV.
  • World Journal of Research and Review. (n.d.). An Overview of Biological and Synthetic Aspects of Thiazole Derivatives in Heterocyclic Chemistry.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • Sigma-Aldrich. (n.d.). 4-(4-Bromophenyl)-2-thiazoleacetonitrile 97.
  • MedChemExpress. (n.d.). 2-chloromethyl-4-4-nitrophenyl-thiazole.
  • Echemi. (n.d.). 4-(4-BROMOPHENYL)-2-METHYL-1,3-THIAZOLE Safety Data Sheets.
  • Echemi. (n.d.). 2-(3-BROMO-PHENYL)-THIAZOLE-4-CARBOXYLIC ACID ETHYL ESTER Safety Data Sheets.
  • ChemicalBook. (n.d.). This compound.
  • Cole-Parmer. (n.d.). Chemical Compatibility Database.
  • Geotech Environmental Equipment. (n.d.). Chemical Compatibility Table.

Sources

A Senior Application Scientist's Guide to Handling 2-(4-Bromophenyl)-4-(chloromethyl)-1,3-thiazole

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety and logistical information for the handling and disposal of 2-(4-Bromophenyl)-4-(chloromethyl)-1,3-thiazole. As a halogenated heterocyclic compound, this reagent demands rigorous adherence to safety protocols to mitigate risks to personnel and the environment. This guide is designed for researchers, scientists, and drug development professionals, offering procedural guidance grounded in established safety principles.

Hazard Identification and Risk Assessment

Understanding the specific hazards associated with this compound is the foundation of a robust safety plan. While a specific Safety Data Sheet (SDS) for this exact compound is not available, data from structurally similar halogenated thiazole derivatives allows for a reliable hazard assessment. The primary risks are associated with its potential toxicity, irritant properties, and environmental impact.

Based on analogous compounds, the anticipated hazards are summarized below.[1][2][3][4]

Hazard ClassificationDescriptionPotential Health Effect
Acute Toxicity Harmful if swallowed and potentially toxic in contact with skin.[1]Ingestion could lead to significant health issues. Dermal contact may cause systemic toxicity.
Skin Corrosion/Irritation Causes skin irritation, and potentially severe burns.[1][2][3][4][5]Direct contact can cause redness, pain, and inflammation. Prolonged contact may lead to chemical burns.
Eye Damage/Irritation Causes serious eye irritation or severe eye damage.[1][2][3][5]Contact can result in pain, redness, and potential long-term damage to eye tissue.
Sensitization May cause an allergic skin reaction.[1]Repeated exposure may lead to sensitization, where subsequent contact triggers an allergic response.
Respiratory Irritation May cause respiratory irritation if inhaled as a dust or aerosol.[2][3]Inhalation can irritate the nose, throat, and lungs, leading to coughing and shortness of breath.
Environmental Hazard Potentially toxic to aquatic life with long-lasting effects.[1][3]Release into the environment must be strictly avoided to prevent harm to aquatic ecosystems.

Given these hazards, a thorough risk assessment must be conducted before any procedure. This involves evaluating the quantity of the substance being used, the potential for dust or aerosol generation, and the duration of handling.

The Hierarchy of Controls: A Proactive Safety Framework

Personal Protective Equipment (PPE) is the final and essential barrier between you and a chemical hazard. However, it should be used in conjunction with more effective control measures as outlined by the Occupational Safety and Health Administration (OSHA).[6] This "Hierarchy of Controls" prioritizes strategies that eliminate or reduce the hazard at its source.

Hierarchy_of_Controls cluster_controls Hierarchy of Controls for Chemical Handling Elimination Elimination (Most Effective) Physically remove the hazard. Is use of this specific reagent necessary? Substitution Substitution Replace with a less hazardous chemical. Elimination->Substitution Reduce Hazard Engineering Engineering Controls Isolate people from the hazard. (e.g., Chemical Fume Hood) Substitution->Engineering Isolate Administrative Administrative Controls Change the way people work. (e.g., SOPs, Training) Engineering->Administrative Implement Procedures PPE Personal Protective Equipment (Least Effective) Protect the worker with PPE. Administrative->PPE Final Barrier

Caption: The Hierarchy of Controls model, prioritizing hazard elimination over personal protection.

Mandatory Personal Protective Equipment (PPE)

When direct handling of this compound is unavoidable, a specific suite of PPE is required.

Hand Protection: A Critical Choice

The selection of appropriate gloves is paramount. Aromatic and halogenated hydrocarbons are known to aggressively attack many common glove materials, leading to rapid degradation or permeation.[7] Therefore, a single pair of standard-thickness nitrile gloves is insufficient.

Recommended Glove Protocol:

  • Double-gloving is mandatory. Use two pairs of nitrile gloves to provide an additional layer of protection and allow for safe removal of the outer glove if contamination occurs.

  • Consider material and thickness. For prolonged handling or when there is a high risk of splashing, a more robust glove combination is advised, such as a heavy-duty nitrile outer glove over a standard nitrile inner glove. Butyl rubber gloves also offer excellent protection against many halogenated compounds but may reduce dexterity.[8]

Glove Material Compatibility Summary

Glove MaterialResistance to Halogenated AromaticsKey Considerations
Nitrile Fair to GoodProne to permeation by some halogenated solvents.[9] Thicker gloves (>8 mil) or double-gloving is essential.[9] Not recommended for use with strong oxidizing agents.[8]
Neoprene GoodOffers good resistance to a range of chemicals including acids, bases, and some solvents.[8]
Butyl Rubber ExcellentHighly resistant to ketones, esters, and many halogenated compounds.[8] May be less flexible. Does not perform well with aliphatic and aromatic hydrocarbons.[8]
Natural Rubber (Latex) PoorNot recommended. Offers poor protection against halogenated and aromatic hydrocarbons and can cause allergic reactions.[7][8][10]

Always inspect gloves for any signs of degradation or puncture before and during use.[11]

Eye and Face Protection
  • Safety Glasses with Side Shields: Must be worn for all procedures, even when handling small quantities.

  • Chemical Splash Goggles: Required when there is any risk of splashing.[12][13] They must form a seal around the eyes to provide adequate protection.

  • Face Shield: A face shield must be worn over chemical splash goggles during procedures with a high risk of splashing or when handling larger quantities of the material.[12]

Body Protection
  • Laboratory Coat: A flame-resistant lab coat, fully buttoned, is the minimum requirement.

  • Chemical-Resistant Apron: A PVC or similar chemical-resistant apron should be worn over the lab coat during transfer or weighing operations to protect against spills.[13][14]

  • Full-Body Protection: For large-scale operations or in the event of a significant spill, impervious clothing or a full chemical-resistant suit is necessary.[15]

Respiratory Protection

All handling of solid this compound or its solutions must be performed within a certified chemical fume hood to prevent inhalation of dust or vapors.[9] If engineering controls are not sufficient to maintain exposure below acceptable limits, or during an emergency response, a NIOSH-approved respirator with an organic vapor cartridge is required.[14] All respirator use must be in accordance with a formal respiratory protection program.[9]

Safe Handling and Operational Workflow

Adherence to a standardized workflow minimizes the risk of exposure and contamination.

Safe_Handling_Workflow cluster_workflow Procedural Workflow for Handling the Thiazole Derivative Prep 1. Preparation - Designate work area in fume hood. - Assemble all necessary equipment. - Prepare waste containers. Don_PPE 2. Don PPE - Put on all required PPE in the correct order (lab coat, inner gloves, outer gloves, eye protection). Prep->Don_PPE Handling 3. Chemical Handling - Weigh/measure solid or solution inside the fume hood. - Perform experimental procedure. Don_PPE->Handling Decon 4. Decontamination - Clean all equipment and surfaces. - Decontaminate exterior of waste containers. Handling->Decon Doff_PPE 5. Doff PPE - Remove PPE in the correct order to avoid self-contamination. - Dispose of single-use PPE in designated waste. Decon->Doff_PPE Waste 6. Waste Disposal - Ensure waste containers are properly labeled, sealed, and stored for pickup. Doff_PPE->Waste

Caption: A step-by-step workflow for the safe handling of hazardous chemical reagents.

Emergency Protocols

Immediate and correct action is critical in the event of an exposure or spill.

  • Skin Contact: Immediately remove all contaminated clothing.[16] Rinse the affected skin area with copious amounts of water for at least 15 minutes.[11][16] Seek immediate medical attention.[11][16]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[11][16] Remove contact lenses if present and easy to do.[5][11] Seek immediate medical attention.[5][11]

  • Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[15][16] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[16]

  • Ingestion: Do NOT induce vomiting.[16] Rinse the mouth with water.[16] Seek immediate medical attention.[5]

  • Minor Spill: For small spills contained within a chemical fume hood, absorb the material with an inert absorbent (e.g., sand, vermiculite). Place the contaminated material into a sealed, labeled hazardous waste container. Decontaminate the area thoroughly.

  • Major Spill: Evacuate the immediate area and alert others. Contact your institution's emergency response team. Do not attempt to clean up a large spill without proper training and equipment.

Decontamination and Disposal Plan

Proper disposal is a legal and ethical requirement to protect the community and the environment. As a halogenated organic compound, this chemical waste must be managed as hazardous waste according to the Resource Conservation and Recovery Act (RCRA) regulations enforced by the U.S. Environmental Protection Agency (EPA).[17][18][19]

Decontamination
  • All non-disposable equipment (glassware, spatulas, etc.) should be decontaminated by rinsing with an appropriate solvent (e.g., acetone, ethanol) in the fume hood. The rinsate must be collected as hazardous waste.

  • Work surfaces within the fume hood should be wiped down with a suitable solvent and then cleaned with soap and water. The wipes and cleaning materials must be disposed of as solid hazardous waste.

Waste Disposal
  • Segregation is Key: Halogenated hazardous waste must be collected separately from non-halogenated waste.[9][20] Co-mingling these waste streams significantly increases disposal costs and can violate regulatory requirements.[20]

  • Waste Containers:

    • Liquid Waste: Collect all liquid waste containing this compound, including reaction mixtures and solvent rinses, in a clearly labeled, sealed container designated for "Halogenated Organic Waste."[9]

    • Solid Waste: Collect all contaminated solid waste, including used gloves, weigh paper, absorbent pads, and contaminated silica gel, in a separate, sealed, and clearly labeled container for "Halogenated Solid Waste."

  • Labeling and Storage: All waste containers must be labeled with the words "Hazardous Waste," the full chemical name of the contents, and the associated hazards.[21][22] Store sealed waste containers in a designated satellite accumulation area until they are collected by trained hazardous waste personnel.[23]

By implementing these comprehensive safety measures, you can confidently and safely incorporate this compound into your research and development workflows, ensuring the protection of yourself, your colleagues, and the environment.

References

  • OSHA.com. (2022, March 29). How to Safely Handle Dangerous Substances in the Workplace. [Link]

  • Centers for Disease Control and Prevention (CDC). OSHA Hazard Communication Standard and OSHA Guidelines. [Link]

  • Creative Safety Supply. OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. [Link]

  • DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals. [Link]

  • U.S. Environmental Protection Agency (EPA). (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. [Link]

  • Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management?[Link]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste. [Link]

  • Oregon State University Chemistry Department. Examples of Chemical Resistance of Common Glove Materials. [Link]

  • Wolters Kluwer. Complying With OSHA's Hazardous Material Requirements. [Link]

  • U.S. Environmental Protection Agency (EPA). (2025, April 15). Waste, Chemical, and Cleanup Enforcement. [Link]

  • International Enviroguard. (2023, December 14). Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. [Link]

  • CP Lab Safety. Glove Compatibility. [Link]

  • University of California, Berkeley - Environmental Health and Safety. OSHA Glove Selection Chart. [Link]

  • U.S. Environmental Protection Agency (EPA). (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. [Link]

  • University of Pittsburgh - Emergency and Safety Services. Glove Selection Guide. [Link]

  • Oregon OSHA. Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. [Link]

  • Fisher Scientific. (2023, September 5). Safety Data Sheet for 4-(3-Bromophenyl)-2-methyl-1,3-thiazole. [Link]

  • Washington State University - Environmental Health & Safety. Halogenated Solvents Safety Plan. [Link]

  • Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. [Link]

  • MDPI. (2024, November 21). Eco-Friendly Synthesis of Thiazole Derivatives. [Link]

  • The University of Edinburgh. (2022, February 17). Waste Management. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.